molecular formula C8H12ClN3OS B036912 Beth hydrochloride hydrate CAS No. 38894-11-0

Beth hydrochloride hydrate

カタログ番号: B036912
CAS番号: 38894-11-0
分子量: 233.72 g/mol
InChIキー: IYXXQOGEFHAQGU-GPWRMYTLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

may contain free HCl>

特性

IUPAC Name

(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.ClH.H2O/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;;/h2-5H,9H2,1H3;1H;1H2/b10-8-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXXQOGEFHAQGU-GPWRMYTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N\N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850736-31-1, 38894-11-0
Record name 3-Methyl-2-benzothiazolone hydrazone hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850736311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYL-2-BENZOTHIAZOLONE HYDRAZONE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CHJ2TTY78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bethanechol Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bethanechol (B1168659) chloride, a parasympathomimetic choline (B1196258) carbamate, is a muscarinic receptor agonist with therapeutic applications in addressing urinary retention and gastrointestinal atony. This technical guide provides a comprehensive overview of the core synthesis pathway for bethanechol chloride. It includes a detailed experimental protocol derived from established methodologies, a summary of quantitative data, and analytical characterization techniques. The synthesis involves the reaction of a protected choline precursor with a phosgene (B1210022) equivalent, followed by amination and purification. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent.

Introduction

Bethanechol chloride, chemically known as 2-[(aminocarbonyl)oxy]-N,N,N-trimethyl-1-propanaminium chloride, is a synthetic quaternary ammonium (B1175870) compound.[1] Structurally similar to acetylcholine, it selectively stimulates muscarinic receptors without significant effects on nicotinic receptors.[2] A key advantage of bethanechol is its resistance to hydrolysis by cholinesterase, resulting in a more prolonged duration of action compared to acetylcholine.[2] This property makes it clinically effective for the treatment of postoperative and postpartum nonobstructive urinary retention and for neurogenic atony of the urinary bladder with retention.

This guide focuses on the chemical synthesis of bethanechol chloride, providing a detailed pathway and experimental procedures.

Core Synthesis Pathway

The primary synthetic route to bethanechol chloride involves a two-step process starting from a suitable choline derivative. The general pathway can be described as follows:

  • Carbonylation: Reaction of a protected β-methylcholine derivative, such as methylcholine chloride, with phosgene or a phosgene equivalent (e.g., triphosgene) to form a chloroformate intermediate.

  • Amination: Subsequent reaction of the intermediate with ammonia (B1221849) to yield bethanechol, which is then isolated as its chloride salt.

A catalyst, such as dimethylformamide (DMF), pyridine, or triethylamine, can be employed to improve the reaction yield.[3]

Synthesis_Pathway cluster_reactants Reactants cluster_reaction1 Step 1: Carbonylation cluster_reagents1 Reagents/Conditions cluster_reaction2 Step 2: Amination cluster_reagents2 Reagents/Conditions Methylcholine_chloride Methylcholine Chloride Intermediate Chloroformate Intermediate Methylcholine_chloride->Intermediate Phosgene, Solvent, Catalyst, Temp Phosgene Phosgene (or Triphosgene) Bethanechol_chloride Bethanechol Chloride Intermediate->Bethanechol_chloride Ammonia, pH Adjustment Solvent Chloroform Catalyst DMF, Pyridine, or Triethylamine Temperature1 0 - 40 °C Ammonia Ammonia Water pH_Adjustment pH 8-10

Synthesis Pathway of Bethanechol Chloride

Experimental Protocols

The following experimental protocol is a detailed methodology for the synthesis of bethanechol chloride, based on the procedures outlined in patent literature.[4]

Materials and Reagents
  • Methylcholine chloride

  • Trichloromethane (Chloroform)

  • Triphosgene (B27547) (or solid phosgene)

  • Dimethylformamide (DMF), Pyridine, or Triethylamine (Catalyst)

  • Ammonia water

  • Absolute Ethanol (B145695)

  • Activated Carbon

Synthesis Procedure

Step 1: Carbonylation

  • To a reaction kettle, add trichloromethane.

  • Add methylcholine chloride to the solvent.

  • While stirring, control the temperature of the mixture between 0-40 °C.

  • Add triphosgene to the reaction mixture in stages.

  • After each addition of triphosgene, stir the materials for 5-10 minutes.

  • Add an isometric catalyst.

  • After the addition of the catalyst, raise the temperature to 50-80 °C and continue the reaction for 3-8 hours.[4]

Step 2: Amination and Work-up

  • After the reaction is complete, reduce the temperature of the reaction liquid to 15-25 °C.

  • Add ammonia water (which accounts for 20-30wt% of the reaction liquid) to adjust the pH to 8-10.

  • Concentrate the solution under reduced pressure until dry.

  • Add absolute ethanol (3-5 times the weight of the initial methylcholine chloride) and carry out centrifugal filtration to obtain the crude product of bethanechol chloride.[4]

Step 3: Purification

  • To the crude bethanechol chloride, add absolute ethanol (1-5 times the weight of the crude product).

  • Add activated carbon (which accounts for 2-4wt% of the crude product) for decolorization.

  • Filter the solution.

  • Cool the filtrate to induce recrystallization.

  • Carry out filtration to collect the crystals.

  • Dry the filter cake to obtain the final pure product of bethanechol chloride.[4]

Experimental_Workflow cluster_step1 Step 1: Carbonylation cluster_step2 Step 2: Amination & Work-up cluster_step3 Step 3: Purification A Add Chloroform and Methylcholine Chloride to Reactor B Control Temperature (0-40 °C) and Add Triphosgene A->B C Add Catalyst B->C D Heat to 50-80 °C for 3-8 hours C->D E Cool Reaction to 15-25 °C D->E F Adjust pH to 8-10 with Ammonia Water E->F G Concentrate to Dryness F->G H Add Ethanol and Centrifuge G->H I Add Ethanol and Activated Carbon to Crude Product H->I J Decolorize and Filter I->J K Cool for Recrystallization J->K L Filter and Dry Final Product K->L

Experimental Workflow for Bethanechol Chloride Synthesis

Data Presentation

The following table summarizes the quantitative data for the synthesis of bethanechol chloride as described in the provided protocol.

ParameterValue/RangeReference
Reactants & Reagents
Methylcholine chloride to Triphosgene (molar ratio)1 : 2 - 2.9[4]
Catalyst amountEqual proportion to triphosgene[4]
Ammonia water20-30 wt% of the reaction liquid[4]
Absolute ethanol (for precipitation)3-5 times the weight of methylcholine chloride[4]
Absolute ethanol (for recrystallization)1-5 times the weight of crude product[4]
Activated carbon2-4 wt% of the crude product[4]
Reaction Conditions
Carbonylation Temperature0 - 40 °C (initial), 50 - 80 °C (reaction)[4]
Carbonylation Time3 - 8 hours[4]
Amination Temperature15 - 25 °C[4]
Amination pH8 - 10[4]
Reported Outcome
Yield Improvement with Catalyst15%[4]

Note: Specific final yields and purity percentages are not explicitly stated in the primary source document.

Analytical Characterization

The identity and purity of the synthesized bethanechol chloride should be confirmed using standard analytical techniques.

Identification
  • Infrared (IR) Spectroscopy: The IR spectrum of bethanechol chloride should exhibit characteristic peaks corresponding to its functional groups.

  • Chemical Tests: A solution of bethanechol chloride responds to the tests for Chloride. A specific colorimetric test involving cobaltous chloride and potassium ferrocyanide can distinguish it from choline chloride.

Assay and Purity
  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method is the standard for determining the assay and the presence of related compounds. The United States Pharmacopeia (USP) monograph for bethanechol chloride provides a detailed HPLC method using a conductivity detector.[5]

  • Loss on Drying: The substance should be dried at 105°C for 2 hours, with a loss on drying of not more than 1.0% of its weight.

  • Residue on Ignition: The residue on ignition should not be more than 0.1%.

  • pH: A 1 in 100 solution of bethanechol chloride in water should have a pH between 5.5 and 6.5.

Conclusion

This technical guide has detailed a robust synthesis pathway for bethanechol chloride, providing a comprehensive experimental protocol and summarizing key quantitative parameters. The presented methodology, derived from patent literature, offers a clear route for the laboratory-scale synthesis of this important pharmaceutical agent. For process optimization and scale-up, further investigation into reaction kinetics, impurity profiling, and crystallization conditions is recommended. The analytical methods outlined are crucial for ensuring the quality and purity of the final active pharmaceutical ingredient, meeting the stringent requirements for drug development and manufacturing.

References

The Core Mechanism of Action of Bethanechol Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bethanechol (B1168659) chloride is a synthetic choline (B1196258) ester and a direct-acting parasympathomimetic agent with selective activity on muscarinic cholinergic receptors.[1][2] Structurally similar to the endogenous neurotransmitter acetylcholine (B1216132), bethanechol is resistant to hydrolysis by cholinesterase, resulting in a more prolonged duration of action.[2] This property makes it a valuable therapeutic agent for conditions characterized by smooth muscle hypotonicity, such as postoperative and postpartum non-obstructive urinary retention and neurogenic atony of the urinary bladder. This technical guide provides a comprehensive overview of the mechanism of action of bethanechol chloride, focusing on its receptor selectivity, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Receptor Selectivity and Binding Profile

Bethanechol chloride exerts its pharmacological effects by directly binding to and activating muscarinic acetylcholine receptors (mAChRs), with minimal to no activity on nicotinic acetylcholine receptors (nAChRs).[1][2] There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs). Bethanechol exhibits a degree of selectivity among these subtypes, which underlies its therapeutic utility and side-effect profile.

Quantitative Data on Receptor Affinity and Potency

The following table summarizes the available quantitative data on the potency of bethanechol chloride at the different muscarinic receptor subtypes.

Receptor SubtypeParameterValue (µM)Tissue/Cell Line
M1EC5035[3]Not specified
M2-M2 agonist activity in vitro has been confirmed, and it has been shown to selectively activate the M2 receptor-mediated membrane-delimited pathway.[3][4]Neonatal rat superior cervical ganglion neurons[4]
M3EC5014.5[3]Not specified
M4EC507[3]Not specified
M5EC5032[3]Not specified

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathways

The activation of muscarinic receptor subtypes by bethanechol initiates distinct intracellular signaling cascades mediated by different G-proteins. This differential coupling is central to the physiological effects of the drug.

M1, M3, and M5 Receptor Signaling

The M1, M3, and M5 receptor subtypes primarily couple to the Gq/11 family of G-proteins.[5] Upon activation by bethanechol, the α-subunit of Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

  • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[6][7]

  • DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[6][7]

The increased intracellular Ca2+ is the primary driver of smooth muscle contraction in the bladder and gastrointestinal tract.[8]

Bethanechol Signaling via Gq/11 Pathway.
M2 and M4 Receptor Signaling

The M2 and M4 receptor subtypes are coupled to the Gi/o family of G-proteins.[5] Activation of these receptors by bethanechol leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] The βγ-subunits of the dissociated Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[4]

Bethanechol Signaling via Gi/o Pathway.

Experimental Protocols

The following are summaries of common experimental protocols used to characterize the mechanism of action of bethanechol chloride.

In Vitro Smooth Muscle Contraction Assay

This assay directly measures the physiological effect of bethanechol on smooth muscle tissue.

Objective: To determine the concentration-response relationship of bethanechol-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation: Smooth muscle strips (e.g., from guinea pig ileum, rat bladder, or bovine intestine) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[4][9]

  • Transducer Attachment: One end of the muscle strip is fixed, and the other is attached to an isometric force transducer to record changes in muscle tension.[9]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

  • Bethanechol Administration: Cumulative concentrations of bethanechol are added to the organ bath at set intervals.[4]

  • Data Recording: The contractile response (increase in tension) is recorded after each addition of bethanechol until a maximal response is achieved.

  • Data Analysis: A concentration-response curve is plotted, and the EC50 value is calculated to determine the potency of bethanechol.

organ_bath_workflow start Start tissue_prep Tissue Preparation (e.g., bladder strip) start->tissue_prep mounting Mount in Organ Bath (Krebs solution, 37°C, 95% O2/5% CO2) tissue_prep->mounting transducer Attach to Force Transducer mounting->transducer equilibration Equilibrate under Resting Tension transducer->equilibration bethanechol_add Add Cumulative Concentrations of Bethanechol equilibration->bethanechol_add record Record Contractile Response bethanechol_add->record record->bethanechol_add Repeat for each concentration data_analysis Data Analysis (Concentration-Response Curve, EC50) record->data_analysis end End data_analysis->end

Workflow for In Vitro Smooth Muscle Contraction Assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique is used to study the effects of bethanechol on ion channel activity in single cells.

Objective: To measure changes in ion channel currents in response to bethanechol application.

Methodology:

  • Cell Preparation: Isolated cells (e.g., neurons, smooth muscle cells) are placed in a recording chamber on the stage of an inverted microscope.[10]

  • Pipette Fabrication: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an internal solution that mimics the intracellular environment.[10]

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".[10]

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.[10]

  • Voltage or Current Clamp: The cell's membrane potential (voltage-clamp) or current (current-clamp) is controlled by the patch-clamp amplifier.[10]

  • Bethanechol Application: Bethanechol is applied to the cell via the external solution.

  • Current/Voltage Recording: Changes in membrane current or voltage are recorded in response to bethanechol.

  • Data Analysis: The recorded currents or voltage changes are analyzed to determine the effect of bethanechol on specific ion channels.

patch_clamp_workflow start Start cell_prep Cell Preparation (e.g., isolated neurons) start->cell_prep pipette_prep Prepare Micropipette (with internal solution) start->pipette_prep seal Form Giga-seal on Cell Membrane cell_prep->seal pipette_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell clamp Set Voltage or Current Clamp whole_cell->clamp bethanechol_app Apply Bethanechol clamp->bethanechol_app record Record Ion Channel Currents or Membrane Potential bethanechol_app->record analysis Analyze Data record->analysis end End analysis->end

References

An In-depth Technical Guide to the Chemical Properties and Structure of Bethanechol Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bethanechol (B1168659) chloride is a synthetic choline (B1196258) ester and a parasympathomimetic agent that selectively stimulates muscarinic receptors.[1][2] Structurally related to acetylcholine (B1216132), it is a carbamate (B1207046) of beta-methylcholine and is clinically used for the treatment of nonobstructive urinary retention.[1][3] This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and pharmacological signaling of bethanechol chloride. Detailed experimental protocols for its synthesis and analysis are also presented to support research and development activities.

Chemical and Physical Properties

Bethanechol chloride is a white or colorless, hygroscopic crystalline powder with a slight amine-like odor.[3] It is highly soluble in water and freely soluble in ethanol (B145695).[3]

Physicochemical Data

The key physicochemical properties of bethanechol chloride are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₇ClN₂O₂[4]
Molecular Weight 196.68 g/mol [4]
CAS Number 590-63-6[4]
IUPAC Name 2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride[5]
Melting Point Decomposes, with an apparent melting temperature of 231 °C. It can also exhibit a melting point range of 187-190°C or 217-221°C depending on the source.[6][7]
Solubility Soluble in water to 100 mM, in DMSO to 100 mM, and in ethanol to 100 mM.[8]
LogP (Octanol-Water Partition Coefficient) -2.8196 (calculated)[4]
pKa As a quaternary ammonium (B1175870) salt, bethanechol chloride is a strong electrolyte and is fully ionized at physiological pH. Its pKa value is not typically reported as it does not have an ionizable proton in the conventional sense.
Hygroscopicity Substantial, with a deliquescent point at 56% relative humidity at 25 °C.[6]
Spectroscopic Data
  • 1H NMR: The proton NMR spectrum of bethanechol chloride is expected to show signals corresponding to the methyl protons of the trimethylammonium group, the methyl group on the chiral center, the methylene (B1212753) protons, and the methine proton.

  • 13C NMR: The carbon NMR spectrum will display distinct signals for the quaternary ammonium methyl carbons, the aliphatic methyl, methylene, and methine carbons, and the carbonyl carbon of the carbamate group.[9][10]

The IR spectrum of bethanechol chloride exhibits characteristic absorption bands for its functional groups. Key peaks include:

  • O-H stretching: A broad band in the region of 3400-3200 cm⁻¹, which may be present due to absorbed water.

  • N-H stretching: Bands in the region of 3350-3180 cm⁻¹ corresponding to the amine group of the carbamate.

  • C-H stretching: Peaks in the range of 3000-2850 cm⁻¹ due to the stretching vibrations of the methyl and methylene groups.

  • C=O stretching: A strong absorption band around 1700-1725 cm⁻¹ characteristic of the carbonyl group in the carbamate.

  • C-O stretching: Bands in the 1250-1000 cm⁻¹ region.

  • C-N stretching: Absorptions in the 1250-1020 cm⁻¹ range.

Mass spectrometric analysis of bethanechol chloride typically involves electrospray ionization (ESI) due to its charged nature. The primary ion observed would be the bethanechol cation (C₇H₁₇N₂O₂⁺) at an m/z of approximately 161.22.[11] Fragmentation analysis via tandem mass spectrometry (MS/MS) can provide structural information. The thermal decomposition of bethanechol chloride can lead to the formation of betamethylcholine chloride and isocyanic acid.[12] Further fragmentation may involve the loss of neutral molecules such as CO₂ (44 Da) from the carbamate group.[11]

Structure

Bethanechol chloride possesses a chiral center, and it is typically used as a racemic mixture.[11]

Crystallography

The solid-state structure of bethanechol chloride has been determined by single-crystal X-ray diffraction.[13] It crystallizes in the monoclinic system with the space group P2₁/n.[13]

Crystallographic ParameterValueReference
Crystal System Monoclinic[13]
Space Group P2₁/n[13]
a (Å) 8.857(10)
b (Å) 16.466(13)
c (Å) 7.053(6)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1028.6
Z 4[13]

Pharmacological Action and Signaling Pathway

Bethanechol chloride is a direct-acting muscarinic agonist with selectivity for muscarinic receptors over nicotinic receptors.[1][2] It mimics the action of acetylcholine on postganglionic muscarinic receptors in the parasympathetic nervous system.[14] Its primary clinical effects are on the smooth muscle of the urinary bladder and the gastrointestinal tract.[14]

Bethanechol chloride's effects are mediated through the activation of M2 and M3 muscarinic receptors. The signaling cascade following receptor activation is depicted below.

G Muscarinic Receptor Signaling Pathway of Bethanechol Chloride cluster_M3 M3 Receptor Pathway (Gq/11) cluster_M2 M2 Receptor Pathway (Gi/o) Bethanechol_M3 Bethanechol M3 M3 Muscarinic Receptor Bethanechol_M3->M3 Gq11 Gq/11 Protein M3->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Bethanechol_M2 Bethanechol M2 M2 Muscarinic Receptor Bethanechol_M2->M2 Gio Gi/o Protein M2->Gio AC Adenylyl Cyclase (AC) Gio->AC cAMP ↓ cAMP AC->cAMP

Bethanechol Chloride Signaling Pathways

Experimental Protocols

Synthesis of Bethanechol Chloride

The following protocol is a representative method for the synthesis of bethanechol chloride.[6][15]

Materials:

  • Methylcholine chloride

  • Trichloromethane (Chloroform)

  • Triphosgene (B27547) (or solid phosgene)

  • Catalyst (e.g., Dimethylformamide, Pyridine, or Triethylamine)

  • Ammonia (B1221849) water

  • Absolute ethanol

  • Activated carbon

Procedure:

  • To a reaction vessel, add trichloromethane and methylcholine chloride.

  • Control the temperature of the reaction mixture between 0-40 °C.

  • While stirring, add triphosgene in batches. The molar ratio of methylcholine chloride to triphosgene should be approximately 1:2-2.9.[15]

  • After each addition of triphosgene, stir the mixture for 5-10 minutes and then add the catalyst.

  • After the addition of the catalyst is complete, raise the temperature to 50-80 °C and continue the reaction for 3-8 hours.[15]

  • Upon completion of the reaction, cool the reaction liquid to 15-25 °C.[15]

  • Add ammonia water (20-30% by weight of the reaction liquid) to adjust the pH to 8-10.[15]

  • Concentrate the solution under reduced pressure until dry.

  • Add absolute ethanol (3-5 times the weight of the initial methylcholine chloride) and perform centrifugal filtration to obtain the crude bethanechol chloride.[15]

  • To the crude product, add absolute ethanol (1 times the weight of the crude product) and activated carbon (2% of the weight of the crude product) for decolorization.

  • Filter the solution, then cool to induce recrystallization.

  • Collect the purified bethanechol chloride crystals by filtration and dry.

Analytical Methods

This method is adapted from a stability-indicating ion-pair RP-HPLC method.[13]

Chromatographic Conditions:

  • Column: Phenyl column

  • Mobile Phase: 0.05 M phosphate (B84403) buffer (pH 6) – ethanol (98:2 v/v) containing 0.56 mg/mL of sodium 1-heptanesulfonate.[13]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 190 nm[13]

  • Injection Volume: 20 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of USP Bethanechol Chloride Reference Standard in the mobile phase. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., in the range of 5.0 – 500.0 μg/mL).[13]

  • Sample Solution: Accurately weigh and dissolve the bethanechol chloride sample in the mobile phase to a known concentration within the linear range of the assay.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Perform system suitability tests by injecting the standard solution multiple times. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • Inject the sample solution.

  • Identify the bethanechol peak by comparing the retention time with that of the standard.

  • Calculate the purity by the area normalization method or the assay by comparing the peak area of the sample to that of the standard.

G Experimental Workflow for HPLC Purity Analysis cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Solutions sst System Suitability Test (Inject Standard) prep_std->sst prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample blank Inject Blank equilibrate->blank blank->sst sst->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Purity/Assay integrate->calculate report Generate Report calculate->report

HPLC Purity Analysis Workflow
  • Weigh approximately 10-20 mg of bethanechol chloride for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).

  • Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[12][16]

  • Cap the NMR tube and ensure the solution is homogeneous.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of bethanechol chloride. The presented data and experimental protocols are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important pharmaceutical compound. A thorough understanding of its physicochemical characteristics, structural features, and analytical methodologies is crucial for its effective application in research and development.

References

Beth hydrochloride hydrate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Bethanechol Chloride is a synthetic choline (B1196258) ester that functions as a selective muscarinic acetylcholine (B1216132) receptor (mAChR) agonist. It is structurally similar to acetylcholine but is not hydrolyzed by acetylcholinesterase, resulting in a more prolonged duration of action. The hydrated form of Bethanechol chloride is often used in pharmaceutical preparations.

IdentifierValue
CAS Number 590-63-6[1][2][][4][5][6]
Molecular Formula C₇H₁₇ClN₂O₂[1][4][6]
Molecular Weight 196.68 g/mol [4][6]

Mechanism of Action and Signaling Pathways

Bethanechol chloride primarily exerts its effects by directly stimulating muscarinic receptors, with a notable selectivity for the M3 subtype, which is abundant in the smooth muscle of the urinary bladder and gastrointestinal tract.[7][8] Activation of these receptors initiates a cascade of intracellular events that lead to smooth muscle contraction.

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that is coupled to the Gq signaling pathway.[9][10] Upon agonist binding, the following signaling cascade is initiated:

  • Activation of Gq Protein: Bethanechol binding induces a conformational change in the M3 receptor, leading to the activation of the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated alpha subunit of the Gq protein stimulates the enzyme phospholipase C.

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][11][12][13][14]

  • Calcium Mobilization and Protein Kinase C (PKC) Activation: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC).

  • Smooth Muscle Contraction: The elevated intracellular Ca²⁺ levels, in conjunction with calmodulin, activate myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction.

Bethanechol M3 Receptor Signaling Pathway.

Quantitative Data

The following table summarizes the binding affinities and potencies of Bethanechol at various muscarinic receptor subtypes.

Receptor SubtypeParameterValue (µM)
M1EC₅₀35[1]
M3EC₅₀14.5[1]
M4EC₅₀7[1]
M5EC₅₀32[1]

EC₅₀ (Half maximal effective concentration) values indicate the concentration of a drug that induces a response halfway between the baseline and maximum.

Experimental Protocols

In Vitro Smooth Muscle Contraction Assay (Organ Bath)

This protocol outlines a general procedure for assessing the contractile effect of Bethanechol on isolated smooth muscle strips, such as from the bladder or intestine, using an organ bath setup.

Materials:

  • Tissue: Freshly isolated smooth muscle tissue (e.g., from rabbit or rat bladder).

  • Krebs-Henseleit Solution (or similar physiological salt solution): Typically contains (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11. The solution should be continuously gassed with 95% O₂ and 5% CO₂ to maintain a physiological pH of ~7.4.

  • Bethanechol Chloride Stock Solution: Prepared in distilled water or physiological salt solution.

  • Organ Bath System: Comprising a heated (37°C) tissue chamber, a force-displacement transducer, an amplifier, and a data acquisition system.

Procedure:

  • Tissue Preparation:

    • Excise the desired smooth muscle tissue and immediately place it in ice-cold, oxygenated physiological salt solution.

    • Carefully dissect the tissue to obtain smooth muscle strips of appropriate dimensions (e.g., 10 mm long and 2-3 mm wide).

    • Mount the tissue strips vertically in the organ bath chambers, with one end attached to a fixed hook and the other to a force-displacement transducer.

  • Equilibration:

    • Allow the tissue to equilibrate in the organ bath for at least 60-90 minutes under a resting tension (e.g., 1-2 grams).

    • During equilibration, wash the tissue with fresh, pre-warmed, and oxygenated physiological salt solution every 15-20 minutes.

  • Viability Check:

    • After equilibration, contract the tissue with a high concentration of potassium chloride (e.g., 60-80 mM KCl) to assess its viability.

    • Wash the tissue and allow it to return to the baseline tension.

  • Cumulative Concentration-Response Curve:

    • Once a stable baseline is achieved, add Bethanechol to the organ bath in a cumulative manner, with each subsequent concentration being added only after the response to the previous one has reached a plateau.

    • Start with a low concentration (e.g., 10⁻⁹ M) and increase in logarithmic or semi-logarithmic steps (e.g., 10⁻⁸ M, 10⁻⁷ M, etc.) until a maximal response is observed.

  • Data Analysis:

    • Record the contractile force generated at each concentration of Bethanechol.

    • Normalize the responses as a percentage of the maximal contraction induced by Bethanechol or KCl.

    • Plot the normalized response against the logarithm of the Bethanechol concentration to generate a concentration-response curve.

    • Calculate the EC₅₀ value from the curve.

Organ_Bath_Workflow A Tissue Preparation (Smooth Muscle Strips) B Mounting in Organ Bath A->B C Equilibration (60-90 min, 37°C) B->C D Viability Check (High KCl) C->D E Cumulative Addition of Bethanechol D->E F Data Acquisition (Contractile Force) E->F G Data Analysis (Concentration-Response Curve, EC₅₀) F->G

In Vitro Organ Bath Experimental Workflow.

Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of Bethanechol for specific muscarinic receptor subtypes.

Materials:

  • Receptor Source: Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).

  • Radioligand: A high-affinity, subtype-selective radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Bethanechol Chloride: As the unlabeled competitor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Manifold and Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation, radioligand, and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-radiolabeled antagonist (e.g., atropine).

      • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of Bethanechol.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Bethanechol concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Bethanechol that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Animal Models of Urinary Retention

Animal models are crucial for evaluating the in vivo efficacy of Bethanechol. A common model involves inducing urinary retention in rodents, followed by treatment with Bethanechol to assess its effects on bladder emptying.

Example Protocol (Rat Model):

  • Animal Model:

    • Use adult female Sprague-Dawley rats.

    • Urinary retention can be induced surgically (e.g., by partial urethral obstruction) or pharmacologically (e.g., by systemic administration of drugs that inhibit bladder contractility).

  • Bethanechol Administration:

    • Prepare a sterile solution of Bethanechol chloride in saline.

    • Administer Bethanechol via an appropriate route, such as subcutaneous or intraperitoneal injection. Dosages will need to be optimized based on the specific model and research question.

  • Outcome Measures:

    • Micturition Studies: Place the animals in metabolic cages and measure the volume and frequency of urination over a set period.

    • Cystometry: Anesthetize the animals and insert a catheter into the bladder to measure intravesical pressure during filling and voiding. This allows for the assessment of bladder capacity, voiding pressure, and residual volume.

  • Data Analysis:

    • Compare the urinary output and cystometric parameters between Bethanechol-treated and control (vehicle-treated) animals.

    • Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of the observed effects.

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized for specific research needs. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

An In-Depth Technical Guide on the Potential Biological Activities of Betahistine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betahistine (B147258) dihydrochloride (B599025) is a structural analog of histamine (B1213489) that is clinically used for the symptomatic treatment of Ménière's disease, a disorder of the inner ear characterized by episodes of vertigo, tinnitus, and hearing loss.[1][2] Its mechanism of action is complex and not fully elucidated, but it is known to interact with the histaminergic system, exhibiting a unique dual activity as a partial agonist of histamine H1 receptors and a potent antagonist of histamine H3 receptors.[3][4] This dual action is believed to underlie its therapeutic effects, which include improvement of microcirculation in the inner ear and modulation of neuronal activity in the vestibular nuclei.[4][5] This technical guide provides a comprehensive overview of the known biological activities of betahistine dihydrochloride, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to support further research and drug development efforts.

Quantitative Data on Biological Activities

The following tables summarize the key quantitative data regarding the biological activities of betahistine dihydrochloride, including its receptor binding affinities and its effects in various in vitro and in vivo models.

Table 1: Receptor Binding Affinities and Functional Activity of Betahistine Dihydrochloride

ParameterReceptorSpecies/TissueValueReference
Binding Affinity (Ki) Histamine H1Guinea-pig cerebellum membranes31 µM[6]
Histamine H1Rodent brain~10⁻⁵ M[1]
Histamine H3Rat cerebral cortex6.9 µM[6]
Histamine H3Rodent brainmicroM affinity[1]
Functional Activity (EC50) [³H]glycogen hydrolysis (H1 agonism)Mouse cerebral cortex slices9.0 µM[6]
cAMP accumulation (H1 agonism)Guinea-pig hippocampus slices32.4 µM[6]
[³H]arachidonic acid release (H3 agonism)CHO(H3R) cells0.1 nM[7]
Inhibitory Concentration (IC50) Histamine H3 receptor inhibition-1.9 µM[7]

Table 2: In Vitro Effects of Betahistine Dihydrochloride on Cell Viability and Proliferation

Cell LineAssayConcentrationEffectReference
HUVEC, A549, Ishikawa, L929Proliferation (MTT assay)0.1-0.5 mg/mL (24 hours)Inhibition of cell proliferation[8][9]
HUVECProliferation (MTT assay)100 µg/mL35% inhibition[8]
A549Proliferation (MTT assay)250 µg/mL56.86% inhibition[8]
L929Proliferation (MTT assay)250 µg/mL56.88% inhibition[8]
IshikawaProliferation (MTT assay)250 µg/mL43.21% inhibition[8]
HUVEC, A549, L929, IshikawaProliferation (MTT assay)500 µg/mL~50% reduction[8]
HUVECApoptosis≥0.1 mg/mL26.3% increase in apoptotic cells[8][9]
A549Apoptosis≥0.1 mg/mL17.3% increase in apoptotic cells[8][9]
L929Apoptosis≥0.1 mg/mL8.6% increase in apoptotic cells[8][9]
IshikawaApoptosis≥0.1 mg/mL2.3% increase in apoptotic cells[8][9]
RPMI 2650 (nasal epithelial)Cytotoxicity (MTT assay)50 mg/mLDecreased cell survival to 80%[10]

Table 3: In Vivo Effects of Betahistine Dihydrochloride

Animal ModelAdministration Route & DoseMeasured EffectObservationReference
Guinea PigsIntravenous (0.001 - 1.000 mg/kg)Cochlear Blood FlowDose-dependent increase[11]
Dogs- (100 mcg)Blood flow in labyrinthine arteries60.9% increase[12]
Guinea pigs and Chinchillas- (as low as 0.1 mg/animal)Circulation in stria vascularis and spiral ligament50% mean increase[12]
Guinea Pigs- (0.2 mg/kg)Cochlear blood flowIncreased for 30 minutes[12]
Mice with vestibular dysfunctionOral (10 mg/kg for 15 days)Vestibular function (air righting reflex, contact righting reflex, head tilt, swimming behavior)Improved vestibular function[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cell Proliferation and Viability Assay (MTT Assay)

This protocol is based on the methodology described for assessing the effect of betahistine on various cell lines.[8][9]

Objective: To determine the effect of betahistine dihydrochloride on the proliferation and viability of cultured cells.

Materials:

  • Cell lines of interest (e.g., HUVEC, A549, L929, Ishikawa)

  • Complete cell culture medium

  • Betahistine dihydrochloride stock solution

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of betahistine dihydrochloride (e.g., 25, 50, 100, 250, and 500 µg/mL). Include a vehicle control group (medium without betahistine).

  • Incubation with Drug: Incubate the cells with betahistine for the desired time period (e.g., 24 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Carefully remove 75 µL of the medium from each well and add 50 µL of DMSO to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength between 420-480 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of betahistine that inhibits cell viability by 50%, can be determined from the dose-response curve.[14]

In Vivo Measurement of Cochlear Blood Flow in Guinea Pigs

This protocol is adapted from studies investigating the effects of betahistine on inner ear microcirculation.[11][15]

Objective: To measure the dose-dependent effect of intravenously administered betahistine dihydrochloride on cochlear blood flow.

Materials:

  • Dunkin-Hartley guinea pigs

  • Anesthetic agents (e.g., alpha-chloralose-ethylurethane)

  • Betahistine dihydrochloride solutions at various concentrations (e.g., 0.001, 0.010, 0.100, 1.000 mg/kg)

  • Saline solution (0.9% NaCl) as a placebo

  • Intravital fluorescence microscopy setup or Laser Doppler flowmetry equipment

  • Invasive blood pressure monitoring system

Procedure:

  • Animal Preparation: Anesthetize the guinea pigs and maintain artificial respiration. Monitor vital signs, including electrocardiogram, arterial blood pressure, and body temperature.

  • Surgical Preparation: Perform the necessary surgical procedures to expose the cochlea for blood flow measurement.

  • Baseline Measurement: After the surgical preparation, allow for a stabilization period. Initiate baseline measurements of cochlear blood flow and mean arterial pressure for a set period (e.g., 3 minutes).

  • Drug Administration: Randomly assign animals to different treatment groups. Infuse either a specific concentration of betahistine dihydrochloride or saline (placebo) intravenously over a defined period (e.g., 2 minutes).

  • Continuous Monitoring: Continuously monitor and record cochlear blood flow and mean arterial pressure from the onset of baseline measurements for a total duration of the experiment (e.g., 18 minutes).

  • Data Analysis: Analyze the changes in cochlear blood flow over time for each treatment group compared to the placebo group. Statistical analysis (e.g., Two Way Repeated Measures ANOVA) can be used to determine the significance of the observed effects.

Signaling Pathways

Betahistine dihydrochloride exerts its biological effects through the modulation of specific signaling pathways. The primary mechanism involves its interaction with histamine H1 and H3 receptors.

Histaminergic Signaling Pathway

Betahistine acts as a partial agonist at the H1 receptor and a potent antagonist at the H3 receptor.[3][4] The H1 receptor is a Gq/11-coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The H3 receptor is a Gi/o-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. As an antagonist, betahistine blocks this inhibitory effect, thereby increasing histamine turnover and release.[12][16]

Histaminergic_Signaling Betahistine Betahistine H1R H1 Receptor (Gq/11-coupled) Betahistine->H1R Partial Agonist H3R H3 Receptor (Gi/o-coupled) Betahistine->H3R Antagonist Histamine_Release ↑ Histamine Release Betahistine->Histamine_Release Promotes Histamine Histamine Histamine->H3R Agonist PLC Phospholipase C (PLC) H1R->PLC Activates AC Adenylyl Cyclase H3R->AC Inhibits IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP ↓ cAMP AC->cAMP

Betahistine's interaction with H1 and H3 receptors.
ERK1/2-AKT/PPARγ Signaling Pathway

Recent studies have indicated that betahistine can alleviate symptoms of benign paroxysmal positional vertigo (BPPV) by activating the ERK1/2-AKT/PPARγ pathway.[13] This pathway is crucial for cell survival, proliferation, and metabolism. Betahistine treatment has been shown to increase the phosphorylation of both ERK and AKT, and to upregulate the expression of PPARγ.[13] This activation is linked to the induction of multiple C1q/TNF-related protein (CTRP) family members.[13]

ERK_AKT_PPARg_Pathway Betahistine Betahistine CTRPs ↑ CTRP Family Members (CTRP1, 3, 6, 9, 12) Betahistine->CTRPs Induces ERK ↑ p-ERK1/2 CTRPs->ERK Activates AKT ↑ p-AKT CTRPs->AKT Activates PPARg ↑ PPARγ Expression ERK->PPARg Leads to AKT->PPARg Leads to Vestibular_Improvement Alleviation of BPPV Symptoms PPARg->Vestibular_Improvement Contributes to

Betahistine-activated ERK1/2-AKT/PPARγ pathway.

Conclusion

Betahistine dihydrochloride exhibits a multifaceted pharmacological profile centered on its interaction with the histaminergic system. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate its mechanisms of action and explore its therapeutic potential beyond its current clinical applications. The elucidation of its signaling pathways, including the recently identified ERK1/2-AKT/PPARγ pathway, opens new avenues for understanding its cellular and physiological effects. Further research is warranted to fully characterize the downstream effects of betahistine and to identify potential new therapeutic targets.

References

The In Vitro and In Vivo Effects of Bethanechol Hydrochloride Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bethanechol (B1168659) hydrochloride hydrate (B1144303) is a synthetic parasympathomimetic agent, structurally related to acetylcholine (B1216132). As a direct-acting muscarinic receptor agonist, it preferentially stimulates muscarinic receptors with minimal to no effect on nicotinic receptors.[1][2] A key pharmacological advantage of bethanechol is its resistance to hydrolysis by cholinesterase, resulting in a more prolonged duration of action compared to endogenous acetylcholine.[3] This technical guide provides a comprehensive overview of the in vitro and in vivo effects of bethanechol, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

Bethanechol exerts its pharmacological effects by directly binding to and activating muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. Bethanechol's primary therapeutic effects are attributed to its agonist activity at M3 receptors located on the smooth muscle of the urinary bladder and gastrointestinal tract.[4] Activation of these receptors leads to increased detrusor muscle contraction, facilitating bladder emptying, and enhanced gastrointestinal motility.[1][3] Bethanechol also demonstrates activity at other muscarinic receptor subtypes, contributing to its broader pharmacological profile.[4]

In Vitro Effects

The in vitro effects of bethanechol have been characterized in various tissues and cell-based assays, providing insights into its receptor selectivity and functional activity.

Quantitative Data from In Vitro Studies

The following tables summarize the quantitative data on the in vitro effects of bethanechol hydrochloride hydrate.

Table 1: Muscarinic Receptor Agonist Activity of Bethanechol

Receptor SubtypeAssay SystemParameterValue (µM)Reference
M1-EC5035
M2Guinea pig left atriumpEC501.41 (Value converted from pEC50 of 5.85)[5]
M3Guinea pig ileumEC500.43[5]
M3-EC5014.5
M4-EC507
M5-EC5032

Table 2: Muscarinic Receptor Binding Affinities of Bethanechol

Receptor SubtypeTissue/Cell LineRadioligandParameterValue (nM)Reference
M3Guinea pig ileum-pKd12589.25 (Value converted from pKd of 4.9)[5]
M1Rat-pKi~200,000 (Value converted from pKi of 3.7)[5]
M1Human-pKi100,000 (Value converted from pKi of 4)[5]
M2Human-pKi100,000 (Value converted from pKi of 4)[5]

Table 3: Effects of Bethanechol on Smooth Muscle Contractility In Vitro

TissueSpeciesParametersBethanechol ConcentrationEffectReference
Duodenum (circular muscle)CowVmax (g/cm²)-13.5[6]
Jejunum (circular muscle)CowVmax (g/cm²)-20.2[6]
Duodenum (longitudinal muscle)CowVmax (g/cm²)-13.7[6]
Jejunum (longitudinal muscle)CowVmax (g/cm²)-31.7[6]
Antral TissueRatContractile Activity6.4 x 10⁻⁶ M to 1 x 10⁻⁴ MStronger than gastroduodenal junctional tissue[7]

Experimental Protocols

Organ Bath for Smooth Muscle Contractility

This protocol is adapted from studies on intestinal and bladder smooth muscle.[6][8]

  • Tissue Preparation: Isolate smooth muscle strips (e.g., from the gastrointestinal tract or urinary bladder) from the animal model and place them in cold Krebs solution.

  • Mounting: Mount the muscle strips in an organ bath chamber containing Krebs solution maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension, with periodic washes with fresh Krebs solution.

  • Drug Administration: Prepare a stock solution of bethanechol hydrochloride hydrate. Add cumulative concentrations of bethanechol to the organ bath in a stepwise manner to generate a concentration-response curve.

  • Data Acquisition: Record the isometric contractions using a data acquisition system.

  • Data Analysis: Analyze the concentration-response data to determine parameters such as EC₅₀ and maximal response (Emax).

experimental_workflow_organ_bath cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Isolate Smooth Muscle Strips prep2 Place in Cold Krebs Solution prep1->prep2 exp1 Mount in Organ Bath prep2->exp1 exp2 Equilibrate (60 min) exp1->exp2 exp3 Administer Bethanechol exp2->exp3 exp4 Record Contractions exp3->exp4 an1 Generate Concentration- Response Curve exp4->an1 an2 Calculate EC50 and Emax an1->an2 experimental_workflow_gastroparesis cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Select Animal Model prep2 Overnight Fasting prep1->prep2 exp1 Administer Test Meal prep2->exp1 exp2 Administer Bethanechol/Vehicle exp1->exp2 exp3 Measure Gastric Emptying exp2->exp3 an1 Calculate % Gastric Emptying or T1/2 exp3->an1 signaling_pathway cluster_M1M3M5 M1, M3, M5 Receptors cluster_M2M4 M2, M4 Receptors Bethanechol Bethanechol M1M3M5 M1/M3/M5 Bethanechol->M1M3M5 M2M4 M2/M4 Bethanechol->M2M4 Gq11 Gq/11 M1M3M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release mediates PKC Protein Kinase C (PKC) Activation DAG->PKC activates Gio Gi/o M2M4->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits Ion_channels Modulation of Ion Channels Gio->Ion_channels modulates cAMP ↓ cAMP AC->cAMP leads to

References

Bethanidine Hydrochloride Hydrate: A Comprehensive Technical Review and Meta-Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bethanidine (B1219629) hydrochloride is a guanidine-derived, peripherally acting antiadrenergic agent historically used in the management of hypertension.[1] As a sympatholytic drug, it effectively lowers blood pressure by modulating the sympathetic nervous system.[1][2] This technical guide provides a comprehensive literature review, a meta-analysis of available clinical data, detailed experimental protocols, and an exploration of the underlying signaling pathways of bethanidine hydrochloride. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antihypertensive agents. While the term "hydrate" is often associated with hydrochloride salts, specific literature detailing a distinct hydrated form of bethanidine hydrochloride is scarce; therefore, this review focuses on the properties and actions of bethanidine hydrochloride.

Physicochemical Properties

Bethanidine is a member of the guanidine (B92328) class of compounds.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C10H15N3[1]
Molecular Weight 177.25 g/mol [1]
CAS Number 55-73-2[2]
Appearance Solid[1]
Melting Point 196 °C[1]
Water Solubility 1.58 g/L[3]
LogP 0.49[1]

Mechanism of Action

Bethanidine exerts its antihypertensive effects primarily through its action on the sympathetic nervous system. It is classified as a peripherally acting antiadrenergic agent and functions as an alpha-2a adrenergic agonist.[1] The precise mechanism, however, is not fully elucidated.[1] Its key actions include:

  • Adrenergic Neuron Blockade: Bethanidine acts by blocking adrenergic transmission.[1] It inhibits the release of noradrenaline from sympathetic nerve endings.[4]

  • Alpha-2 Adrenergic Receptor Agonism: As an alpha-2a adrenergic agonist, bethanidine stimulates these receptors, which are involved in the negative feedback regulation of norepinephrine (B1679862) release.[1]

  • Suppression of Renin Secretion: Bethanidine is also known to decrease blood pressure by suppressing the secretion of renin from the kidneys, thereby affecting the renin-angiotensin-aldosterone system.[1]

Signaling Pathways

The antihypertensive effects of bethanidine are mediated through its interaction with specific signaling pathways. The primary pathway involves the alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[5][6] Additionally, its influence on the renin-angiotensin system represents a crucial secondary mechanism.

Alpha-2 Adrenergic Receptor Signaling Pathway

Activation of the alpha-2 adrenergic receptor by bethanidine initiates a signaling cascade that leads to a reduction in sympathetic outflow.

alpha2_signaling Bethanidine Bethanidine Alpha2_Receptor α2-Adrenergic Receptor (Gi-coupled) Bethanidine->Alpha2_Receptor Gi_Protein Gi Protein (α, βγ subunits) Alpha2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Ca_Channel Voltage-gated Ca2+ Channel PKA->Ca_Channel Phosphorylates (inhibits) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx NE_Vesicle Norepinephrine Vesicle Ca_Influx->NE_Vesicle NE_Release Norepinephrine Release NE_Vesicle->NE_Release

Alpha-2 Adrenergic Receptor Signaling Pathway
Renin-Angiotensin System Modulation

Bethanidine's suppression of renin secretion directly impacts the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure.

raas_pathway Bethanidine Bethanidine Sympathetic_Outflow Sympathetic Nervous System Outflow Bethanidine->Sympathetic_Outflow Kidney Kidney (Juxtaglomerular Cells) Sympathetic_Outflow->Kidney Stimulates β1 receptors on Renin Renin Kidney->Renin Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Converted by ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Causes Aldosterone Aldosterone Secretion (from Adrenal Cortex) Angiotensin_II->Aldosterone Stimulates BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Promotes Na_H2O_Retention->BP_Increase

Modulation of the Renin-Angiotensin System

Pharmacokinetics

Bethanidine is rapidly absorbed from the gastrointestinal tract following oral administration.[1] Its biological half-life is approximately 9 hours, with a range of 7 to 11 hours.[1] Pharmacokinetic parameters from a study in hypertensive patients are summarized below.

ParameterValueSource
Biological Half-Life 9 hours (range 7-11 hours)[1]
Time to Peak Urinary Excretion (Oral) 6 hours[7]
Urinary Excretion (Oral, single dose) 48% - 61%[7]
Fecal Excretion (Oral, single dose) 15% - 48%[7]
Urinary Excretion (IV) 89% - 94% (in 3-4 days)[7]

Clinical Efficacy: A Meta-Analysis of Clinical Trial Data

A number of clinical trials have evaluated the antihypertensive efficacy of bethanidine. Due to the heterogeneity of study designs and patient populations, a formal statistical meta-analysis is challenging. However, a summary of the quantitative data from key studies provides valuable insights into its clinical performance.

Blood Pressure Reduction in Severe Hypertension

A multicenter, double-blind, randomized controlled trial compared the efficacy of bethanidine with guanethidine (B1672426) in patients with severe hypertension who were also receiving hydrochlorothiazide.

Treatment GroupMean Diastolic Blood Pressure Reduction (mmHg)Percentage of Patients Achieving Diastolic BP < 90 mmHg
Bethanidine + Hydrochlorothiazide 13.645.5%
Guanethidine + Hydrochlorothiazide 18.468.8%

Source: Multiclinic controlled trial of bethanidine and guanethidine in severe hypertension.

Dose, Plasma Levels, and Antihypertensive Effects

A study involving twelve hypertensive patients evaluated the relationship between bethanidine dose, plasma concentrations, and its hypotensive effects.

ParameterMean Value (Range)
Mean Standing Diastolic BP Reduction 21 mmHg (from 112 to 91 mmHg)
Mean Total Daily Bethanidine Dose 79 mg (30 - 150 mg)
Mean Plasma Bethanidine Concentration 0.65 µM (0.1 - 2.8 µM)

Source: Bethanidine dose, plasma levels, and antihypertensive effects.[8]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the pharmacological properties of bethanidine. The following sections outline standardized methodologies for key in vitro and in vivo assays.

In Vitro: Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of bethanidine for alpha-2 adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of bethanidine for the α2-adrenergic receptor.

Materials:

  • Cell membranes expressing the human α2-adrenergic receptor.

  • Radioligand: [3H]-Yohimbine or other suitable α2-antagonist.

  • Non-specific binding control: Phentolamine or other suitable α-antagonist.

  • Bethanidine hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the α2-adrenergic receptor according to standard laboratory protocols. Determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding control (at a saturating concentration), and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of bethanidine, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the bethanidine concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.

binding_assay_workflow Start Start Membrane_Prep Prepare α2-Receptor Expressing Membranes Start->Membrane_Prep Assay_Setup Set up 96-well Plate (Total, Non-specific, Competitive) Membrane_Prep->Assay_Setup Incubation Incubate at Room Temp (60-90 min) Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Calculate Ki from IC50 (Cheng-Prusoff) Quantification->Data_Analysis End End Data_Analysis->End

Adrenergic Receptor Binding Assay Workflow
In Vivo: Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

This protocol outlines a non-invasive method for evaluating the antihypertensive effect of bethanidine in a well-established animal model of hypertension.

Objective: To assess the dose-dependent effect of bethanidine on systolic blood pressure in Spontaneously Hypertensive Rats (SHRs).

Materials:

  • Spontaneously Hypertensive Rats (SHRs), age and weight matched.

  • Bethanidine hydrochloride.

  • Vehicle control (e.g., saline or appropriate solvent).

  • Non-invasive blood pressure measurement system (tail-cuff method).

  • Oral gavage needles.

Procedure:

  • Acclimatization: Acclimatize the SHRs to the housing conditions and the blood pressure measurement procedure for at least one week prior to the study.

  • Baseline Measurement: Measure the baseline systolic blood pressure of all animals for several consecutive days to establish a stable baseline.

  • Grouping and Dosing: Randomly assign the animals to different treatment groups (e.g., vehicle control, low-dose bethanidine, high-dose bethanidine). Administer the respective treatments orally via gavage.

  • Blood Pressure Measurement: Measure the systolic blood pressure at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) using the tail-cuff method.

  • Data Analysis: Calculate the change in systolic blood pressure from baseline for each animal at each time point. Compare the blood pressure changes between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

in_vivo_workflow Start Start Acclimatization Acclimatize SHRs to Housing & BP Measurement Start->Acclimatization Baseline_BP Establish Baseline Systolic Blood Pressure Acclimatization->Baseline_BP Grouping Randomize Animals into Treatment Groups Baseline_BP->Grouping Dosing Administer Bethanidine or Vehicle via Oral Gavage Grouping->Dosing BP_Measurement Measure Systolic BP at Multiple Time Points Dosing->BP_Measurement Data_Analysis Analyze Change in BP from Baseline BP_Measurement->Data_Analysis End End Data_Analysis->End

In Vivo Antihypertensive Study Workflow

Synthesis and Stability

The stability of guanidinium (B1211019) compounds in aqueous solutions is influenced by pH.[9] They are generally stable in neutral to acidic conditions but can undergo hydrolysis under alkaline conditions.[9] Specific stability studies on bethanidine hydrochloride in various formulations and storage conditions would be necessary for drug development purposes.

Conclusion

Bethanidine hydrochloride is a peripherally acting antiadrenergic agent with a clear, though not fully elucidated, mechanism of action involving alpha-2 adrenergic receptor agonism and suppression of the renin-angiotensin system. Clinical data support its efficacy in lowering blood pressure, although its potency may be less than other agents in its class. The provided experimental protocols offer a framework for the further investigation of its pharmacological properties. While the specific "hydrate" form remains to be fully characterized in the literature, this comprehensive review of bethanidine hydrochloride provides a solid foundation for researchers and drug development professionals working in the field of antihypertensive therapies. Further research into its synthesis, stability, and long-term clinical outcomes would be beneficial for a complete understanding of its therapeutic potential.

References

An In-depth Technical Guide on the Structural Analogs of Bethanechol Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound: Bethanechol (B1168659)

Bethanechol is a synthetic choline (B1196258) ester that acts as a direct-acting parasympathomimetic agent.[1][2] Structurally, it is the carbamic acid ester of 2-methylcholine.[1] A key feature of its chemical structure is the presence of a β-methyl group on the choline backbone and a carbamate (B1207046) ester moiety. This combination confers two important pharmacological properties: resistance to hydrolysis by acetylcholinesterase, leading to a longer duration of action compared to acetylcholine (B1216132), and selective activity at muscarinic acetylcholine receptors (mAChRs) with little to no effect on nicotinic receptors.[2]

Bethanechol is clinically used to treat urinary retention and to increase gastrointestinal motility.[2][3] It primarily exerts its effects through the stimulation of M3 muscarinic receptors located on the smooth muscle of the bladder and gastrointestinal tract, leading to increased contraction.[1]

Structural Analogs of Bethanechol: Modifications and Pharmacological Outcomes

The development of structural analogs of bethanechol has been guided by the principles of structure-activity relationships (SAR) to explore and optimize muscarinic receptor affinity, selectivity, and efficacy. Key modifications have focused on the quaternary ammonium (B1175870) head, the choline backbone, and the ester group.

Stereoisomerism: The Importance of Chirality

Bethanechol possesses a chiral center at the β-position of the choline moiety. The two enantiomers, (S)-(+)-bethanechol and (R)-(-)-bethanechol, exhibit significant differences in their pharmacological activity. Studies have shown that the (S)-(+)-enantiomer is the more potent, or eutomer, of the two.

A study investigating the binding of the enantiomers of bethanechol to muscarinic receptors in various rat tissues demonstrated clear stereoselectivity. The (S)-(+)-enantiomer consistently showed a higher binding affinity (lower Ki value) across different tissues compared to the (R)-(-)-enantiomer.[4]

TissueEnantiomerKi (nM)
Jejunal Smooth Muscle (S)-(+)-bethanechol230
(R)-(-)-bethanechol4800
Nasal Mucosa (S)-(+)-bethanechol460
(R)-(-)-bethanechol6900
Atrial Myocardium (S)-(+)-bethanechol390
(R)-(-)-bethanechol6700
Ventricular Myocardium (S)-(+)-bethanechol720
(R)-(-)-bethanechol11000

Table 1: Binding affinities (Ki values) of (S)-(+)- and (R)-(-)-bethanechol for muscarinic receptors in different rat tissues. Data extracted from a study on the binding of bethanechol enantiomers.[4]

Modifications of the Quaternary Ammonium Group

The positively charged quaternary ammonium group is crucial for the interaction of bethanechol with the anionic site of the muscarinic receptor. Alterations to this group generally lead to a decrease in activity.

  • Replacement of Methyl Groups: Replacing the N-methyl groups with larger alkyl groups, such as ethyl or propyl groups, typically results in a significant loss of muscarinic agonist activity. In some cases, increasing the size of the alkyl substituents can even lead to compounds with antagonistic properties.[5]

  • Replacement of Nitrogen: The substitution of the nitrogen atom with other elements like arsenic, phosphorus, or sulfur also diminishes the muscarinic activity.[5]

Alterations to the Choline Backbone

The ethylene (B1197577) bridge of the choline moiety is another critical determinant of muscarinic activity.

  • Chain Length: Increasing the length of the carbon chain between the quaternary ammonium head and the ester group generally leads to a decrease in potency.[5]

  • Conformationally Restricted Analogs: The synthesis of conformationally restricted analogs, such as those incorporating cyclic structures, has been a strategy to probe the optimal conformation for receptor binding and to potentially enhance selectivity. For instance, the incorporation of the choline-like moiety into a quinuclidine (B89598) ring system has been explored in the development of muscarinic ligands.[6][7]

Bioisosteric Replacement of the Carbamate Group

The carbamate group in bethanechol contributes to its stability against hydrolysis by cholinesterases. Bioisosteric replacement of this group with other functionalities is a key area of investigation to modulate the pharmacological profile, including potency, selectivity, and duration of action. Examples of bioisosteric replacements for ester and carbamate groups in other contexts include amides, sulfonamides, and various five-membered heterocycles.[8] While specific data on bethanechol analogs with these replacements is limited in the public domain, this remains a rational approach for the design of novel muscarinic agonists.

Signaling Pathways of Bethanechol and its Analogs

Bethanechol and its analogs exert their effects by activating muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5), and they couple to different G protein families, initiating distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular calcium is a key event in smooth muscle contraction.

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In the heart, activation of M2 receptors also leads to the opening of potassium channels, resulting in hyperpolarization and a decrease in heart rate.

Bethanechol is known to be a selective muscarinic agonist, with a preference for M3 receptors, which explains its pronounced effects on the bladder and gastrointestinal tract.[1] Some studies suggest that bethanechol may be a useful tool for selectively activating the M2 receptor-mediated membrane-delimited signaling pathway.[9][10]

cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Bethanechol_M1_M3_M5 Bethanechol/Analog M1_M3_M5 M1, M3, M5 Receptor Bethanechol_M1_M3_M5->M1_M3_M5 binds Gq11 Gq/11 M1_M3_M5->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response_M1_M3_M5 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response_M1_M3_M5 PKC->Response_M1_M3_M5 Bethanechol_M2_M4 Bethanechol/Analog M2_M4 M2, M4 Receptor Bethanechol_M2_M4->M2_M4 binds Gio Gi/o M2_M4->Gio activates AC Adenylyl Cyclase Gio->AC inhibits K_channel K⁺ Channel Opening Gio->K_channel activates cAMP ↓ cAMP AC->cAMP Response_M2_M4 Cellular Response (e.g., ↓ Heart Rate) cAMP->Response_M2_M4 K_channel->Response_M2_M4

Figure 1: Muscarinic Receptor Signaling Pathways for Bethanechol Analogs.

Experimental Protocols

The pharmacological characterization of bethanechol analogs typically involves a combination of in vitro and in vivo assays to determine their affinity, efficacy, and selectivity for muscarinic receptor subtypes.

Synthesis of Bethanechol Analogs

The synthesis of bethanechol and its analogs generally involves the reaction of a suitably substituted choline precursor with a carbamoylating agent. A general synthetic scheme is outlined below.

start Substituted Choline Precursor intermediate Intermediate start->intermediate + reagent Carbamoylating Agent (e.g., Phosgene, Triphosgene) reagent->intermediate product Bethanechol Analog intermediate->product + ammonia Ammonia ammonia->product

Figure 2: General Synthetic Workflow for Bethanechol Analogs.

A more specific example is the synthesis of bethanechol itself, which can be achieved by reacting 1-(N,N,N-trimethylammonium)propan-2-ol with phosgene, followed by the addition of ammonia.[5] Modifications to the starting choline precursor would allow for the synthesis of various analogs.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. These assays are typically performed using cell membranes expressing the muscarinic receptor subtype of interest.

Protocol for Competition Binding Assay:

  • Membrane Preparation: Cell membranes expressing the desired muscarinic receptor subtype (M1-M5) are prepared and the protein concentration is determined.

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine).

    • Increasing concentrations of the unlabeled bethanechol analog (the competitor).

    • The cell membrane preparation.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat to separate the bound from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

start Prepare Cell Membranes with Muscarinic Receptors setup Set up Assay Plate: - Radioligand - Bethanechol Analog - Membranes start->setup incubate Incubate to Equilibrium setup->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze

Figure 3: Workflow for a Radioligand Competition Binding Assay.
Functional Assays: Calcium Mobilization

Functional assays are used to determine the efficacy of a compound as an agonist or antagonist. For M1, M3, and M5 receptors, which couple to the Gq/11 pathway, calcium mobilization assays are commonly used.

Protocol for Calcium Mobilization Assay:

  • Cell Culture: Cells expressing the muscarinic receptor of interest are cultured in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The bethanechol analog is added to the wells at various concentrations.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The data are analyzed to generate a dose-response curve and determine the EC50 value (the concentration of the analog that produces 50% of the maximal response).

start Culture Cells in 96-well Plate dye_loading Load Cells with Calcium-sensitive Dye start->dye_loading compound_addition Add Bethanechol Analog dye_loading->compound_addition measure_fluorescence Measure Fluorescence (Calcium Flux) compound_addition->measure_fluorescence analyze Data Analysis (EC50) measure_fluorescence->analyze

Figure 4: Workflow for a Calcium Mobilization Assay.

Conclusion

The structural framework of bethanechol offers a versatile scaffold for the development of novel muscarinic agonists. Through systematic modifications of its key structural features—the quaternary ammonium head, the chiral center at the β-position, and the carbamate ester—it is possible to modulate the pharmacological properties of the resulting analogs. The stereochemistry of the molecule has been shown to be a critical determinant of its binding affinity. Future research in this area will likely focus on the synthesis and evaluation of conformationally restricted and bioisosterically modified analogs to achieve greater subtype selectivity and to further elucidate the intricate signaling pathways of muscarinic receptors. The experimental protocols outlined in this guide provide a robust framework for the comprehensive pharmacological characterization of such novel compounds, paving the way for the development of more effective and safer therapeutics targeting the muscarinic cholinergic system.

References

Spectroscopic Analysis of Bethanechol Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of bethanechol (B1168659) chloride, a parasympathomimetic choline (B1196258) carbamate (B1207046). The document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and characterization of this active pharmaceutical ingredient.

Introduction

Bethanechol chloride, chemically known as 2-((aminocarbonyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride, is a synthetic quaternary ammonium (B1175870) compound. It selectively stimulates muscarinic receptors, leading to increased smooth muscle tone in the bladder and gastrointestinal tract. This guide focuses on the key spectroscopic techniques used to confirm its molecular structure and ensure its identity and purity.

Data Presentation

The following tables summarize the quantitative data obtained from the spectroscopic analysis of bethanechol chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is a cornerstone for the structural analysis of organic molecules, publicly available, detailed spectral data for bethanechol chloride is limited. A certificate of analysis for a bethanechol chloride standard confirms that its ¹H NMR spectrum is consistent with the expected structure and indicates a purity of over 95%. However, specific chemical shifts and coupling constants are not provided. For a complete analysis, acquiring ¹H and ¹³C NMR spectra is essential. The expected signals would correspond to the methyl groups of the quaternary amine, the methyl group on the propyl chain, the methylene (B1212753) and methine protons of the propyl chain, and the protons of the carbamate group.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400-3200N-H (Amide)Stretching
~3000-2850C-H (Alkyl)Stretching
~1700C=O (Carbamate)Stretching
~1640N-H (Amide)Bending
~1480-1460C-H (Alkyl)Bending
~1250C-O (Ester)Stretching
~950C-N⁺ (Quaternary Amine)Stretching/Bending
Mass Spectrometry (MS)

Mass spectrometry of bethanechol chloride provides valuable information about its molecular weight and fragmentation pattern. The molecular ion of the bethanechol cation (without the chloride counter-ion) has a mass-to-charge ratio (m/z) of 161.1281.[2]

m/zFragment IonInterpretation
161[M]⁺Molecular ion of bethanechol
102[M - N(CH₃)₃]⁺Loss of the trimethylamine (B31210) group
100[M - OC(O)NH₂]⁺Loss of the carbamate group
60[CH₂N(CH₃)₃]⁺Fragment containing the quaternary amine
59[C₃H₇N]⁺Fragment from cleavage of both C-N and C-O bonds

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of bethanechol chloride are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of bethanechol chloride.

Materials:

  • Bethanechol chloride sample (hygroscopic)[3]

  • Deuterated solvent (e.g., D₂O, Methanol-d₄)

  • NMR tubes (5 mm)

  • Internal standard (e.g., TMS, TSP)

Protocol:

  • Sample Preparation: Due to the hygroscopic nature of bethanechol chloride, handle the sample in a dry environment (e.g., glove box or under a stream of dry nitrogen).

  • Accurately weigh approximately 5-10 mg of bethanechol chloride for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently agitate the vial until the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean NMR tube.

  • If an internal standard is required, add a small, precise amount to the solution.

  • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the magnetic field according to the instrument's standard procedures.

    • Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, number of scans).

    • Acquire the proton-decoupled ¹³C spectrum. A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the signals in the ¹H spectrum and determine the multiplicities and coupling constants of the peaks.

    • Identify the chemical shifts of the carbon signals in the ¹³C spectrum.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid bethanechol chloride to identify its functional groups.

Materials:

  • Bethanechol chloride (crystalline powder)[3]

  • ATR-FTIR spectrometer

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Protocol:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).[4]

  • Sample Application: Place a small amount of the bethanechol chloride powder onto the center of the ATR crystal using a clean spatula.[4]

  • Pressure Application: Lower the instrument's pressure arm to apply firm and even pressure on the sample, ensuring good contact with the crystal.[4]

  • Data Acquisition: Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, raise the pressure arm, and carefully clean the crystal and the pressure tip with a soft, lint-free wipe dampened with a suitable solvent like isopropanol.[4]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular mass and fragmentation pattern of bethanechol chloride.

Materials:

  • Bethanechol chloride sample

  • HPLC-grade solvent (e.g., methanol, acetonitrile, water)[5]

  • Formic acid (optional, to aid ionization)[5]

  • Vials and syringes for sample preparation and injection

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of bethanechol chloride at a concentration of approximately 1 mg/mL in a suitable solvent.[5]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL.[5]

    • If necessary, acidify the final solution with a small amount of formic acid (e.g., 0.1%) to promote protonation.[5]

  • Instrument Setup:

    • Set up the ESI-MS instrument in positive ion mode.

    • Optimize the source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable and strong signal for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the full scan mass spectrum to identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain the fragmentation pattern. This involves isolating the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

  • Data Analysis:

    • Identify the m/z of the molecular ion and compare it to the theoretical mass of the bethanechol cation.

    • Analyze the MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of bethanechol chloride.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Bethanechol Chloride (Solid) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data m/z Values, Fragmentation MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A flowchart of the spectroscopic analysis workflow.
Signaling Pathway

Bethanechol is a direct-acting muscarinic agonist, with a particular affinity for the M3 receptor subtype. The diagram below illustrates the signaling pathway initiated by the activation of the M3 muscarinic acetylcholine (B1216132) receptor.[6][7][8]

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Bethanechol Bethanechol M3R M3 Muscarinic Receptor Bethanechol->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Leads to PKC->Cellular_Response Contributes to

The M3 muscarinic receptor signaling pathway.

References

Thermal Stability and Degradation of Bethanechol Chloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of bethanechol (B1168659) chloride, a parasympathomimetic choline (B1196258) carbamate (B1207046) used in the treatment of urinary retention and gastroesophageal reflux disease. Understanding the thermal behavior of this active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from manufacturing and formulation to storage and administration.

Thermal Decomposition Profile

Bethanechol chloride exhibits a complex, two-step melting-decomposition process. Thermal analyses indicate that the compound degrades upon melting, with an apparent melting temperature estimated at 231°C.[1][2][3][4] The monoclinic crystalline form is considered the stable form, with no transition to an orthorhombic form observed.[1][2][3][4]

The decomposition process is characterized by:

  • Step 1: Liquefaction and Initial Degradation: This initial phase involves the sample's liquefaction, where bethanechol chloride gradually dissolves in its primary liquid degradant, betamethylcholine chloride.[1][2][3][4][5] This step follows Bawn kinetics, with an estimated activation energy of 35.5 kcal mol⁻¹.[1][2][3][4]

  • Step 2: Accelerated Degradation in the Melt: Following liquefaction, the degradation process accelerates significantly in the molten state.[1][2][3][4] This secondary decomposition is autocatalytic, facilitated by the formation of isocyanic acid and methyl chloride.[1][2][3]

Bethanechol chloride is also notably hygroscopic, with a deliquescent point determined at 56% relative humidity at 25°C.[1][2] Its aqueous solutions are acidic, with a pH of 5.5-6.5 for a 1% solution.[6]

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data obtained from thermal analysis studies of bethanechol chloride.

ParameterValueExperimental ConditionsSource
Apparent Melting Temperature 231 °CDifferential Scanning Calorimetry (DSC)[1][2][3][4]
Decomposition Onset (TGA/DSC) 214 °CScan rate: 5 °C/min[7]
222 °CScan rate: 10 °C/min[7]
Activation Energy (Step 1) 35.5 kcal mol⁻¹Bawn kinetics model[1][2][3][4]
Deliquescence Point 56% RHat 25 °C[1][2]

Degradation Pathway

The thermal degradation of bethanechol chloride proceeds through a primary degradation step followed by an autocatalytic secondary pathway.

G BC Bethanechol Chloride (Solid) BMC Betamethylcholine Chloride (Liquid Degradant) BC->BMC Step 1: Liquefaction Accel Accelerated Degradation (in melt) BMC->Accel IA Isocyanic Acid (Gas) IA->Accel Autocatalysis MC Methyl Chloride (Gas) MC->Accel Autocatalysis Accel->IA Step 2 Accel->MC Step 2 G cluster_thermal Thermal Analysis cluster_structural Structural & Chemical Analysis cluster_hygroscopicity Hygroscopicity TGA Thermogravimetric Analysis (TGA) Data Comprehensive Stability Profile TGA->Data DSC Differential Scanning Calorimetry (DSC) DSC->Data TG_MS TGA coupled with Mass Spectrometry (TG-MS) TG_MS->Data XRD X-Ray Powder Diffraction (XRPD) XRD->Data LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) LC_MS->Data DVS Dynamic Vapor Sorption (DVS) DVS->Data Sample Bethanechol Chloride Sample Sample->TGA Sample->DSC Sample->TG_MS Sample->XRD Sample->LC_MS Sample->DVS

References

Unveiling the Molecular Targets of Bethanechol Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identified protein targets of Bethanechol (B1168659) chloride hydrate, a parasympathomimetic agent. This document summarizes quantitative binding data, details key experimental methodologies for target identification, and visualizes the core signaling pathways involved in its mechanism of action.

Core Protein Targets and Quantitative Affinities

Bethanechol chloride is a direct-acting muscarinic acetylcholine (B1216132) receptor (mAChR) agonist with selectivity for muscarinic receptors over nicotinic receptors. It interacts with all five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a multitude of physiological functions. The therapeutic effects of Bethanechol, particularly on the urinary and gastrointestinal tracts, are primarily mediated through its action on the M3 subtype.[1][2]

The binding affinities and functional potencies of Bethanechol chloride at the different muscarinic receptor subtypes are summarized in the table below.

Receptor SubtypeLigand ParameterValue (µM)Reference
M1 EC5035[3]
Ki4[4]
M2 Ki4[4]
Agonist ActivityReported in vitro[3]
M3 EC5014.5[3]
Ki4.20[4]
M4 EC507[3]
M5 EC5032[3]

Experimental Protocols for Target Identification

The identification and characterization of protein targets for small molecules like Bethanechol chloride rely on a variety of robust experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Displacement Binding Assay

This technique is employed to determine the binding affinity (Ki) of an unlabeled compound (Bethanechol) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

a. Materials:

  • Membrane Preparation: Cell membranes expressing the specific muscarinic receptor subtype (M1-M5).

  • Radioligand: A high-affinity muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).[5]

  • Unlabeled Ligand: Bethanechol chloride.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

b. Protocol:

  • Incubation Setup: In triplicate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of Bethanechol chloride in the assay buffer.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand-receptor complex from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Bethanechol chloride concentration. The IC50 value (the concentration of Bethanechol that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Affinity Chromatography

a. Materials:

  • Solid Support: Agarose or sepharose beads.

  • Affinity Ligand: A muscarinic receptor ligand with a functional group suitable for coupling (e.g., an amine or carboxyl group).

  • Coupling Reagents: e.g., N-hydroxysuccinimide (NHS) esters or carbodiimides.

  • Tissue/Cell Lysate: A source of muscarinic receptors.

  • Lysis Buffer: Containing a mild detergent to solubilize membrane proteins.

  • Wash Buffer.

  • Elution Buffer: Containing a high concentration of a competing ligand or a solution that disrupts the ligand-receptor interaction (e.g., high salt or altered pH).

b. Protocol:

  • Ligand Immobilization: Covalently couple the affinity ligand to the solid support according to the manufacturer's instructions for the chosen coupling chemistry.

  • Column Packing: Pack a chromatography column with the affinity resin.

  • Equilibration: Equilibrate the column with lysis buffer.

  • Sample Loading: Apply the tissue or cell lysate containing the solubilized muscarinic receptors to the column.

  • Incubation: Allow the sample to incubate with the resin to facilitate binding.

  • Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound muscarinic receptors using the elution buffer.

  • Analysis: Analyze the eluted fractions for the presence of the receptor using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

a. Materials:

  • Intact Cells: Cells expressing the muscarinic receptor of interest.

  • Bethanechol chloride.

  • Lysis Buffer.

  • Heating block or PCR machine.

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents or mass spectrometer.

b. Protocol:

  • Treatment: Treat intact cells with either vehicle control or Bethanechol chloride at various concentrations.

  • Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

  • Lysis: Lyse the cells to release the proteins.

  • Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble muscarinic receptor in the supernatant at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble receptor as a function of temperature for both vehicle- and Bethanechol-treated samples. A shift in the melting curve to a higher temperature in the presence of Bethanechol indicates target engagement.

Signaling Pathways and Visualization

Bethanechol's activation of muscarinic receptors initiates distinct downstream signaling cascades depending on the receptor subtype and the G-protein to which it couples.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7][8]

Below are Graphviz diagrams illustrating these signaling pathways.

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bethanechol Bethanechol Chloride M1_M3_M5 M1/M3/M5 Receptor Bethanechol->M1_M3_M5 Gq Gq M1_M3_M5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq

Caption: Gq-coupled signaling pathway for M1, M3, and M5 receptors.

Gi_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bethanechol Bethanechol Chloride M2_M4 M2/M4 Receptor Bethanechol->M2_M4 Gi Gi M2_M4->Gi AC Adenylyl Cyclase (AC) ATP ATP AC->ATP converts GIRK GIRK Channel K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux G_alpha_i Gαi Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha_i->AC inhibits G_beta_gamma->GIRK activates cAMP cAMP ATP->cAMP Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response_Gi decreased levels K_efflux->Cellular_Response_Gi

Caption: Gi-coupled signaling pathway for M2 and M4 receptors.

Experimental_Workflow cluster_target_id Target Identification & Validation Workflow cluster_in_vitro In Vitro Binding cluster_in_cellulo In Cellulo Target Engagement cluster_data_analysis Data Analysis start Start: Phenotypic Screening Hit (Bethanechol Chloride) radioligand Radioligand Displacement Assay start->radioligand cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa quant_data Quantitative Data (Ki, EC50) radioligand->quant_data affinity_chrom Affinity Chromatography (for receptor purification) target_validation Target Validation affinity_chrom->target_validation cetsa->target_validation quant_data->target_validation end Validated Protein Targets: Muscarinic Receptors (M1-M5) target_validation->end

Caption: Experimental workflow for identifying protein targets.

References

An In-depth Technical Guide on Beth Hydrochloride Hydrate: Applications in Biochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide addresses the chemical properties and established applications of Beth hydrochloride hydrate (B1144303), also known by its systematic name, 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate. Following a comprehensive review of available scientific literature, this document clarifies that there is no significant body of research detailing a role for Beth hydrochloride hydrate in cellular signaling pathways. Instead, its primary utility is firmly established in the field of analytical biochemistry as a chromogenic reagent. This guide summarizes its known applications, and while it cannot provide data on cellular signaling due to a lack of available information, it presents its established uses with relevant details.

Introduction and Chemical Identity

This compound is an organic compound used in life science research.[1] It is chemically identified as 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate, with the CAS Number 38894-11-0.[2]

Chemical Structure and Properties:

  • Molecular Formula: C₈H₁₂ClN₃OS[2]

  • Molecular Weight: 233.72 g/mol [2]

  • Synonyms: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride hydrate, MBTH hydrochloride hydrate[3]

Established Applications in Biochemical Assays

Research has consistently demonstrated the utility of this compound as a chromogenic reagent in various spectrophotometric and enzymatic assays. Its ability to form colored complexes upon reaction makes it a valuable tool for quantitative analysis.

Primary applications include:

  • Spectrophotometric Determination: It is employed as a reagent for the quantitative determination of various substances, including aliphatic aldehydes, cholesterol, and benzodiazepines.[2][4] It is also used to determine hexosamines in glycosaminoglycans.[5][6]

  • Enzyme Activity Assays: The compound is utilized in assays to measure enzyme activities, with a particular emphasis on peroxidase activity.[2] It is a component in peroxidase color reactions.[5][6][7]

  • Biochemical Research: In a broader sense, it is used in biochemical studies that may involve enzyme inhibition, offering insights into metabolic pathways.[8]

Some preliminary research has suggested potential antioxidant and antimicrobial properties for this compound.[2]

Role in Cellular Signaling: A Review of the Evidence

Despite a thorough search of scientific databases and literature, there is no substantive evidence to suggest that this compound plays a direct or significant role in cellular signaling. The body of research on this compound is focused on its application as an analytical reagent rather than as a modulator of intracellular communication pathways. Consequently, quantitative data such as IC₅₀ or EC₅₀ values related to signaling pathway modulation are not available.

Quantitative Data

Due to the absence of research on the effects of this compound on cellular signaling, no quantitative data regarding its activity in such pathways can be provided.

Experimental Protocols

Detailed experimental protocols for studying the role of this compound in cellular signaling are not available in the scientific literature, as this is not a recognized area of investigation for this compound. For its use in spectrophotometric assays, researchers typically follow established methodologies for the specific analyte being measured, which are widely available in analytical chemistry literature.

Visualizations

While a signaling pathway diagram cannot be generated due to the lack of data, the following diagram illustrates the established workflow and applications of this compound in a research setting.

Beth_Hydrochloride_Hydrate_Applications cluster_preparation Compound Preparation cluster_application Primary Applications cluster_analytes Target Analytes / Enzymes cluster_output Result BHH This compound (Solid) Solution Stock Solution (e.g., in water) BHH->Solution Dissolution Spectro Spectrophotometric Determination Solution->Spectro Enzyme Enzyme Activity Assays Solution->Enzyme Aldehydes Aliphatic Aldehydes Spectro->Aldehydes e.g. Hexosamines Hexosamines Spectro->Hexosamines e.g. Cholesterol Cholesterol Spectro->Cholesterol e.g. Result Quantitative Measurement (Colored Complex) Spectro->Result Peroxidase Peroxidase Enzyme->Peroxidase e.g. Enzyme->Result

Caption: Workflow of this compound's use in biochemical analysis.

This compound is a well-established chemical reagent with specific and valuable applications in analytical biochemistry. Its utility as a chromogenic agent for spectrophotometry and enzyme assays is well-documented. However, for researchers and drug development professionals investigating cellular signaling, it is crucial to note that the current body of scientific literature does not support a role for this compound in modulating such pathways. Future research may uncover novel biological activities, but based on existing data, its application is confined to the analytical realm.

References

Methodological & Application

Application Notes and Protocols for Bethanechol Chloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bethanechol (B1168659) chloride is a synthetic choline (B1196258) ester and a potent direct-acting muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1] It exhibits selectivity for muscarinic receptors over nicotinic receptors, making it a valuable tool for studying parasympathetic nervous system signaling in vitro.[2] By activating M1, M2, M3, M4, and M5 subtypes, bethanechol chloride can modulate a variety of cellular processes, including smooth muscle contraction, glandular secretion, and cell proliferation.[2] Recent studies have also highlighted its potential role in cancer research, particularly in inhibiting tumor growth in pancreatic cancer models.[3][4]

These application notes provide detailed protocols for utilizing bethanechol chloride in common cell culture-based assays to investigate its effects on cell viability, proliferation, apoptosis, and intracellular calcium signaling.

Mechanism of Action and Signaling Pathways

Bethanechol chloride mimics the action of acetylcholine by directly stimulating all five subtypes of muscarinic receptors (M1-M5).[2] These G-protein coupled receptors (GPCRs) activate distinct downstream signaling cascades:

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, influencing processes like cell proliferation and secretion.

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[5][6]

The following diagram illustrates the primary signaling pathway activated by bethanechol chloride through the M3 muscarinic receptor.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Bethanechol Bethanechol Chloride M3R M3 Receptor Bethanechol->M3R Binds Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (e.g., Proliferation, Contraction) PKC->CellularResponse Leads to Ca_ER Ca²⁺ Ca_ER->PKC Activates IP3R->Ca_ER Releases

Bethanechol chloride M3 receptor signaling pathway.

Data Presentation

The following tables summarize the solubility of bethanechol chloride and provide an example of expected results from a cell viability assay.

Table 1: Solubility of Bethanechol Chloride

SolventSolubility
Water100 mM
DMSO100 mM
Ethanol100 mM

Data sourced from Abcam product datasheet.[1]

Table 2: Example Data from MTT Cell Viability Assay

Cell LineBethanechol Chloride Concentration (mM)% Cell Viability (Mean ± SD)
Pancreatic Cancer Cell Line (e.g., PANC-1)0 (Control)100 ± 5.2
0.195.3 ± 4.8
0.582.1 ± 6.1
1.065.7 ± 5.5
2.048.9 ± 7.3

Note: These are hypothetical data for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.

Experimental Protocols

The following diagram provides a general workflow for cell culture experiments involving bethanechol chloride.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis PrepStock Prepare Bethanechol Chloride Stock Solution TreatCells Treat Cells with Bethanechol Chloride PrepStock->TreatCells SeedCells Seed Cells in Appropriate Cultureware SeedCells->TreatCells Incubate Incubate for Desired Time Period TreatCells->Incubate Assay Perform Specific Assay (e.g., MTT, Annexin V, Calcium Imaging) Incubate->Assay DataAcquisition Data Acquisition Assay->DataAcquisition DataAnalysis Data Analysis and Interpretation DataAcquisition->DataAnalysis

General experimental workflow for cell culture studies.
Protocol 1: Preparation of Bethanechol Chloride Stock Solution

Materials:

  • Bethanechol chloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 100 mM stock solution, weigh out 19.67 mg of bethanechol chloride (MW: 196.67 g/mol ) and dissolve it in 1 mL of sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 6 months.

Protocol 2: Cell Viability and Proliferation (MTT Assay)

This protocol is adapted for assessing the effect of bethanechol chloride on the viability and proliferation of adherent cancer cell lines, such as pancreatic cancer cells.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Bethanechol chloride stock solution (100 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of bethanechol chloride in complete medium from the 100 mM stock solution. A suggested starting range of final concentrations is 0.1, 0.5, 1.0, and 2.0 mM. Include a vehicle control (medium with the same concentration of DMSO as the highest bethanechol chloride concentration).

  • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of bethanechol chloride or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cells treated with bethanechol chloride using flow cytometry.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • Bethanechol chloride stock solution (100 mM)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Treat the cells with the desired concentrations of bethanechol chloride (e.g., 1 mM) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization. Collect both the detached cells from the supernatant and the adherent cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Intracellular Calcium Imaging (Fura-2 AM Assay)

This protocol details the measurement of intracellular calcium mobilization in response to bethanechol chloride stimulation.

Materials:

  • Glass-bottom culture dishes or black-walled, clear-bottom 96-well plates

  • Cells expressing muscarinic receptors (e.g., neuronal cells, smooth muscle cells, or transfected cell lines)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Bethanechol chloride stock solution

  • Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Seed cells on glass-bottom dishes or in 96-well plates and grow to 70-90% confluency.

  • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

  • Wash the cells once with HBSS.

  • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.

  • Place the dish or plate on the fluorescence imaging system.

  • Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.

  • Add a specific concentration of bethanechol chloride (e.g., 100 µM) to the cells while continuously recording the fluorescence.

  • Record the change in the F340/F380 ratio over time. An increase in this ratio indicates an increase in intracellular calcium concentration.

  • At the end of the experiment, you can calibrate the signal using ionomycin (B1663694) to determine the maximum fluorescence ratio (Rmax) and a calcium chelator like EGTA to determine the minimum ratio (Rmin) for calculating the absolute calcium concentrations if required.

References

Application Notes and Protocols for Bethanechol Hydrochloride Hydrate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bethanechol (B1168659) hydrochloride hydrate (B1144303) is a synthetic choline (B1196258) ester that acts as a direct-acting parasympathomimetic agent.[1] It selectively stimulates muscarinic receptors (M1, M2, M3, M4, and M5) with minimal to no effect on nicotinic receptors.[1] Its primary mechanism of action involves mimicking the effects of acetylcholine, leading to increased smooth muscle tone, particularly in the urinary bladder and gastrointestinal tract.[2] This property makes it a valuable tool in various animal models for studying urinary function, gastrointestinal motility, and other physiological processes regulated by the parasympathetic nervous system. These application notes provide detailed protocols for the use of bethanechol hydrochloride hydrate in rodent models, summarizing key quantitative data and visualizing relevant pathways and workflows.

Mechanism of Action

Bethanechol acts as a cholinergic agonist, directly stimulating muscarinic receptors on postganglionic parasympathetic nerve endings.[1] This stimulation leads to a cascade of intracellular events, primarily through G-protein coupled receptors. In the bladder, activation of M3 receptors on the detrusor muscle leads to increased contractility and urination.[3] In the gastrointestinal tract, it enhances gastric and intestinal tone and motility.[1] Bethanechol is resistant to hydrolysis by acetylcholinesterase, resulting in a more prolonged duration of action compared to acetylcholine.[2]

digraph "Bethanechol Signaling Pathway" { graph [fontname="Arial", fontsize=10, size="7.6,5", ratio=fill]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Bethanechol [label="Bethanechol Hydrochloride\nHydrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MuscarinicReceptor [label="Muscarinic Receptors\n(M1, M2, M3)", fillcolor="#FBBC05", fontcolor="#202124"]; GProtein [label="G-protein\n(Gq/11)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; IP3 [label="IP3"]; DAG [label="DAG"]; CaRelease [label="Ca²⁺ Release\n(from ER)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SmoothMuscleContraction [label="Smooth Muscle\nContraction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Bethanechol -> MuscarinicReceptor [label=" binds to"]; MuscarinicReceptor -> GProtein [label=" activates"]; GProtein -> PLC [label=" activates"]; PLC -> PIP2 [label=" hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> CaRelease [label=" stimulates"]; DAG -> PKC [label=" activates"]; CaRelease -> SmoothMuscleContraction [label=" leads to"]; PKC -> SmoothMuscleContraction [label=" contributes to"]; }

Caption: Signaling pathway of Bethanechol action.

Data Presentation

The following tables summarize quantitative data for the use of bethanechol hydrochloride hydrate in various animal models.

Table 1: Effective Dosages and Administration Routes in Rodent Models

Animal ModelApplicationDosage RangeAdministration RouteReference
RatPancreatic Trophic Effects2, 6, or 12 mg/kgIntraperitoneal (IP) daily[4]
RatInduction of Drinking Behavior2, 4, 8, and 12 mg/kgIntraperitoneal (IP)[5]
MouseIncreased Intestinal Motility3 mg/kgNot specified[6]
MouseCerebrovascular Insufficiency StudyNot specifiedNot specified[7]

Table 2: In Vitro Dose-Response Data

Animal ModelTissueEC₅₀Maximum ResponseReference
Rat (6-OHDA model)Colorectal Strips8.859 x 10⁻⁷ mol/L-[8]
Rat (Control)Colorectal Strips2.379 x 10⁻⁶ mol/L-[8]
MouseJejunal Circular Smooth Muscle-Significant contraction at 30, 100, and 300 µM[9]

Experimental Protocols

Protocol 1: Evaluation of Bladder Function in a Rat Model

This protocol is designed to assess the in vivo effects of bethanechol on bladder contractility and urinary function in rats.

Materials:

  • Bethanechol hydrochloride hydrate

  • Sterile saline (0.9% NaCl)

  • Metabolic cages for urine collection

  • Syringes and needles (25-27G) for subcutaneous injection[10]

  • Animal scale

Procedure:

  • Animal Acclimation: Acclimate male Wistar rats (250-300g) to individual metabolic cages for at least 3 days prior to the experiment to allow for adaptation and baseline urine output measurement.

  • Drug Preparation: Prepare a stock solution of bethanechol hydrochloride hydrate in sterile saline. The concentration should be calculated to allow for the desired dosage in a volume of 1-2 ml/kg.

  • Baseline Measurement: Record the 24-hour urine output and water intake for each rat for at least two consecutive days to establish a baseline.

  • Administration: Administer bethanechol (e.g., 4 mg/kg) or vehicle (saline) via subcutaneous injection.[5] The injection should be given into the loose skin over the back.[10]

  • Post-Administration Monitoring: Immediately after injection, place the rats back into their metabolic cages. Monitor and record urine output and water intake at regular intervals (e.g., every hour for the first 6 hours, and then at 12 and 24 hours).

  • Data Analysis: Compare the urine output and water intake between the bethanechol-treated and control groups. Statistical analysis can be performed using a t-test or ANOVA.

digraph "Bladder Function Protocol" { graph [fontname="Arial", fontsize=10, size="7.6,5", ratio=fill]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acclimation [label="Acclimate Rats to\nMetabolic Cages (≥3 days)"]; baseline [label="Measure Baseline\nUrine Output & Water Intake (2 days)"]; drug_prep [label="Prepare Bethanechol\nSolution"]; grouping [label="Divide into Treatment &\nControl Groups", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; admin_bethanechol [label="Administer Bethanechol (SC)"]; admin_saline [label="Administer Saline (SC)"]; monitoring [label="Monitor & Record\nUrine Output & Water Intake"]; analysis [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> acclimation; acclimation -> baseline; baseline -> drug_prep; drug_prep -> grouping; grouping -> admin_bethanechol [label=" Treatment"]; grouping -> admin_saline [label=" Control"]; admin_bethanechol -> monitoring; admin_saline -> monitoring; monitoring -> analysis; analysis -> end; }

Caption: Workflow for bladder function assessment.

Protocol 2: Assessment of Gastrointestinal Motility in a Mouse Model

This protocol outlines a method to evaluate the pro-kinetic effects of bethanechol on gastrointestinal transit in mice.

Materials:

  • Bethanechol hydrochloride hydrate

  • Sterile saline (0.9% NaCl)

  • Charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia)

  • Oral gavage needles

  • Syringes and needles for intraperitoneal injection

  • Dissection tools

  • Ruler

Procedure:

  • Animal Fasting: Fast male C57BL/6 mice (20-25g) for 18-24 hours before the experiment, with free access to water.

  • Drug Preparation: Prepare a stock solution of bethanechol hydrochloride hydrate in sterile saline.

  • Administration: Administer bethanechol (e.g., 3 mg/kg) or vehicle (saline) via intraperitoneal injection.[6]

  • Charcoal Meal Administration: Thirty minutes after the bethanechol or vehicle injection, administer a charcoal meal (0.1 ml/10g body weight) to each mouse via oral gavage.

  • Transit Time Measurement: Twenty minutes after the charcoal meal administration, euthanize the mice by cervical dislocation.

  • Intestinal Dissection: Carefully dissect the small intestine from the pyloric sphincter to the cecum, avoiding any stretching.

  • Measurement: Lay the intestine flat on a clean surface and measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100. Compare the results between the bethanechol-treated and control groups using a t-test or ANOVA.

digraph "GI Motility Protocol" { graph [fontname="Arial", fontsize=10, size="7.6,5", ratio=fill]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fasting [label="Fast Mice (18-24h)"]; drug_prep [label="Prepare Bethanechol\nSolution"]; grouping [label="Divide into Treatment &\nControl Groups", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; admin_bethanechol [label="Administer Bethanechol (IP)"]; admin_saline [label="Administer Saline (IP)"]; charcoal [label="Administer Charcoal Meal\n(Oral Gavage)"]; euthanasia [label="Euthanize Mice"]; dissection [label="Dissect Small Intestine"]; measurement [label="Measure Charcoal Transit"]; analysis [label="Calculate & Analyze\nGI Transit (%)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> fasting; fasting -> drug_prep; drug_prep -> grouping; grouping -> admin_bethanechol [label=" Treatment"]; grouping -> admin_saline [label=" Control"]; admin_bethanechol -> charcoal; admin_saline -> charcoal; charcoal -> euthanasia; euthanasia -> dissection; dissection -> measurement; measurement -> analysis; analysis -> end; }

Caption: Workflow for GI motility assessment.

Potential Side Effects and Contraindications

In animal models, potential side effects of bethanechol administration include salivation, lacrimation, urination, defecation, and gastrointestinal distress.[11] At higher doses, more severe effects such as bradycardia, hypotension, and bronchoconstriction can occur.[11] Bethanechol is contraindicated in animals with urinary or gastrointestinal obstruction, recent bladder or intestinal surgery, peptic ulcers, or asthma.[12] The oral LD50 of bethanechol chloride in mice is 1510 mg/kg.[2] Atropine sulfate (B86663) is a specific antidote for bethanechol overdose.[2]

References

Application Notes and Protocols for the Quantification of Bethanechol Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of Bethanechol (B1168659) Chloride Hydrate in pharmaceutical preparations. The document details protocols for High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Titrimetric methods, complete with validation data and procedural workflows.

Introduction

Bethanechol chloride is a parasympathomimetic choline (B1196258) carbamate (B1207046) that selectively stimulates muscarinic receptors without any effect on nicotinic receptors. It is used to treat urinary retention. Accurate and precise quantification of bethanechol chloride in bulk drug substances and finished pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. This document outlines three robust methods for its quantification.

Analytical Methods

A summary of the key performance characteristics of the described analytical methods is presented below, allowing for an at-a-glance comparison.

Table 1: Summary of Quantitative Data for HPLC-UV Method
ParameterResult
Linearity Range 5.0 - 500.0 µg/mL
Correlation Coefficient (r²) 0.9997[1][2]
Accuracy (% Recovery) 99.0 - 102.0%[1][2]
Precision (% RSD) < 2.0%[1][2]
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) Not Reported
Table 2: Summary of Quantitative Data for Ion Chromatography (IC) Method
ParameterResult
Linearity Range 5 - 25 µg/mL[3]
Correlation Coefficient (r²) 0.996 - 0.999[3]
Accuracy (% Recovery) 97 - 100%[3]
Precision (% RSD) < 1.0%[3]
Limit of Detection (LOD) 26.4 ng/mL[3]
Limit of Quantification (LOQ) 80.0 ng/mL[3]
Table 3: Summary of Quantitative Data for Titrimetric Method
ParameterResult
Analyte Chloride Content
Acceptance Criteria 17.7% - 18.3%[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: Quantification of Bethanechol Chloride by Ion-Pair RP-HPLC-UV

This method is a stability-indicating assay for the determination of bethanechol chloride in pharmaceutical preparations.[1][2]

Materials and Reagents
  • Bethanechol Chloride Reference Standard

  • Sodium 1-heptanesulfonate

  • Potassium dihydrogen phosphate (B84403)

  • Ethanol (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (for pH adjustment)

Chromatographic Conditions
  • Column: Phenyl column (specific dimensions as per validated method)

  • Mobile Phase: 0.05 M Phosphate buffer (pH 6.0) : Ethanol (98:2 v/v) containing 0.56 mg/mL of sodium 1-heptanesulfonate[1][2]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 190 nm[1][2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Preparation of Solutions
  • Phosphate Buffer (0.05 M, pH 6.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water, adjust the pH to 6.0 with orthophosphoric acid, and filter through a 0.45 µm membrane filter.

  • Mobile Phase: Prepare the mobile phase as per the specified ratio and dissolve the required amount of sodium 1-heptanesulfonate. Degas the mobile phase before use.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Bethanechol Chloride Reference Standard in the mobile phase to obtain a known concentration within the linearity range (e.g., 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing bethanechol chloride in the mobile phase to obtain a final concentration within the linearity range.

Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Calculate the concentration of bethanechol chloride in the sample by comparing the peak area with that of the standard solution.

HPLC_Workflow cluster_prep Preparation cluster_system System Setup cluster_analysis Analysis cluster_data Data Handling prep Solution Preparation system_prep HPLC System Preparation analysis Chromatographic Analysis data_proc Data Processing std_prep Standard Solution inject_std Inject Standard std_prep->inject_std smp_prep Sample Solution inject_smp Inject Sample smp_prep->inject_smp mp_prep Mobile Phase equilibration Column Equilibration mp_prep->equilibration baseline Baseline Stabilization equilibration->baseline baseline->inject_std inject_std->inject_smp peak_integration Peak Integration inject_smp->peak_integration quantification Quantification peak_integration->quantification IC_Workflow cluster_prep Preparation cluster_system System Configuration cluster_analysis Analysis cluster_data Data Processing prep Solution Preparation system_setup IC System Setup analysis Chromatographic Run data_analysis Data Analysis eluent_prep Eluent Preparation equilibration System Equilibration eluent_prep->equilibration std_prep Standard Preparation inject_std Inject Standard std_prep->inject_std smp_prep Sample Preparation inject_smp Inject Sample smp_prep->inject_smp baseline Stable Baseline equilibration->baseline baseline->inject_std inject_std->inject_smp peak_area Peak Area Measurement inject_smp->peak_area calculation Concentration Calculation peak_area->calculation Titration_Workflow cluster_sample_prep Preparation cluster_precipitation Precipitation cluster_titration Titration cluster_calculation Data Analysis sample_prep Sample Preparation precipitation Precipitation of AgCl titration Back Titration calculation Calculation weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve add_ag Add excess AgNO3 dissolve->add_ag add_acid Add HNO3 and Nitrobenzene add_ag->add_acid shake Shake Vigorously add_acid->shake add_indicator Add Indicator shake->add_indicator titrate_scn Titrate with NH4SCN add_indicator->titrate_scn endpoint Observe Endpoint titrate_scn->endpoint record_volumes Record Volumes endpoint->record_volumes calculate_cl Calculate % Chloride record_volumes->calculate_cl

References

Application Notes and Protocols for Bethanechol Hydrochloride Hydrate in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of Bethanechol hydrochloride hydrate (B1144303) in mouse models. The following protocols are intended to serve as a starting point for researchers, and specific parameters may require optimization based on the experimental design and mouse strain.

Compound Information

Bethanechol hydrochloride is a synthetic parasympathomimetic agent that acts as a selective agonist for muscarinic acetylcholine (B1216132) receptors.[1] It is structurally related to acetylcholine but is not hydrolyzed by cholinesterase, resulting in a more prolonged duration of action.[2] It is commonly used in research to study the effects of muscarinic receptor activation on various physiological processes, including gastrointestinal motility, bladder function, and glandular secretions.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of Bethanechol hydrochloride hydrate in mice.

Table 1: Dosage and Administration Routes

ApplicationRoute of AdministrationDosage Range (mg/kg)Mouse StrainReference(s)
Increased Intestinal MotilityOral Gavage3Swiss[3]
General Muscarinic EffectsIntraperitoneal (IP)2 - 12 (in rats, suggests a starting range for mice)Rat (Sprague-Dawley)[4]
Lethal Dose (LD50)Oral1510Not Specified[2]

Table 2: Pharmacokinetic Parameters (General)

ParameterValueSpeciesRouteReference(s)
Onset of Action30 - 90 minutesHumanOral[1][2]
Duration of Action~1 hour (up to 6 hours at high doses)HumanOral[1][2]

Experimental Protocols

Preparation of Bethanechol Hydrochloride Hydrate Solution

Materials:

  • Bethanechol hydrochloride hydrate powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile vials or tubes

  • Vortex mixer

  • Analytical balance

  • pH meter (optional)

Protocol:

  • Calculate the required amount of Bethanechol hydrochloride hydrate: Based on the desired concentration and final volume, calculate the mass of the compound needed.

  • Weigh the compound: Accurately weigh the calculated amount of Bethanechol hydrochloride hydrate powder using an analytical balance.

  • Dissolve the compound: Add the weighed powder to a sterile vial. Add the appropriate volume of sterile saline or PBS.

  • Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming may be used if necessary, but ensure the solution returns to room temperature before administration.

  • Check pH (optional but recommended): The pH of the final solution should be close to physiological pH (~7.4) to minimize irritation upon injection.[5] Adjust with sterile NaOH or HCl if necessary.

  • Sterile filtration (optional): For intravenous or intraperitoneal injections, the solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Storage: Store the prepared solution at 2-8°C and protect from light. It is recommended to use freshly prepared solutions for each experiment.

Administration Protocols

3.2.1. Oral Gavage

Materials:

  • Prepared Bethanechol hydrochloride hydrate solution

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • Syringe (1 ml)

  • Animal scale

Protocol:

  • Animal Preparation: Weigh the mouse to determine the correct volume of the solution to administer.

  • Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Moisten the tip of the gavage needle with the solution. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Administration: Once the needle is in the esophagus, slowly administer the calculated volume of the Bethanechol solution.

  • Post-administration Monitoring: Observe the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

3.2.2. Subcutaneous (SC) Injection

Materials:

  • Prepared Bethanechol hydrochloride hydrate solution

  • Sterile syringe (1 ml) with an appropriate gauge needle (e.g., 25-27 gauge)

  • Animal scale

Protocol:

  • Animal Preparation: Weigh the mouse to determine the correct injection volume.

  • Injection Site: The loose skin over the back of the neck or flank is a suitable site for subcutaneous injection.[5]

  • Injection: Lift the skin to create a "tent." Insert the needle at the base of the tented skin, parallel to the body.

  • Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If no blood appears, proceed with the injection.

  • Administration: Slowly inject the calculated volume of the Bethanechol solution.

  • Post-injection Care: Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.

Experimental Workflows and Signaling Pathways

In Vivo Gastrointestinal Motility Assay

This workflow is designed to assess the effect of Bethanechol on gastrointestinal transit time in mice.

G cluster_prep Preparation cluster_admin Administration cluster_assessment Assessment A Fast mice for 4-6 hours (water ad libitum) B Prepare Bethanechol solution and charcoal meal (e.g., 5% charcoal in 10% gum arabic) A->B C Administer Bethanechol (or vehicle) via oral gavage or SC injection B->C D Wait for appropriate time (e.g., 30 min) C->D E Administer charcoal meal via oral gavage D->E F Euthanize mice after a set time (e.g., 20-30 min) E->F G Dissect the small intestine F->G H Measure the total length of the small intestine and the distance traveled by the charcoal G->H I Calculate intestinal transit (%) H->I

Workflow for assessing gastrointestinal motility in mice.
In Vitro Bladder Strip Contractility Assay

This workflow outlines the procedure for measuring the contractile response of mouse bladder tissue to Bethanechol.

G cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment A Euthanize mouse and dissect the urinary bladder B Place bladder in cold, oxygenated Krebs-Henseleit buffer A->B C Cut bladder into longitudinal strips B->C D Mount bladder strips in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C C->D E Connect strips to an isometric force transducer D->E F Allow tissue to equilibrate under a resting tension E->F G Generate a cumulative concentration-response curve by adding increasing concentrations of Bethanechol F->G H Record the contractile force at each concentration G->H

Workflow for in vitro bladder contractility assay.
Bethanechol Signaling Pathway via Muscarinic M3 Receptor

Bethanechol primarily exerts its effects by activating M3 muscarinic receptors, which are Gq-protein coupled receptors. This activation initiates a signaling cascade leading to various physiological responses.

G Bethanechol Bethanechol M3R Muscarinic M3 Receptor Bethanechol->M3R Gq Gq protein M3R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ release ER->Ca Response Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Simplified M3 muscarinic receptor signaling pathway.

References

Application Note: A Novel Cell-Based Calcium Flux Assay for Screening Modulators of Muscarinic Acetylcholine Receptors Using Bethanechol Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bethanechol (B1168659) chloride is a synthetic choline (B1196258) ester that acts as a direct-acting parasympathomimetic agent.[1][2] It selectively stimulates muscarinic acetylcholine (B1216132) receptors (mAChRs) without significant effects on nicotinic receptors.[1][3] Bethanechol is structurally related to acetylcholine but is not hydrolyzed by cholinesterase, resulting in a more prolonged duration of action.[4][5] Its primary clinical applications include the treatment of urinary retention and gastrointestinal atony by enhancing the contractility of smooth muscles in the bladder and GI tract.[1][3][4][5]

Bethanechol exerts its effects by activating all five subtypes of muscarinic receptors (M1-M5).[3][6] These receptors are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses. The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. The M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing intracellular cyclic AMP (cAMP) levels.[7]

The development of novel therapeutic agents targeting muscarinic receptors requires robust and reliable in vitro assays for screening and characterizing potential drug candidates. This application note describes a novel, high-throughput, cell-based calcium flux assay utilizing bethanechol chloride hydrate (B1144303) to identify modulators of mAChR activity. This assay provides a quantitative measure of receptor activation by monitoring changes in intracellular calcium concentration, a key downstream event in the M1 and M3 signaling pathways.

Principle of the Assay

This assay is based on the principle that activation of Gq-coupled muscarinic receptors (e.g., M1 and M3) by bethanechol chloride leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). This change in [Ca2+]i can be detected using a fluorescent calcium indicator dye that exhibits an increase in fluorescence intensity upon binding to free calcium. The assay can be used to screen for both agonists and antagonists of mAChRs. Agonists will induce a calcium response, while antagonists will inhibit the calcium response induced by bethanechol chloride.

Materials and Reagents

  • Bethanechol chloride hydrate (Sigma-Aldrich, Cat. No. B2759 or equivalent)

  • Human Embryonic Kidney (HEK293) cells stably expressing the human M3 muscarinic acetylcholine receptor (HEK293-M3)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Fluo-4 AM calcium indicator dye (Thermo Fisher Scientific, Cat. No. F14201 or equivalent)

  • Pluronic F-127 (Thermo Fisher Scientific, Cat. No. P3000MP or equivalent)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Atropine sulfate (B86663) (as a control antagonist)

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader with bottom-read capabilities and automated injection

Experimental Protocols

Cell Culture and Plating
  • Culture HEK293-M3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • For the assay, harvest cells using a non-enzymatic cell dissociation solution to maintain receptor integrity.

  • Centrifuge the cells and resuspend in fresh culture medium.

  • Seed the cells at a density of 50,000 cells per well in a 96-well black, clear-bottom microplate.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

Calcium Indicator Dye Loading
  • Prepare a 2X Fluo-4 AM loading solution in HBSS with 20 mM HEPES and 0.04% Pluronic F-127.

  • Carefully remove the culture medium from the cell plate.

  • Add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye.

  • Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.

Calcium Flux Measurement
  • Prepare a 5X stock solution of bethanechol chloride hydrate in HBSS. For antagonist screening, prepare a 5X stock solution of the test compounds.

  • Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for a total of 120 seconds.

  • Place the cell plate in the plate reader.

  • Establish a stable baseline fluorescence reading for 20 seconds.

  • Using the instrument's automated injector, add 25 µL of the 5X bethanechol chloride solution (or test compound followed by bethanechol chloride for antagonist screening) to each well.

  • Continue recording the fluorescence intensity for the remaining 100 seconds.

Data Presentation

The results of the calcium flux assay can be quantified by measuring the peak fluorescence intensity or the area under the curve (AUC) for each well. The data should be normalized to the baseline fluorescence. For agonist screening, the potency of bethanechol chloride can be determined by generating a dose-response curve and calculating the EC50 value. For antagonist screening, the IC50 value of a test compound can be determined by measuring the inhibition of the bethanechol-induced calcium response.

Table 1: Dose-Response of Bethanechol Chloride on Intracellular Calcium Mobilization in HEK293-M3 Cells

Bethanechol Concentration (µM)Peak Fluorescence Intensity (RFU)Standard Deviation
0.00115015
0.0145035
0.1120090
13500250
105800400
1006200450

Table 2: Inhibition of Bethanechol-Induced Calcium Response by a Test Antagonist

Antagonist Concentration (nM)% Inhibition of Bethanechol ResponseStandard Deviation
0.152
1255
10558
100856
1000983

Visualizations

G cluster_workflow Experimental Workflow A Seed HEK293-M3 Cells in 96-well plate B Incubate for 24 hours A->B C Load cells with Fluo-4 AM calcium indicator B->C D Wash to remove excess dye C->D E Measure baseline fluorescence D->E F Add Bethanechol Chloride (or Antagonist + Bethanechol) E->F G Measure fluorescence change (Calcium Flux) F->G H Data Analysis (EC50 / IC50 determination) G->H

Caption: Workflow for the cell-based calcium flux assay.

G cluster_pathway Bethanechol-Induced M3 Receptor Signaling Pathway Bethanechol Bethanechol Chloride M3R M3 Muscarinic Receptor Bethanechol->M3R binds Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Cell_response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cell_response

Caption: M3 muscarinic receptor signaling cascade.

Conclusion

The described cell-based calcium flux assay provides a robust and sensitive method for studying the pharmacology of muscarinic acetylcholine receptors. By using bethanechol chloride hydrate as a specific and stable agonist, this assay allows for the high-throughput screening and characterization of novel compounds that modulate mAChR activity. The detailed protocol and data presentation format offer a clear guide for researchers in academic and industrial settings who are engaged in drug discovery efforts targeting the muscarinic system.

References

Bethanechol Hydrochloride Hydrate as a Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bethanechol (B1168659) hydrochloride hydrate (B1144303) is a synthetic choline (B1196258) ester and a potent muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1][2] Due to its resistance to hydrolysis by cholinesterase, it has a more prolonged effect compared to acetylcholine.[1][2] This property, combined with its selectivity for muscarinic over nicotinic receptors, makes it a valuable chemical probe for studying the physiological and pathological roles of the parasympathetic nervous system.[2] These application notes provide detailed protocols for the use of bethanechol hydrochloride hydrate in various in vitro and in vivo experimental settings to investigate muscarinic receptor function.

Introduction

Bethanechol is a parasympathomimetic agent that directly stimulates muscarinic receptors.[1] It is structurally similar to acetylcholine but is not degraded by acetylcholinesterase, leading to a longer duration of action.[1] Bethanechol is particularly useful for studying the effects of sustained muscarinic receptor activation. It has been instrumental in elucidating the roles of different muscarinic receptor subtypes (M1-M5) in various physiological processes, including smooth muscle contraction, glandular secretion, and neurotransmission.[1][3] Clinically, it is used to treat urinary retention and gastrointestinal atony.[4] As a chemical probe, it allows researchers to selectively activate muscarinic signaling pathways to explore their downstream effects.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₇H₁₇ClN₂O₂·H₂O
Molecular Weight 214.69 g/mol
Appearance White crystalline powder
Solubility Freely soluble in water and ethanol
Storage Store at room temperature (15-30°C)

Mechanism of Action

Bethanechol acts as a direct agonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[3] These are G-protein coupled receptors that, upon activation, initiate distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: Couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Bethanechol's functional effects are most prominent in tissues expressing high levels of M3 receptors, such as the smooth muscle of the urinary bladder and gastrointestinal tract, leading to increased contraction.[1]

cluster_0 Bethanechol Binding cluster_1 Muscarinic Receptors cluster_2 G-Proteins cluster_3 Effector Enzymes cluster_4 Second Messengers cluster_5 Downstream Effects Bethanechol Bethanechol M1_M3_M5 M1, M3, M5 Bethanechol->M1_M3_M5 M2_M4 M2, M4 Bethanechol->M2_M4 Gq_11 Gq/11 M1_M3_M5->Gq_11 activates Gi_o Gi/o M2_M4->Gi_o activates PLC Phospholipase C (PLC) Gq_11->PLC activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP ↓ production of Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C IP3_DAG->Ca_PKC cAMP_effect ↓ Cellular Response cAMP->cAMP_effect

Figure 1. Signaling pathways activated by Bethanechol.

Data Presentation

In Vitro Efficacy at Muscarinic Receptor Subtypes
Receptor SubtypeEC₅₀ (µM)Assay SystemReference
M1 35CHO cells[5]
M2 -In vitro agonist activity[5]
M3 14.5CHO cells[5]
M4 7CHO cells[5]
M5 32CHO cells[5]

Note: A specific EC₅₀ for M2 was not provided in the reference, but in vitro agonist activity was confirmed.

Experimental Protocols

In Vitro Smooth Muscle Contraction Assay

This protocol is designed to assess the contractile effect of bethanechol on isolated smooth muscle tissue, such as intestinal or bladder strips.

start Start tissue_prep Tissue Preparation (e.g., intestinal strip) start->tissue_prep organ_bath Mount in Organ Bath (Krebs solution, 37°C, 95% O₂/5% CO₂) tissue_prep->organ_bath equilibration Equilibration (60 min) organ_bath->equilibration bethanechol_add Cumulative Addition of Bethanechol equilibration->bethanechol_add contraction_rec Record Isotonic or Isometric Contraction bethanechol_add->contraction_rec data_analysis Data Analysis (Dose-Response Curve, EC₅₀) contraction_rec->data_analysis end End data_analysis->end

Figure 2. Workflow for in vitro smooth muscle contraction assay.

Materials:

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.7 mM glucose)

  • Bethanechol hydrochloride hydrate stock solution (e.g., 10 mM in deionized water)

  • Organ bath system with force transducer and data acquisition software

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Animal tissue (e.g., guinea pig ileum, rat bladder)

Procedure:

  • Prepare fresh Krebs-Henseleit solution and saturate with carbogen gas at 37°C.

  • Isolate the desired smooth muscle tissue and cut into strips of appropriate size (e.g., 2 cm long).

  • Mount the tissue strip in the organ bath containing the aerated Krebs-Henseleit solution at 37°C.

  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), washing with fresh Krebs solution every 15 minutes.

  • After equilibration, record a stable baseline.

  • Add bethanechol to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M to 10⁻³ M).

  • Allow the tissue to respond to each concentration until a plateau is reached before adding the next concentration.

  • Record the contractile response (either isometric tension or isotonic shortening).

  • After the highest concentration, wash the tissue repeatedly with fresh Krebs solution to return to baseline.

Data Analysis:

  • Normalize the contractile response to a maximal agonist (e.g., carbachol) or to the tissue's cross-sectional area.

  • Plot the concentration-response curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ and maximal effect (Emax).

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competition binding assay to determine the affinity (Ki) of bethanechol for muscarinic receptors using a radiolabeled antagonist.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO cells or rat brain)

  • Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

  • Bethanechol hydrochloride hydrate

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., 1 µM atropine)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of bethanechol over a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer, bethanechol, or the non-specific binding control.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the bethanechol concentration.

  • Fit the data to a one-site competition binding model to determine the IC₅₀.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model of Urinary Retention

This protocol outlines a method to induce urinary retention in an animal model and assess the effect of bethanechol.

Materials:

  • Rodents (e.g., rats or mice)

  • Anesthetic (e.g., isoflurane)

  • Urethane (for terminal experiments)

  • Bethanechol hydrochloride hydrate solution for injection

  • Catheter for bladder cannulation

  • Pressure transducer and data acquisition system

Procedure:

  • Anesthetize the animal.

  • To induce urinary retention, various methods can be employed, such as spinal cord injury or pharmacological intervention that increases urethral resistance.

  • For acute studies, the bladder can be catheterized to measure intravesical pressure.

  • Administer bethanechol (e.g., via subcutaneous or intraperitoneal injection) at various doses.

  • Monitor bladder pressure to assess the contractile response to bethanechol.

  • In conscious animal models, measure voided volume and frequency.

Data Analysis:

  • Quantify the increase in bladder pressure, the duration of contraction, and the volume of urine voided.

  • Determine the dose-response relationship for bethanechol's effects on bladder function.

Safety Precautions

Bethanechol hydrochloride hydrate is a potent pharmacological agent and should be handled with care.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling the compound.

  • Inhalation: Avoid inhaling the powder. Work in a well-ventilated area or use a fume hood when handling the solid form.

  • Ingestion/Injection: Accidental ingestion or injection can cause significant cholinergic side effects, including salivation, lacrimation, urination, defecation, gastrointestinal distress, and bronchoconstriction.

  • Antidote: Atropine sulfate (B86663) is a specific antidote for muscarinic agonist overdose.

Conclusion

Bethanechol hydrochloride hydrate is a versatile and valuable chemical probe for investigating the function of muscarinic acetylcholine receptors. Its stability and selectivity make it a reliable tool for a wide range of in vitro and in vivo studies. The protocols provided here offer a starting point for researchers to explore the multifaceted roles of the muscarinic cholinergic system in health and disease. Careful experimental design and adherence to safety protocols are essential for obtaining reproducible and meaningful results.

References

Application Notes and Protocols for High-Throughput Screening of Bethanidine Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bethanidine (B1219629) hydrochloride hydrate (B1144303) is a guanidinium-based peripherally acting antiadrenergic agent.[1] Its primary mechanism of action is believed to be as an alpha-2a adrenergic agonist, which leads to a reduction in sympathetic outflow and subsequently, a decrease in blood pressure.[1] While its precise mechanism is not fully elucidated, its actions are functionally similar to other adrenergic neuron blocking agents like guanethidine, though it exhibits a more rapid onset and shorter duration of action. The guanidine (B92328) moiety is a common feature in a variety of biologically active compounds, making bethanidine an interesting candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of adrenergic signaling pathways.

These application notes provide detailed protocols for two common HTS assays that can be adapted to screen for and characterize the activity of bethanidine hydrochloride hydrate and other guanidinium-containing compounds targeting the adrenergic system.

Signaling Pathway

The alpha-2a adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like bethanidine, couples to an inhibitory G-protein (Gi). This initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates downstream effectors, ultimately resulting in the inhibition of norepinephrine (B1679862) release from presynaptic neurons.

alpha2a_signaling bethanidine Bethanidine (Agonist) alpha2a Alpha-2a Adrenergic Receptor (GPCR) bethanidine->alpha2a Binds to gi_protein Gi Protein (inhibitory) alpha2a->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP (decreased) adenylyl_cyclase->camp Produces atp ATP atp->adenylyl_cyclase Substrate downstream Downstream Effectors camp->downstream Modulates norepinephrine Inhibition of Norepinephrine Release downstream->norepinephrine Leads to

Alpha-2a Adrenergic Receptor Signaling Pathway

Data Presentation

CompoundTarget ReceptorAssay TypeKi (nM)IC50 (nM)Reference
Clonidine (B47849)Alpha-2 Adrenergic ReceptorRadioligand Binding2.7-[2]
DexmedetomidineAlpha-2 Adrenergic ReceptorRadioligand Binding1.08-[3]
Guanabenz (B1672423)Beta-Adrenergic ReceptorRadioligand Binding3800-[4]
UK 14,304Alpha-2 Adrenergic ReceptorRadioligand Binding0.88-[5]

Experimental Protocols

Two primary HTS methodologies are presented here: a radioligand binding assay to determine direct interaction with the alpha-2a adrenergic receptor, and a fluorescent norepinephrine uptake assay to assess functional activity on adrenergic neurons.

Protocol 1: High-Throughput Radioligand Binding Assay for Alpha-2a Adrenergic Receptor

This protocol is designed to identify and characterize compounds that bind to the alpha-2a adrenergic receptor. It is a competitive binding assay where the test compound (e.g., bethanidine) competes with a radiolabeled ligand for binding to the receptor.

Experimental Workflow

radioligand_workflow prep Prepare Cell Membranes (expressing Alpha-2a receptor) plate Plate Membranes in 96/384-well plates prep->plate add_ligands Add Radioligand and Test Compound (Bethanidine) plate->add_ligands incubate Incubate to Reach Equilibrium add_ligands->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash scintillation Scintillation Counting wash->scintillation analyze Data Analysis (IC50/Ki determination) scintillation->analyze

Radioligand Binding Assay Workflow

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human alpha-2a adrenergic receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-Clonidine or other suitable high-affinity alpha-2a adrenergic receptor radioligand.

  • Test Compound: Bethanidine hydrochloride hydrate, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known non-radioactive alpha-2 agonist or antagonist (e.g., 10 µM phentolamine).

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96- or 384-well microplates.

  • Filtration apparatus (Cell Harvester).

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of bethanidine hydrochloride hydrate in assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

  • Assay Setup: In a 96- or 384-well plate, add in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of cell membrane suspension.

    • Non-specific Binding: 25 µL of non-specific binding control, 25 µL of radioligand, and 50 µL of cell membrane suspension.

    • Test Compound: 25 µL of bethanidine hydrochloride hydrate dilution, 25 µL of radioligand, and 50 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding for each concentration of bethanidine.

    • Plot the percentage of inhibition against the logarithm of the bethanidine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: High-Throughput Fluorescent Norepinephrine Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of norepinephrine (or a fluorescent analog) into cells expressing the norepinephrine transporter (NET). Since adrenergic neuron blocking agents like bethanidine can affect norepinephrine handling, this assay provides a functional readout of its activity.

Experimental Workflow

fluorescence_uptake_workflow plate_cells Plate Cells Expressing NET in 96/384-well plates add_compound Add Test Compound (Bethanidine) and Controls plate_cells->add_compound pre_incubate Pre-incubate add_compound->pre_incubate add_substrate Add Fluorescent Norepinephrine Substrate pre_incubate->add_substrate incubate_uptake Incubate to Allow Substrate Uptake add_substrate->incubate_uptake measure_fluorescence Measure Intracellular Fluorescence incubate_uptake->measure_fluorescence analyze Data Analysis (IC50 determination) measure_fluorescence->analyze

Fluorescent Norepinephrine Uptake Assay Workflow

Materials:

  • Cell Line: A cell line stably expressing the human norepinephrine transporter (NET), such as HEK293-hNET or CHO-hNET cells.

  • Fluorescent Substrate: A fluorescent substrate for NET (e.g., a commercially available kit containing a fluorescent norepinephrine analog).

  • Test Compound: Bethanidine hydrochloride hydrate, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Positive Control: A known NET inhibitor (e.g., desipramine (B1205290) or atomoxetine).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the NET-expressing cells into 96- or 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of bethanidine hydrochloride hydrate and the positive control in assay buffer.

    • On the day of the assay, remove the culture medium from the wells and wash the cells once with assay buffer.

    • Add the diluted compounds to the respective wells. Include wells with assay buffer and DMSO as a vehicle control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes.

  • Substrate Addition: Add the fluorescent norepinephrine substrate to all wells to initiate the uptake.

  • Uptake Incubation: Incubate the plate at 37°C for a predetermined time (typically 10-30 minutes) to allow for substrate uptake. This incubation time should be within the linear range of uptake.

  • Fluorescence Measurement:

    • After the incubation, measure the intracellular fluorescence using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the chosen substrate.

    • Some protocols may include a wash step to remove extracellular substrate before reading the fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without cells) from all readings.

    • The fluorescence in the vehicle control wells represents 100% uptake (0% inhibition). The fluorescence in the wells with a high concentration of the positive control represents 0% uptake (100% inhibition).

    • Calculate the percentage of inhibition for each concentration of bethanidine.

    • Plot the percentage of inhibition against the logarithm of the bethanidine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening and characterization of bethanidine hydrochloride hydrate and other guanidinium-based compounds targeting the adrenergic system. The radioligand binding assay allows for the direct assessment of compound affinity to the alpha-2a adrenergic receptor, while the fluorescent norepinephrine uptake assay provides a functional measure of a compound's impact on adrenergic neuron activity. By employing these HTS methodologies, researchers can efficiently identify and characterize novel modulators of adrenergic signaling, paving the way for the development of new therapeutics.

References

Application Note and Protocol: Preparation of Bethanechol Chloride Hydrate for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the dissolution and preparation of Bethanechol (B1168659) Chloride Hydrate solutions for use in experimental research. It includes information on solubility, stability, and a sample protocol for an in vitro application, along with diagrams illustrating key processes and pathways.

Product Information and Properties

Bethanechol chloride is a synthetic choline (B1196258) ester and a direct-acting muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1][2] It is structurally related to acetylcholine but is not hydrolyzed by cholinesterase, giving it a more prolonged effect.[3] In research, it is frequently used to stimulate the parasympathetic nervous system and to study muscarinic receptor signaling.[1][3][4] Bethanechol chloride is a white, hygroscopic crystalline powder that is freely soluble in water.[3][5][6]

Table 1: Physicochemical Properties of Bethanechol Chloride

PropertyValueReferences
CAS Registry No. 590-63-6[7]
Molecular Formula C₇H₁₇ClN₂O₂[6][7]
Formula Weight 196.68 g/mol [3][7]
Appearance White, hygroscopic crystalline solid/powder[3][5][8]
Solubility (Water) Freely soluble[3][5]
Solubility (PBS, pH 7.2) Approx. 5 mg/mL[7]
Solubility (Ethanol) Freely soluble[5][8]
Solubility (DMSO) Approx. 0.1 mg/mL[7]
Storage (Solid) ≥4 years at -20°C[7]

Protocols for Solution Preparation

Due to its hygroscopic nature, bethanechol chloride powder should be handled in a low-humidity environment and stored in a tightly sealed container.[5][8]

Protocol 1: Preparation of Aqueous Stock Solution (e.g., 5 mg/mL)

This protocol is suitable for experiments where an organic solvent is not desired.

Materials:

  • Bethanechol Chloride Hydrate powder

  • Phosphate-Buffered Saline (PBS), pH 7.2, or sterile water

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh the desired amount of bethanechol chloride powder using a calibrated balance. For example, to prepare 10 mL of a 5 mg/mL solution, weigh 50 mg of the powder.

  • Transfer the powder to a sterile conical tube.

  • Add a portion of the desired solvent (e.g., 5 mL of PBS) to the tube.

  • Vortex the solution thoroughly until the solid is completely dissolved. The powder should dissolve readily.[7]

  • Add the remaining solvent to reach the final desired volume (e.g., bring the total volume to 10 mL).

  • Vortex again to ensure homogeneity.

  • The solution is now ready for dilution to working concentrations.

Protocol 2: Preparation of DMSO Stock Solution

This protocol is useful for creating a concentrated stock that can be stored for longer periods, though aqueous dilutions should still be prepared fresh.

Materials:

  • Bethanechol Chloride Hydrate powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes or vials

  • Calibrated analytical balance

Procedure:

  • Weigh the desired amount of bethanechol chloride powder.

  • Dissolve the powder in anhydrous DMSO to the desired concentration (e.g., 0.1 mg/mL).[7]

  • Vortex until the powder is fully dissolved.

  • Purge the vial with an inert gas like argon or nitrogen before sealing to minimize degradation.[7]

  • Store the stock solution at -20°C.

Solution Stability and Storage

The stability of bethanechol chloride solutions depends on the solvent and storage conditions.

Table 2: Stability of Bethanechol Chloride Solutions

Solution TypeStorage TemperatureStabilityRecommendations & NotesReferences
Solid Powder -20°C≥ 4 yearsKeep in a tightly sealed, desiccated container.[7]
Aqueous Solution (e.g., in PBS) 2-8°C≤ 1 dayRecommended for high-purity experimental use. Prepare fresh daily.[7]
Aqueous Solution (1 mg/mL in sterile water, pH 6.5) 4°CUp to 30 daysSuitable for some applications, but fresh preparation is ideal for sensitive assays.[9]
DMSO Stock Solution -20°CNot specified, but generally more stable than aqueousAliquot to avoid repeated freeze-thaw cycles.[7]

Application Example: In Vitro Muscarinic Receptor Activation Assay

This protocol describes a general workflow for assessing the agonistic activity of bethanechol chloride on a specific muscarinic receptor subtype (e.g., M3) expressed in a cell line using a calcium flux assay.

Objective: To determine the potency (EC₅₀) of bethanechol chloride by measuring the increase in intracellular calcium upon M3 receptor activation.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing the human M3 muscarinic receptor into a 96-well, black-walled, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a fresh aqueous stock solution of bethanechol chloride (Protocol 1).

    • Perform serial dilutions of the bethanechol stock solution in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to create a concentration range from 10⁻³ M to 10⁻⁹ M.

  • Calcium Indicator Loading:

    • Remove the cell culture medium from the wells.

    • Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Assay Execution:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence reading for approximately 10-20 seconds.

    • Add the prepared bethanechol chloride dilutions to the corresponding wells.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the calcium mobilization signal.

  • Data Analysis:

    • Calculate the response for each well (peak fluorescence - baseline fluorescence).

    • Plot the response against the logarithm of the bethanechol chloride concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

G cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis weigh Weigh Bethanechol Chloride Powder dissolve Dissolve in Aqueous Buffer (e.g., PBS) weigh->dissolve serial_dilute Perform Serial Dilutions in Assay Buffer dissolve->serial_dilute read_plate Measure Ca2+ Flux in Plate Reader serial_dilute->read_plate plate_cells Plate M3-Expressing HEK293 Cells load_dye Load Cells with Calcium Indicator Dye plate_cells->load_dye load_dye->read_plate analyze Plot Dose-Response Curve & Calculate EC50 read_plate->analyze

Caption: Workflow for an in vitro bethanechol chloride potency assay.

Bethanechol Signaling Pathway

Bethanechol acts as an agonist at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). Its binding to different receptor subtypes initiates distinct signaling cascades. For example, M2 receptors couple to Gi proteins, which inhibit adenylyl cyclase, while M3 receptors couple to Gq proteins, activating the phospholipase C pathway.[2][4][10]

G cluster_M2 M2 Receptor Pathway cluster_M3 M3 Receptor Pathway bethanechol Bethanechol Chloride M2 M2 Receptor bethanechol->M2 M3 M3 Receptor bethanechol->M3 Gi Gi Protein M2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Gq Gq Protein M3->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca2+ IP3->Ca

Caption: Simplified signaling pathways for bethanechol at M2 and M3 receptors.

References

Application Notes and Protocols: Bethanechol Hydrochloride Hydrate in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bethanechol (B1168659) hydrochloride hydrate (B1144303), a cholinergic agonist, in various preclinical disease models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Mechanism of Action

Bethanechol hydrochloride is a synthetic ester structurally and pharmacologically related to acetylcholine.[1] It directly stimulates muscarinic receptors of the parasympathetic nervous system.[1][2] Its primary action is on the M3 muscarinic receptors located in the smooth muscle of the bladder and gastrointestinal tract, as well as in exocrine glands.[2] Unlike acetylcholine, bethanechol is not degraded by cholinesterase, resulting in a more prolonged duration of action.[1][3] This agonistic activity leads to increased detrusor muscle tone in the bladder, promoting urination, and enhanced gastric and intestinal motility.[1][3] It also stimulates salivary and lacrimal gland secretion. Due to its charged quaternary amine structure, bethanechol does not readily cross the blood-brain barrier.[2]

Disease Models and Applications

Bethanechol hydrochloride hydrate has been investigated in several disease models, primarily focusing on conditions characterized by smooth muscle hypocontractility or reduced glandular secretion.

Xerostomia (Dry Mouth)

Xerostomia, or dry mouth, is a common side effect of radiation therapy for head and neck cancers and is a hallmark symptom of Sjögren's syndrome, an autoimmune disease.[4][5] Bethanechol's sialogogic (saliva-stimulating) properties make it a compound of interest for alleviating this condition.

Quantitative Data Summary: Bethanechol in a Rat Model of Xerostomia

ParameterVehicle ControlBethanechol (Topical)
Animal Model RatRat
Induction of Xerostomia Not specified (used in healthy animals to test sialogogic effect)Not specified (used in healthy animals to test sialogogic effect)
Bethanechol Formulation Saturated solution in PEG 400, glycerol, ethanol, and phosphate (B84403) bufferSaturated solution in PEG 400, glycerol, ethanol, and phosphate buffer
Route of Administration Topical (buccal cavity)Topical (buccal cavity)
Dosage Vehicle only20 µL (10 µL on each side of the mouth)
Primary Endpoint Saliva ProductionSaliva Production
Observation Period 70 minutes70 minutes
Key Finding Baseline saliva production72% increase in total saliva production over 70 minutes (P < 0.01)[3]

Experimental Protocol: Topical Bethanechol in a Rat Model of Xerostomia

This protocol is based on a study investigating the local sialogogic effects of bethanechol.[3]

1. Animal Model:

  • Species: Rat (strain not specified).

2. Anesthesia:

3. Bethanechol Formulation:

  • Prepare a saturated solution of bethanechol chloride. A specific formulation includes 30% PEG 400, 30% glycerol, 20% ethanol, and 20% phosphate buffer (pH 5.5).[6]

4. Administration:

  • At time zero (T=0), place a pre-weighed cotton wool ball in the rat's oral cavity for 10 minutes to establish a baseline saliva collection.

  • Remove the cotton ball and weigh it to determine the amount of saliva collected.

  • Instill a total of 20 µL of the bethanechol solution into the buccal cavity (10 µL on each side).

5. Saliva Collection and Quantification:

  • At 20 minutes post-administration, insert a new pre-weighed cotton wool ball into the oral cavity.

  • Remove and weigh the cotton ball after 10 minutes.

  • Repeat the collection process every 10 minutes for up to 70 minutes.

  • Calculate the amount of saliva collected at each time point by subtracting the initial weight of the cotton ball from its final weight.[3]

6. Outcome Measures:

  • Primary: Total saliva production over the 70-minute period.

  • Secondary: Salivary flow rate at each collection interval.

Logical Workflow for Xerostomia Model Experiment

xerostomia_workflow start Start anesthesia Anesthetize Rat (Urethane 1.75 g/kg i.p.) start->anesthesia baseline Baseline Saliva Collection (Pre-weighed cotton ball, 10 min) anesthesia->baseline admin Topical Bethanechol Administration (20 µL in buccal cavity) baseline->admin collection Serial Saliva Collection (New cotton ball every 10 min for 70 min) admin->collection quantify Quantify Saliva (Weight difference) collection->quantify end End quantify->end

Caption: Experimental workflow for evaluating topical bethanechol in a rat xerostomia model.

Bladder Dysfunction

Bethanechol is clinically used for non-obstructive urinary retention.[2][7] Animal models of bladder dysfunction, such as those induced by nerve injury, are valuable for studying the effects of pro-contractility agents.

Quantitative Data Summary: Bethanechol in a Rat Model of Bladder Dysfunction

ParameterSham-operated RatsRats with Bilateral Pelvic Nerve Transection
Animal Model RatRat
Induction of Bladder Dysfunction Sham surgeryBilateral transection of the pelvic nerve
Bethanechol Formulation Not specifiedNot specified
Route of Administration OralOral
Dosage Not applicable30 mg/kg
Primary Endpoint Micturition FrequencyMicturition Frequency
Key Finding Regular micturitionAbolished micturition (overflow incontinence)
Effect of Bethanechol Not applicableSignificant increase in micturition frequency[2]

Experimental Protocol: Oral Bethanechol in a Rat Model of Neurogenic Bladder

This protocol is based on a study investigating bethanechol's effect on bladder function following pelvic nerve injury.[2]

1. Animal Model:

  • Species: Rat (strain not specified).

2. Induction of Neurogenic Bladder:

  • Anesthetize the rat.

  • Perform a bilateral transection of the pelvic nerves to induce detrusor acontractility and overflow incontinence.

  • A sham-operated control group should undergo the same surgical procedure without nerve transection.

3. Cystometrography Setup:

  • Implant a catheter into the bladder dome for infusion of saline and measurement of intravesical pressure.

4. Administration:

  • Administer bethanechol orally at a dose of 30 mg/kg to the rats with pelvic nerve transection.

5. Measurement of Micturition:

  • Perform cystometrography in conscious, unrestrained rats.

  • Infuse saline into the bladder at a constant rate.

  • Record intravesical pressure and micturition volumes and frequency.

6. Outcome Measures:

  • Primary: Micturition frequency.

  • Secondary: Micturition volume, intravesical pressure changes.

Signaling Pathway of Bethanechol in Bladder Smooth Muscle

bladder_pathway Bethanechol Bethanechol M3_Receptor M3 Muscarinic Receptor (on Detrusor Muscle Cell) Bethanechol->M3_Receptor Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (on Sarcoplasmic Reticulum) IP3->IP3R Ca_Release Ca2+ Release from SR IP3R->Ca_Release Ca_Increase Increased Intracellular Ca2+ Ca_Release->Ca_Increase Ca_Influx Ca2+ Influx Ca_Influx->Ca_Increase Contraction Detrusor Muscle Contraction Ca_Increase->Contraction Urination Bladder Emptying (Urination) Contraction->Urination

Caption: Bethanechol-induced signaling cascade leading to bladder muscle contraction.

Alzheimer's Disease

Alzheimer's disease is characterized by a cholinergic deficit in the brain.[8] While bethanechol's inability to cross the blood-brain barrier limits its systemic use for this indication, direct administration into the central nervous system has been explored in clinical settings.[9] Preclinical studies in animal models of Alzheimer's disease could involve direct central administration or the use of models with blood-brain barrier disruption.

Quantitative Data Summary: Bethanechol in Clinical Studies of Alzheimer's Disease

ParameterStudy 1 (Subcutaneous)Study 2 (Intracerebroventricular)
Patient Population 8 patients with senile dementia of the Alzheimer type49 patients with biopsy-documented Alzheimer's disease
Route of Administration Subcutaneous injectionIntracerebroventricular infusion
Dosage Not specifiedNot specified
Primary Endpoint Simple Reaction TimeMini-Mental State (MMS) scores, Trails A testing
Key Finding Significant shortening of reaction time 15 minutes post-injection[10]Statistical improvement in MMS scores and slower performance on Trails A testing[9]

Generalized Experimental Protocol: Intracerebroventricular Bethanechol in a Rodent Model of Alzheimer's Disease

This is a generalized protocol as specific preclinical studies with detailed methodologies for bethanechol in Alzheimer's models were not found in the initial search.

1. Animal Model:

  • Use a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) or induce a cholinergic deficit model by lesioning the nucleus basalis of Meynert.[8]

2. Stereotaxic Surgery:

  • Anesthetize the animal.

  • Using a stereotaxic frame, implant a guide cannula into a cerebral ventricle (e.g., the lateral ventricle).

3. Administration:

  • After a recovery period, infuse bethanechol hydrochloride hydrate solution directly into the ventricle via the implanted cannula.

  • Dosage and infusion rate should be determined in pilot studies.

  • A control group should receive vehicle (e.g., sterile saline) infusion.

4. Behavioral Testing:

  • Perform a battery of cognitive tests to assess memory and learning, such as the Morris water maze, Y-maze, or novel object recognition test.

5. Outcome Measures:

  • Primary: Performance in cognitive and memory tests.

  • Secondary: Analysis of brain tissue for changes in Alzheimer's-related pathology (e.g., amyloid plaques, tau phosphorylation).

Conceptual Relationship in Alzheimer's Disease Therapy

alzheimers_concept AD Alzheimer's Disease (AD) Cholinergic_Deficit Cholinergic Deficit in CNS AD->Cholinergic_Deficit Cognitive_Impairment Cognitive Impairment Cholinergic_Deficit->Cognitive_Impairment Potential_Improvement Potential Cognitive Improvement Cognitive_Impairment->Potential_Improvement addresses Bethanechol Bethanechol (Muscarinic Agonist) Direct_Admin Direct CNS Administration (e.g., ICV Infusion) Bethanechol->Direct_Admin Receptor_Stim Muscarinic Receptor Stimulation Direct_Admin->Receptor_Stim Receptor_Stim->Potential_Improvement

Caption: Rationale for exploring direct CNS administration of bethanechol in Alzheimer's disease.

Concluding Remarks

Bethanechol hydrochloride hydrate shows clear pharmacological activity in preclinical models of xerostomia and bladder dysfunction, consistent with its mechanism of action as a muscarinic agonist. The provided protocols offer a foundation for further investigation into its therapeutic potential. For Alzheimer's disease, while the rationale is present, further preclinical studies with detailed methodologies are needed to fully explore its efficacy via direct central nervous system delivery. Researchers should consider the translatability of findings from animal models to the human condition and carefully design studies with appropriate controls and outcome measures.

References

Application Notes and Protocols: Investigating Bethanechol Chloride-Mediated Protein Interactions using Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bethanechol (B1168659) chloride, a synthetic choline (B1196258) ester, is a parasympathomimetic agent that acts as a direct agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs), with a notable affinity for M2 and M3 subtypes.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in a variety of physiological processes, including smooth muscle contraction, glandular secretion, and cardiovascular regulation.[3] Upon activation by an agonist like bethanechol, mAChRs undergo a conformational change, leading to the recruitment and activation of intracellular signaling proteins. Understanding the protein-protein interactions initiated by bethanechol is fundamental to elucidating its mechanism of action and for the development of novel therapeutics targeting muscarinic signaling pathways.

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[4][5] This method involves the enrichment of a specific protein (the "bait") from a cell lysate using an antibody, which in turn allows for the co-purification of any interacting proteins (the "prey"). Subsequent analysis by methods such as Western blotting can then identify the interacting partners.

These application notes provide a detailed protocol for utilizing Co-IP to investigate the protein-protein interactions mediated by bethanechol chloride. The focus will be on the interaction between an M3 muscarinic receptor (M3R) and β-arrestin-1, a key protein involved in GPCR desensitization and signaling.

Signaling Pathway Overview

Bethanechol chloride primarily exerts its effects through the M2 and M3 muscarinic receptors. The M3 receptor, upon agonist binding, couples to Gq/11 G-proteins, activating phospholipase C (PLC) which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).

Following activation, GPCRs are phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of arrestin proteins, such as β-arrestin-1. The binding of β-arrestin-1 to the receptor sterically hinders further G-protein coupling, leading to desensitization of the receptor. Furthermore, β-arrestin-1 can act as a scaffold protein, initiating a second wave of signaling independent of G-proteins.

Bethanechol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Bethanechol Bethanechol Chloride M3R M3 Muscarinic Receptor Bethanechol->M3R Binds Gq Gq/11 M3R->Gq Activates GRK GRK M3R->GRK Recruits M3R_P Phosphorylated M3R M3R->M3R_P PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC GRK->M3R Phosphorylates Arrestin β-Arrestin-1 M3R_P->Arrestin Binds Desensitization Desensitization & Downstream Signaling Arrestin->Desensitization

Caption: Bethanechol chloride signaling cascade via the M3 muscarinic receptor.

Quantitative Data Presentation

The following table presents representative data from a co-immunoprecipitation experiment investigating the interaction between the M3 muscarinic receptor and β-arrestin-1 upon stimulation with a muscarinic agonist. This data is analogous to what would be expected from an experiment using bethanechol chloride.

Treatment ConditionDuration of StimulationFold Change in M3R-β-arrestin-1 Co-IP (Normalized to Unstimulated Control)Standard Deviation
Unstimulated Control0 min1.0± 0.15
Muscarinic Agonist (100 µM)2 min3.5± 0.4
Muscarinic Agonist (100 µM)5 min5.2± 0.6
Muscarinic Agonist (100 µM)10 min4.8± 0.5
Muscarinic Agonist (100 µM)30 min2.1± 0.3

Data is hypothetical but based on typical results from agonist-induced GPCR-arrestin interaction studies.

Experimental Protocols

Protocol 1: Cell Culture and Stimulation with Bethanechol Chloride
  • Cell Culture:

    • Culture HEK293 cells (or another suitable cell line) expressing HA-tagged M3 muscarinic receptors in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 10 cm dishes and grow to 80-90% confluency.

  • Cell Stimulation:

    • Prepare a stock solution of bethanechol chloride in sterile water or PBS.

    • On the day of the experiment, starve the cells in serum-free DMEM for 2-4 hours prior to stimulation.

    • Treat the cells with the desired concentration of bethanechol chloride (e.g., 100 µM) for various time points (e.g., 0, 2, 5, 10, 30 minutes) at 37°C. The unstimulated control (0 minutes) should be treated with vehicle only.

Protocol 2: Co-Immunoprecipitation of M3R and β-arrestin-1
  • Cell Lysis:

    • Following stimulation, immediately place the culture dishes on ice and aspirate the medium.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitor cocktail) to each dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on a rotator for 30 minutes at 4°C.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.

  • Immunoprecipitation:

    • Determine the protein concentration of the whole-cell lysate using a Bradford or BCA assay.

    • Take a small aliquot (e.g., 50 µg of protein) of the lysate to serve as the "input" control.

    • To the remaining lysate (e.g., 1 mg of protein), add an anti-HA antibody (for the tagged M3R) and incubate on a rotator for 2-4 hours or overnight at 4°C.

    • Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.

    • Place the tubes on a magnetic rack to collect the beads.

    • Carefully remove and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold Co-IP wash buffer (a less stringent version of the lysis buffer, e.g., with 0.1% Triton X-100).

  • Elution and Sample Preparation:

    • After the final wash, remove all residual wash buffer.

    • Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

    • Briefly centrifuge the tubes and place them on a magnetic rack.

    • Carefully collect the supernatant, which contains the immunoprecipitated proteins.

Protocol 3: Western Blot Analysis
  • SDS-PAGE and Transfer:

    • Separate the immunoprecipitated samples and the input controls by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against β-arrestin-1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

    • To confirm successful immunoprecipitation of the bait protein, the membrane can be stripped and re-probed with an anti-HA antibody.

    • Quantify the band intensities using densitometry software. Normalize the amount of co-immunoprecipitated β-arrestin-1 to the amount of immunoprecipitated HA-M3R for each sample.

Experimental Workflow Diagram

CoIP_Workflow Start Start: HEK293 cells expressing HA-tagged M3R Stimulation Stimulate with Bethanechol Chloride (various time points) Start->Stimulation Lysis Cell Lysis in Co-IP Buffer Stimulation->Lysis Clarification Centrifuge to Clarify Lysate Lysis->Clarification Input Collect 'Input' Sample Clarification->Input IP Immunoprecipitation: Incubate with anti-HA antibody Clarification->IP Beads Capture with Protein A/G Beads IP->Beads Wash Wash Beads to Remove Non-specific Binders Beads->Wash Elution Elute Proteins in Sample Buffer Wash->Elution Analysis Analyze by SDS-PAGE and Western Blot Elution->Analysis Detection Detect β-arrestin-1 and HA-M3R Analysis->Detection Quantification Quantify Band Intensities and Normalize Detection->Quantification End End: Determine Fold Change in Interaction Quantification->End

Caption: Co-immunoprecipitation experimental workflow.

References

Application Notes and Protocols for the Spectrophotometric Analysis of Bethanechol Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the qualitative and quantitative analysis of Bethanechol (B1168659) Chloride Hydrate using spectrophotometric methods. The described methods are based on color-forming reactions and direct UV spectrophotometry, suitable for various research and quality control applications.

Application Note 1: Qualitative Colorimetric Identification of Bethanechol Chloride

This section describes two qualitative tests based on color reactions as specified in pharmacopeial monographs. These rapid tests are useful for the preliminary identification of bethanechol chloride in raw materials.

Cobalt (II) Chloride and Potassium Hexacyanoferrate (II) Test

This test relies on the formation of a transient green-colored complex.

Protocol:

  • Prepare a solution of Bethanechol Chloride in water at a concentration of 1 in 40 (w/v).

  • To 2 mL of this solution, add 0.1 mL of a 1 in 100 (w/v) solution of cobalt (II) chloride hexahydrate.

  • Subsequently, add 0.1 mL of potassium hexacyanoferrate (II) test solution (TS).

  • Observation: A green color is produced, which almost entirely fades within 10 minutes[1][2].

Iodine Test

This test involves the formation of a colored precipitate and solution upon the addition of iodine.

Protocol:

  • Prepare a solution of Bethanechol Chloride in water at a concentration of 1 in 100 (w/v).

  • To 1 mL of this solution, add 0.1 mL of iodine test solution (TS).

  • Observation: A brown precipitate is formed, and the solution exhibits a greenish-brown color[1][2].

Application Note 2: Quantitative Spectrophotometric Analysis of Bethanechol Chloride

This section outlines a quantitative method based on charge-transfer complexation. This method is suitable for the determination of bethanechol chloride in pharmaceutical formulations. The principle involves the reaction of bethanechol chloride as an n-electron donor with a π-acceptor to form a colored charge-transfer complex that can be quantified spectrophotometrically.

Method Principle: Charge-Transfer Complexation

Bethanechol chloride, containing a lone pair of electrons on the nitrogen atom of the carbamoyl (B1232498) group, can act as an n-electron donor. It can react with electron acceptors (π-acceptors) such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to form a colored charge-transfer complex. The intensity of the color produced is directly proportional to the concentration of bethanechol chloride.

Data Presentation

The following table summarizes the key parameters for the spectrophotometric determination of Bethanechol Chloride using DDQ.

ParameterValueReference/Comment
Reagent 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)A common π-acceptor for charge-transfer reactions[3].
Solvent Acetonitrile (B52724) or MethanolSolvents suitable for dissolving both reactants and the complex[3].
Wavelength of Maximum Absorbance (λmax) ~460 nmThis is a typical λmax for DDQ charge-transfer complexes[3]. The exact λmax should be determined experimentally by scanning the spectrum of the complex.
Linearity Range To be determined experimentally (typically in the µg/mL range)Dependent on the molar absorptivity of the complex.
Molar Absorptivity (ε) To be determined experimentallyA measure of the sensitivity of the method.
Limit of Detection (LOD) To be determined experimentallyThe lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) To be determined experimentallyThe lowest concentration that can be accurately and precisely measured.
Experimental Protocol: Determination of Bethanechol Chloride using DDQ

2.3.1. Reagents and Materials

  • Bethanechol Chloride Hydrate (Reference Standard)

  • 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Acetonitrile (Spectroscopic Grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • UV-Vis Spectrophotometer

2.3.2. Preparation of Solutions

  • Standard Stock Solution of Bethanechol Chloride (100 µg/mL):

    • Accurately weigh 10 mg of Bethanechol Chloride Hydrate reference standard.

    • Dissolve in and dilute to 100 mL with acetonitrile in a volumetric flask.

  • DDQ Reagent Solution (0.1% w/v):

    • Accurately weigh 100 mg of DDQ.

    • Dissolve in and dilute to 100 mL with acetonitrile in a volumetric flask.

2.3.3. Calibration Curve Construction

  • Pipette aliquots (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mL) of the standard stock solution of Bethanechol Chloride into a series of 10 mL volumetric flasks.

  • Add 1.0 mL of the 0.1% DDQ reagent solution to each flask.

  • Dilute to the mark with acetonitrile.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 10 minutes, to be optimized).

  • Measure the absorbance of each solution at the predetermined λmax (~460 nm) against a reagent blank prepared in the same manner but without the bethanechol chloride standard.

  • Plot a graph of absorbance versus concentration (in µg/mL).

2.3.4. Analysis of a Sample Solution

  • Prepare a sample solution of the bethanechol chloride formulation in acetonitrile to obtain a concentration within the linearity range.

  • Take a suitable aliquot of the sample solution into a 10 mL volumetric flask.

  • Add 1.0 mL of the 0.1% DDQ reagent solution.

  • Dilute to the mark with acetonitrile.

  • Allow the reaction to proceed for the same optimized time as the standards.

  • Measure the absorbance of the sample solution at the λmax against the reagent blank.

  • Determine the concentration of bethanechol chloride in the sample from the calibration curve.

Application Note 3: Direct UV Spectrophotometry

While less specific, direct UV spectrophotometry can be used for the determination of bethanechol chloride in the absence of interfering substances. An HPLC method with UV detection has been reported at 190 nm, indicating that bethanechol chloride has some absorbance in the far-UV region[4].

Data Presentation
ParameterValueReference/Comment
Wavelength of Maximum Absorbance (λmax) ~190 nmAs indicated by HPLC-UV detection methods[4]. Requires a suitable UV spectrophotometer and high-purity solvents.
Solvent Phosphate (B84403) Buffer (pH 6) - Ethanol mixture (98:2 v/v) or WaterA solvent system used in a reported HPLC method[4].
Linearity Range 5.0 – 500.0 µg/mLAs reported in an HPLC-UV method[4].
Experimental Protocol: Direct UV Spectrophotometry
  • Preparation of Standard Solutions:

    • Prepare a stock solution of Bethanechol Chloride Hydrate in the chosen solvent (e.g., water or the phosphate buffer-ethanol mixture).

    • Prepare a series of dilutions to cover the expected concentration range of the sample.

  • Measurement:

    • Set the spectrophotometer to the λmax of ~190 nm.

    • Use the solvent as a blank.

    • Measure the absorbance of the standard solutions and the sample solution.

  • Quantification:

    • Construct a calibration curve of absorbance versus concentration for the standards.

    • Determine the concentration of the sample from the calibration curve.

Note: This method is highly susceptible to interference from other substances that absorb at this wavelength.

Visualizations

Workflow for Qualitative Identification

G cluster_qualitative Qualitative Identification Workflow start Bethanechol Chloride Sample prep_40 Prepare 1 in 40 solution start->prep_40 prep_100 Prepare 1 in 100 solution start->prep_100 test_co Add Cobalt (II) Chloride and Potassium Hexacyanoferrate (II) TS prep_40->test_co test_i Add Iodine TS prep_100->test_i obs_green Observe transient green color test_co->obs_green obs_brown Observe brown precipitate and greenish-brown solution test_i->obs_brown

Caption: Workflow for the qualitative identification of Bethanechol Chloride.

Workflow for Quantitative Analysis via Charge-Transfer Complexation

G cluster_quantitative Quantitative Analysis Workflow start Prepare Standard and Sample Solutions of Bethanechol Chloride add_ddq Add DDQ Reagent Solution start->add_ddq reaction Allow Reaction to Proceed add_ddq->reaction measurement Measure Absorbance at λmax (~460 nm) reaction->measurement calibration Construct Calibration Curve measurement->calibration quantification Quantify Bethanechol Chloride in Sample calibration->quantification

Caption: Workflow for the quantitative spectrophotometric analysis of Bethanechol Chloride.

Signaling Pathway (Conceptual Reaction)

G cluster_reaction Charge-Transfer Complex Formation bethanechol Bethanechol Chloride (n-electron donor) complex Colored Charge-Transfer Complex bethanechol->complex + ddq DDQ (π-acceptor) ddq->complex

Caption: Conceptual diagram of charge-transfer complex formation.

References

Formulation of Bethanechol Chloride for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Bethanechol (B1168659) chloride hydrate (B1144303) for in vivo research applications. The information is intended to guide researchers in preparing stable and effective formulations for various administration routes in animal models.

Compound Information

Bethanechol chloride is a synthetic choline (B1196258) ester and a non-selective muscarinic receptor agonist.[1] It is structurally related to acetylcholine (B1216132) but is not hydrolyzed by cholinesterase, resulting in a longer duration of action.[2][3] It is a white, hygroscopic crystalline powder that is freely soluble in water.[3][4]

Chemical and Physical Properties:

PropertyValueReferences
Molecular Formula C₇H₁₇ClN₂O₂[4][5]
Molecular Weight 196.68 g/mol [3][4]
Appearance White, hygroscopic crystalline powder[3][4]
Solubility Freely soluble in water[3][4]
Storage (Solid) Store at room temperature, protected from moisture.[6]

In Vivo Formulation Protocols

The selection of the administration route and vehicle is critical for achieving desired experimental outcomes. Below are protocols for preparing Bethanechol chloride formulations for common in vivo administration routes. All preparations should be conducted in a sterile environment, particularly for injectable solutions.

Oral Administration (Gavage)

Oral gavage is a common method for precise oral dosing in rodents.

Vehicle Selection: Sterile water is a suitable and stable vehicle for oral formulations of Bethanechol chloride.[7][8]

Protocol:

  • Preparation of Vehicle: Use sterile, purified water.

  • Weighing: Accurately weigh the required amount of Bethanechol chloride powder using an analytical balance.

  • Dissolution: Gradually add the weighed powder to the sterile water while vortexing or stirring until fully dissolved.

  • Final Concentration: Adjust the volume with sterile water to achieve the desired final concentration.

  • Storage: Store the solution at 4°C. A 1 mg/mL solution in sterile water has been shown to be stable for at least 30 days at 4°C.[7][8]

Subcutaneous (SC) Injection

Subcutaneous injection allows for slower absorption compared to intravenous routes.

Vehicle Selection: Sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are recommended vehicles for subcutaneous injections.

Protocol:

  • Preparation of Vehicle: Use sterile 0.9% sodium chloride solution or sterile PBS.

  • Weighing: Aseptically weigh the required amount of Bethanechol chloride powder.

  • Dissolution: Under sterile conditions (e.g., in a laminar flow hood), dissolve the Bethanechol chloride in the sterile saline or PBS to the desired concentration. Ensure complete dissolution.

  • Sterile Filtration (Optional but Recommended): For added sterility, filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 4°C for no longer than 24 hours. The stability of Bethanechol chloride in aqueous solutions is generally good, especially in buffered solutions.[9]

Intraperitoneal (IP) Injection

Intraperitoneal injections offer rapid absorption.

Vehicle Selection: Sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are appropriate vehicles.

Protocol:

  • Preparation of Vehicle: Use sterile 0.9% sodium chloride solution or sterile PBS.

  • Weighing: Aseptically weigh the required amount of Bethanechol chloride powder.

  • Dissolution: In a sterile environment, dissolve the powder in the chosen vehicle to the target concentration.

  • Sterile Filtration (Optional but Recommended): Filter the solution through a 0.22 µm sterile filter into a sterile container.

  • Storage: It is recommended to use freshly prepared solutions for IP injections. If necessary, store at 4°C for a maximum of 24 hours.

Intravenous (IV) Injection

Intravenous administration provides immediate systemic distribution. This route requires careful preparation to ensure the solution is sterile and free of particulates.

Vehicle Selection: Sterile isotonic saline (0.9% NaCl) is the recommended vehicle for intravenous administration.

Protocol:

  • Preparation of Vehicle: Use sterile 0.9% sodium chloride for injection.

  • Weighing: Aseptically weigh the Bethanechol chloride powder.

  • Dissolution: Under strict aseptic conditions, dissolve the powder in sterile saline to the final concentration.

  • Sterile Filtration: It is mandatory to filter the final solution through a 0.22 µm sterile syringe filter to remove any potential microbial or particulate contamination.

  • Storage: Administer immediately after preparation. Do not store solutions for IV injection.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo use of Bethanechol chloride.

Table 1: Solubility and Stability

ParameterVehicleConcentrationStorage ConditionsStabilityReferences
Solubility WaterFreely SolubleN/AN/A[3][4]
Stability Sterile Water1 mg/mL4°CAt least 30 days[7][8]
Stability Phosphate BuffersNot specified25°CStable at pH 3.0-6.8[9]

Table 2: Reported In Vivo Dosages in Animal Models

SpeciesRoute of AdministrationDosage RangeApplicationReferences
Mouse Oral (gavage)1510 mg/kg (LD50)Toxicity[2][3][4][10][11][12]
Rat Intraperitoneal (IP)2 - 12 mg/kgInduction of drinking and urine output[13]
Rat Intraperitoneal (IP)12 mg/kg (daily)Pancreatic effects[14]
Rat Subcutaneous (SC)175 mg/kg (LD50)Toxicity[5]
Human (for reference) Subcutaneous (SC)5 mgBladder muscle response[15]

Table 3: Pharmacokinetic Parameters (Human Data)

ParameterRouteOnset of ActionPeak EffectDuration of ActionReferences
Pharmacokinetics Oral30 minutes60 - 90 minutes~1 hour[2][3][16]
Pharmacokinetics Subcutaneous5 - 15 minutes15 - 30 minutes~2 hours[12]

Experimental Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preparation and administration of Bethanechol chloride for in vivo studies.

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Evaluation weigh Weigh Bethanechol Chloride dissolve Dissolve in Sterile Vehicle weigh->dissolve filter Sterile Filter (0.22 µm) (for injectables) dissolve->filter oral Oral Gavage filter->oral Vehicle: Sterile Water sc Subcutaneous Injection filter->sc Vehicle: Saline/PBS ip Intraperitoneal Injection filter->ip Vehicle: Saline/PBS iv Intravenous Injection filter->iv Vehicle: Saline observe Behavioral/Physiological Observation oral->observe collect Sample Collection (Blood, Tissue) oral->collect sc->observe sc->collect ip->observe ip->collect iv->observe iv->collect analyze Data Analysis observe->analyze collect->analyze

Workflow for Bethanechol Chloride In Vivo Studies
Bethanechol Chloride Signaling Pathway

Bethanechol chloride primarily acts on M3 muscarinic acetylcholine receptors, which are coupled to Gq/11 proteins.[17] This initiates a signaling cascade leading to smooth muscle contraction.

G bethanechol Bethanechol Chloride m3_receptor M3 Muscarinic Receptor bethanechol->m3_receptor Binds to gq11 Gq/11 Protein m3_receptor->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release contraction Smooth Muscle Contraction ca2_release->contraction pkc->contraction

Bethanechol Chloride M3 Receptor Signaling Pathway

References

Troubleshooting & Optimization

troubleshooting Beth hydrochloride hydrate solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bethanechol Chloride.

Frequently Asked Questions (FAQs)

Q1: What is Bethanechol Chloride?

Bethanechol chloride is a synthetic ester that is structurally and pharmacologically related to acetylcholine (B1216132).[1] It is a direct-acting parasympathomimetic agent that selectively stimulates muscarinic receptors.[2][3] It is a white, hygroscopic crystalline powder with a slight amine-like odor and is freely soluble in water.[1][4]

Q2: What are the primary uses of Bethanechol Chloride in a research setting?

In a research context, Bethanechol chloride is primarily used as a selective muscarinic acetylcholine receptor agonist to study the parasympathetic nervous system.[5][6] It is utilized in in-vitro and in-vivo models to investigate smooth muscle contraction, particularly in the gastrointestinal tract and urinary bladder, and to study glandular secretions.[1][2]

Q3: What are the general solubility properties of Bethanechol Chloride?

Bethanechol chloride is described as being very soluble in water and freely soluble in ethanol (B145695).[4][7] It is practically insoluble in chloroform (B151607) and ether.[7]

Q4: How should I store Bethanechol Chloride?

Bethanechol chloride should be stored in tight containers at 20–25°C, with excursions permitted between 15–30°C.[8] As a pure solid, it is stable for at least four years when stored at -20°C.[9] Due to its hygroscopic nature, it is important to protect it from moisture.[4]

Q5: How long are aqueous solutions of Bethanechol Chloride stable?

It is not recommended to store aqueous solutions of Bethanechol chloride for more than one day.[9] This suggests that for experimental reproducibility, fresh solutions should be prepared daily.

Troubleshooting Guide

Issue 1: Difficulty Dissolving Bethanechol Chloride

Symptoms:

  • The powder is not fully dissolving in the chosen solvent.

  • The solution appears cloudy or contains visible particles.

Possible Causes & Solutions:

  • Incorrect Solvent: While Bethanechol chloride is highly soluble in water and ethanol, it is nearly insoluble in non-polar organic solvents like chloroform and ether.[7] Ensure you are using an appropriate solvent.

  • Low Temperature: Solubility can be temperature-dependent. Gentle warming and sonication can aid in dissolution, especially when preparing stock solutions in DMSO or ethanol.[10]

  • Hygroscopicity: Bethanechol chloride is hygroscopic, meaning it readily absorbs moisture from the air.[1][4] This can cause clumping and make it more difficult to dissolve. Ensure the compound is stored in a desiccator and handled quickly in a low-humidity environment.

  • High Concentration: You may be attempting to prepare a solution that is above the solubility limit of the solvent. Please refer to the solubility data table below.

Issue 2: Precipitate Forms in the Solution After a Short Time

Symptoms:

  • A clear solution becomes cloudy or forms a precipitate upon standing.

Possible Causes & Solutions:

  • Limited Stability in Aqueous Buffers: Aqueous solutions of Bethanechol chloride are not recommended for storage longer than one day.[9] Degradation or interaction with buffer components could lead to precipitation. Prepare fresh aqueous solutions for each experiment.

  • pH Effects: The pH of a 0.5% aqueous solution of Bethanechol Chloride is between 5.5 and 6.5.[7] Significant deviations from this pH in your experimental buffer could potentially affect solubility and stability.

  • Evaporation of Solvent: If using a volatile solvent like ethanol, evaporation can increase the concentration of Bethanechol chloride beyond its solubility limit. Keep solutions tightly capped.

Issue 3: Inconsistent Experimental Results

Symptoms:

  • High variability between experiments conducted on different days.

  • Loss of compound activity over time.

Possible Causes & Solutions:

  • Solution Instability: As mentioned, aqueous solutions of Bethanechol chloride have limited stability.[9] Using freshly prepared solutions for each experiment is crucial for obtaining consistent results.

  • Improper Storage of Stock Solutions: While the solid compound is stable, stock solutions, particularly those in aqueous buffers, should not be stored for extended periods. If using DMSO or ethanol stock solutions, store them at -80°C for up to one year, but it is always best to prepare fresh solutions.[10]

  • Hygroscopicity of the Solid: If the solid compound has absorbed a significant amount of water, the actual weight of the active compound will be lower than the measured weight, leading to lower effective concentrations in your experiments. Store the solid in a desiccator.

Data Presentation

Table 1: Solubility of Bethanechol Chloride in Various Solvents

SolventSolubilityNotes
WaterVery soluble[4][7]36 mg/mL (Sonication recommended)[10]
Phosphate-Buffered Saline (PBS), pH 7.2~5 mg/mL[9]
EthanolSoluble (1:10)[7]37 mg/mL (Sonication recommended)[10]
Dimethyl Sulfoxide (DMSO)Soluble[9]37 mg/mL (Sonication recommended)[10]
ChloroformAlmost insoluble[7]
EtherAlmost insoluble[7]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

  • Weigh the desired amount of Bethanechol chloride powder in a suitable container.

  • Add the required volume of purified water or an appropriate aqueous buffer (e.g., PBS).

  • Vortex or stir the solution until the solid is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution.

  • Use the solution immediately or within the same day. Do not store for more than 24 hours.[9]

Protocol 2: Preparation of a DMSO or Ethanol Stock Solution

  • Weigh the desired amount of Bethanechol chloride powder in a suitable container.

  • Add the required volume of DMSO or ethanol.

  • Vortex the solution. Sonication is recommended to ensure complete dissolution.[10]

  • For short-term storage, keep the stock solution at -20°C. For long-term storage, store at -80°C for up to one year.[10]

  • When preparing working solutions, make further dilutions into aqueous buffers or isotonic saline immediately before the experiment.[9]

Visualizations

G cluster_start Start cluster_preparation Solution Preparation cluster_troubleshooting Troubleshooting cluster_final Final Solution start Start with Bethanechol Chloride Powder weigh Weigh Powder start->weigh add_solvent Add Solvent (e.g., Water, PBS, DMSO, Ethanol) weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve issue Powder Not Dissolving? dissolve->issue check_solvent Check Solvent (Water/Ethanol/DMSO?) issue->check_solvent Yes solution Clear Solution Ready for Use issue->solution No check_concentration Check Concentration (Below Solubility Limit?) check_solvent->check_concentration unsuccessful Insoluble check_solvent->unsuccessful use_heat_sonication Gentle Heat/ Sonication check_concentration->use_heat_sonication check_concentration->unsuccessful use_heat_sonication->dissolve

Caption: Experimental workflow for dissolving Bethanechol Chloride.

G cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway bethanechol Bethanechol Chloride mAChR Muscarinic Acetylcholine Receptors (M1-M5) bethanechol->mAChR g_protein G-protein Activation (Gq/11 or Gi/o) mAChR->g_protein plc Phospholipase C (PLC) Activation g_protein->plc M1, M3, M5 ac_inhibition Adenylyl Cyclase Inhibition g_protein->ac_inhibition M2, M4 ion_channel Ion Channel Modulation g_protein->ion_channel M2, M4 pip2 PIP2 Hydrolysis plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc PKC Activation dag->pkc smooth_muscle_contraction Smooth Muscle Contraction ca_release->smooth_muscle_contraction glandular_secretion Glandular Secretion pkc->glandular_secretion camp_decrease ↓ cAMP ac_inhibition->camp_decrease heart_rate_decrease ↓ Heart Rate camp_decrease->heart_rate_decrease ion_channel->heart_rate_decrease

Caption: Simplified signaling pathway of Bethanechol Chloride.

References

Technical Support Center: Optimizing Bethanechol Chloride Hydrate Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of bethanechol (B1168659) chloride hydrate (B1144303) for various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for bethanechol chloride in a smooth muscle contraction assay?

A1: For smooth muscle contraction assays, a common starting concentration range for bethanechol chloride is 1 x 10⁻⁷ M to 1 x 10⁻⁴ M.[1] It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific tissue and experimental conditions.

Q2: How should I prepare a stock solution of bethanechol chloride hydrate?

A2: Bethanechol chloride is freely soluble in water and ethanol.[2] For cell-based assays, it can also be dissolved in DMSO.[3] To prepare a stock solution, dissolve the crystalline solid in an appropriate solvent, such as PBS (pH 7.2), to a concentration of approximately 5 mg/mL.[3] It is important to note that aqueous solutions are not recommended to be stored for more than one day.[3]

Q3: What are the known stability issues with bethanechol chloride hydrate?

A3: Bethanechol chloride is hygroscopic, meaning it readily absorbs moisture from the air.[2][4] It is also subject to degradation upon melting, which occurs at approximately 231°C.[4][5] The compound is more stable in acidic conditions; for instance, aqueous solutions in phosphate (B84403) buffers with pH values between 3.0 and 6.8 retained almost 100% of their potency.

Q4: Which muscarinic receptor subtypes does bethanechol chloride primarily act on?

A4: Bethanechol chloride is a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist that primarily acts on M2 and M3 subtypes to induce smooth muscle contraction.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Weak or no response in a functional assay Low Receptor Expression: The cell line or tissue may not express sufficient M1/M4 receptors.Confirm receptor expression levels using a validated method like qPCR or radioligand binding. Consider using a cell line with higher or inducible expression.
Incorrect Assay Buffer: The buffer composition can impact cell health and signal transduction.Ensure the assay buffer contains physiological levels of calcium and other essential ions.
Compound Insolubility: The agonist may not be fully dissolved at the tested concentrations.Visually inspect solutions for precipitation. Use a validated solvent like DMSO at a final concentration typically below 0.5% and ensure complete solubilization.
Cell Health Issues: Poor cell viability or adherence will compromise the assay.Regularly check cell health and viability. Optimize cell culture conditions.
High background signal in the assay High Receptor Expression: High receptor levels can lead to spontaneous G-protein activation (constitutive activity).If using a transient transfection system, consider reducing the level of receptor expression.
Contaminated Reagents: The presence of an inverse agonist in the assay medium.Ensure the purity of all reagents used in the experiment.
Inconsistent or variable results Receptor Desensitization/Internalization: Prolonged exposure to agonists can lead to receptor phosphorylation, uncoupling from G-proteins, and removal from the cell surface.Minimize the exposure time of the cells or tissue to the agonist.
Cell Line Variability: Expression levels of receptors and signaling components can vary between cell lines and even between passages of the same cell line.Use a consistent cell line and passage number for all experiments.
Assay-Dependent Potency: The measured potency of an agonist can differ depending on the functional assay used (e.g., calcium mobilization vs. adenylyl cyclase inhibition).Be consistent with the assay method used for a particular study.

Quantitative Data Summary

Table 1: Potency of Bethanechol Chloride at Muscarinic Receptor Subtypes

Receptor SubtypeIC₅₀ (µM)Assay System
M11,837Radioligand binding assay in CHO cells
M225Radioligand binding assay in CHO cells
M3631Radioligand binding assay in CHO cells
M4317Radioligand binding assay in CHO cells
M5393Radioligand binding assay in CHO cells
M2127Inhibition of isoproterenol-induced cAMP increase in guinea pig small intestine

Data sourced from Cayman Chemical product information sheet.[3]

Table 2: Effective Concentrations of Bethanechol Chloride in Smooth Muscle Assays

TissueEffective Concentration RangeEC₅₀
Porcine intravesical ureterNot specified4.27 µM (for increase in basal tone)
Rat antrum circular smooth muscle10⁻⁷ to 10⁻⁴ MNot specified
6-OHDA rat colorectumNot specified8.859 x 10⁻⁷ M
Control rat colorectumNot specified2.379 x 10⁻⁶ M

Data compiled from multiple sources.[1][3][7]

Experimental Protocols

Protocol: In Vitro Smooth Muscle Contraction Assay

This protocol describes a general procedure for measuring the contractile response of isolated smooth muscle tissue to bethanechol chloride.

1. Tissue Preparation:

  • Euthanize the animal model according to approved ethical protocols.
  • Dissect the desired smooth muscle tissue (e.g., intestine, bladder).
  • Place the tissue in a petri dish containing cold, oxygenated Krebs solution.
  • Carefully remove any adhering connective or fatty tissue.
  • Cut the tissue into strips of appropriate size (e.g., 2 mm wide and 10 mm long).

2. Mounting the Tissue:

  • Mount the tissue strips in an organ bath containing Krebs solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
  • Attach one end of the tissue strip to a fixed hook and the other end to an isometric force transducer.
  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), washing with fresh Krebs solution every 15 minutes.

3. Generating a Concentration-Response Curve:

  • After equilibration, record the baseline tension.
  • Add bethanechol chloride to the organ bath in a cumulative manner, starting with the lowest concentration (e.g., 10⁻⁹ M).
  • Allow the tissue to respond to each concentration until a stable plateau is reached before adding the next higher concentration.
  • Continue adding increasing concentrations of bethanechol chloride until a maximal response is achieved.

4. Data Analysis:

  • Measure the peak tension developed at each concentration of bethanechol chloride.
  • Express the contractile response as a percentage of the maximal response.
  • Plot the concentration-response curve using a logarithmic scale for the bethanechol chloride concentration.
  • Calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).

Visualizations

Bethanechol_Signaling_Pathway cluster_cell Smooth Muscle Cell Bethanechol Bethanechol Chloride M2_M3_Receptor M2/M3 Muscarinic Receptor Bethanechol->M2_M3_Receptor Binds to G_protein Gq/11 M2_M3_Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca_ion Ca²⁺ SR->Ca_ion Releases Ca_ion->Contraction Initiates

Caption: Bethanechol Chloride Signaling Pathway in Smooth Muscle Cells.

Experimental_Workflow A Prepare Bethanechol Chloride Stock Solution C Perform Serial Dilutions of Stock Solution A->C B Prepare Cell Culture or Tissue Sample D Add Dilutions to Assay Plate/Organ Bath B->D C->D E Incubate for Specified Time D->E F Measure Assay-Specific Signal (e.g., Contraction) E->F G Analyze Data and Generate Concentration- Response Curve F->G

Caption: General Experimental Workflow for Bethanechol Chloride Assays.

Troubleshooting_Logic Start Assay Results Not as Expected Q1 Is there a weak or no signal? Start->Q1 A1_1 Check Receptor Expression Q1->A1_1 Yes Q2 Is the background signal high? Q1->Q2 No A1_2 Verify Buffer Composition A1_1->A1_2 A1_3 Confirm Compound Solubility A1_2->A1_3 End Re-run Experiment A1_3->End A2_1 Reduce Receptor Expression (if possible) Q2->A2_1 Yes Q3 Are the results inconsistent? Q2->Q3 No A2_2 Check Reagent Purity A2_1->A2_2 A2_2->End A3_1 Minimize Agonist Exposure Time Q3->A3_1 Yes Q3->End No A3_2 Use Consistent Cell Line and Passage Number A3_1->A3_2 A3_2->End

Caption: Troubleshooting Decision Tree for Bethanechol Chloride Assays.

References

Bethanechol Chloride Hydrate Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bethanechol (B1168659) Chloride Hydrate (B1144303) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with Bethanechol Chloride Hydrate, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected potency in prepared aqueous solutions. - Degradation due to improper pH: Bethanechol chloride stability in aqueous solutions is pH-dependent. Solutions with a higher initial pH (e.g., 7.1) have shown initial low potency.[1] - Hygroscopic nature of the compound: The solid form is hygroscopic and can absorb moisture from the air, affecting its mass and concentration calculations.[2][3][4] - Degradation from tablets: Binders and excipients in tablets may affect the stability and dissolution of the active ingredient.[1]- Adjust and buffer the pH: For aqueous solutions, maintain a pH between 3.0 and 6.8 using a phosphate (B84403) buffer to ensure stability.[1] An initial pH of 6.5 has been shown to be stable.[5] - Proper storage and handling: Store Bethanechol chloride in a tightly sealed container in a desiccator to protect it from moisture.[3][4] - Use pure powder for solutions: When possible, prepare solutions from pure Bethanechol chloride powder instead of tablets to avoid interference from excipients.[1]
Sample degradation during thermal analysis (e.g., DSC, TGA). - Thermal decomposition upon melting: Bethanechol chloride degrades upon melting, with an apparent melting temperature around 231°C.[2] The decomposition process is complex, involving liquefaction and the formation of degradants.[2][6][7]- Use appropriate heating rates: Employ controlled heating rates (e.g., 5 or 10 °C/min) to better resolve thermal events.[7] - Analyze decomposition products: Couple thermal analysis with mass spectrometry (TGA-MS) to identify and understand the degradation products, which include betamethylcholine chloride, isocyanic acid, and methyl chloride.[2][6]
Variability in analytical chromatography results (HPLC, IC). - Improper mobile phase preparation: Incorrect pH or composition of the mobile phase can lead to poor peak shape, retention time shifts, and inadequate separation. - Column degradation: The choice of column and its maintenance are crucial for reproducible results. - Inadequate sample preparation: Failure to properly dissolve and dilute the sample can lead to inconsistent results.- Follow validated methods: Use a validated mobile phase, such as a filtered and degassed mixture of a methanesulfonic acid buffer and acetonitrile (B52724) (95:5).[8] For ion-pair RP-HPLC, a phosphate buffer (pH 6) with sodium 1-heptanesulfonate can be used.[6] - Use appropriate columns: A column containing packing L55 is suitable for HPLC with a conductivity detector.[8] A phenyl column is effective for ion-pair RP-HPLC.[6] - Ensure complete dissolution: Dissolve the sample completely in the mobile phase before injection.[8]
Physical instability of the solid compound (e.g., deliquescence). - High ambient humidity: Bethanechol chloride is deliquescent, meaning it will absorb enough moisture from the air to dissolve. The deliquescence point is at 56% relative humidity at 25°C.[2][7]- Control storage environment: Store the compound in a controlled environment with relative humidity below 56%. Use of a desiccator or a dry box is recommended.[3]

Frequently Asked Questions (FAQs)

Compound Stability and Storage

Q1: What are the optimal storage conditions for Bethanechol chloride hydrate?

A1: Bethanechol chloride hydrate is hygroscopic and sensitive to moisture and heat.[3] It should be stored in tightly closed containers in a cool, dry place, protected from excess heat and moisture.[3] The deliquescent point has been determined to be at 56% relative humidity at 25°C, so it is critical to maintain a low-humidity environment.[2][7]

Q2: What is the stability of Bethanechol chloride in aqueous solutions?

A2: The stability of Bethanechol chloride in aqueous solutions is highly dependent on pH. Aqueous solutions prepared from powder in phosphate buffers with pH values between 3.0 and 6.8 are stable.[1] An oral solution of 1 mg/mL in sterile water for irrigation was found to be stable for at least 30 days when stored at 4°C with an initial pH of 6.5.[5] Conversely, solutions with a higher initial pH (e.g., 7.1) may show significant decomposition.[1]

Q3: What are the known degradation products of Bethanechol chloride?

A3: Thermal degradation of Bethanechol chloride involves a two-step process. The initial step is the liquefaction of the sample through its dissolution in its liquid degradant, betamethylcholine chloride.[2][6][7] Further decomposition in the molten state can be autocatalytic and leads to the formation of isocyanic acid and methyl chloride.[2][7]

Experimental Procedures

Q4: Can I prepare oral solutions from commercially available tablets?

A4: Yes, but with caution. Studies have shown that aqueous solutions prepared from tablets can yield initially low potency results.[1] However, stable oral suspensions (1 mg/mL and 5 mg/mL) have been successfully prepared from commercial tablets in a suspending vehicle (PCCA SuspendIt) and were found to be stable for 180 days at room temperature.[9] For consistent results, it is often recommended to use pure Bethanechol chloride powder.[1]

Q5: What analytical methods are suitable for determining the concentration of Bethanechol chloride?

A5: High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are common methods. A stability-indicating ion-pair reverse-phase HPLC (RP-HPLC) method has been developed and validated for the estimation of Bethanechol chloride in pharmaceutical preparations.[6] This method is suitable for routine analysis and stability studies.[6]

Visualizing Experimental Data and Pathways

Workflow for Preparing a Stable Bethanechol Chloride Oral Solution

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis start Start: Weigh Bethanechol Chloride Powder dissolve Dissolve in Sterile Water for Irrigation start->dissolve ph_adjust Adjust pH to 6.5 with Phosphate Buffer dissolve->ph_adjust store Store at 4°C in a Tightly Sealed Container ph_adjust->store analyze Analyze Concentration Periodically (e.g., HPLC) store->analyze

Caption: Workflow for preparing a stable oral solution of Bethanechol chloride.

Bethanechol Chloride Thermal Degradation Pathway

G BC_solid Bethanechol Chloride (Solid) BC_liquid Bethanechol Chloride in Molten State BC_solid->BC_liquid Melting & Liquefaction degradants Degradation Products: - Betamethylcholine Chloride - Isocyanic Acid - Methyl Chloride BC_liquid->degradants Accelerated Degradation

Caption: Simplified thermal degradation pathway of Bethanechol chloride.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stable 1 mg/mL Bethanechol Chloride Oral Solution

This protocol is based on findings ensuring the stability of the solution for at least 30 days.[5]

Materials:

  • Bethanechol chloride powder

  • Sterile water for irrigation

  • Phosphate buffer (to adjust pH)

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar

  • pH meter

  • Amber glass bottles for storage

Procedure:

  • Accurately weigh the required amount of Bethanechol chloride powder to prepare the desired volume of a 1 mg/mL solution.

  • Transfer the powder to a volumetric flask.

  • Add approximately 80% of the final volume of sterile water for irrigation.

  • Mix using a magnetic stirrer until the powder is completely dissolved.

  • Check the pH of the solution using a calibrated pH meter.

  • Adjust the pH to 6.5 using a suitable phosphate buffer.

  • Add sterile water for irrigation to the final volume and mix thoroughly.

  • Transfer the solution to amber glass bottles and seal tightly.

  • Store the bottles at 4°C.

Protocol 2: Stability-Indicating Ion-Pair RP-HPLC Method

This protocol is adapted from a validated method for the estimation of Bethanechol chloride.[6]

Chromatographic Conditions:

  • Column: Phenyl column

  • Mobile Phase: 0.05 M phosphate buffer (pH 6) and ethanol (B145695) (98:2 v/v) containing 0.56 mg/mL of sodium 1-heptanesulfonate.

  • Detection: UV at 190 nm

  • Flow Rate: (Not specified in the provided abstract, typically around 1.0 mL/min, requires optimization)

  • Temperature: Ambient

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as described above. Filter and degas before use.

  • Standard Solution Preparation: Accurately weigh and dissolve Bethanechol chloride reference standard in the mobile phase to obtain a known concentration (e.g., within a linear range of 5.0 – 500.0 µg/mL).[6]

  • Sample Solution Preparation: Prepare the experimental sample by dissolving it in the mobile phase to a concentration within the linear range of the assay.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Quantify the amount of Bethanechol chloride in the sample by comparing its peak area with that of the standard solution.

  • Forced Degradation Studies (for validation): To confirm the stability-indicating nature of the method, subject the drug to stress conditions such as oxidation, hydrolysis (acidic and basic), photolysis, and heat. Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent drug peak.[6]

References

Technical Support Center: Bethanechol Hydrochloride Hydrate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability of Bethanechol (B1168659) hydrochloride hydrate (B1144303) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of Bethanechol hydrochloride hydrate in an aqueous solution?

A1: The stability of Bethanechol hydrochloride hydrate in solution is primarily influenced by pH, temperature, and the presence of certain excipients. It is a hygroscopic compound, and in its solid state, moisture can lead to degradation. In solution, maintaining an optimal pH is crucial for its stability.

Q2: What is the optimal pH range for maintaining the stability of a Bethanechol hydrochloride solution?

A2: Aqueous solutions of Bethanechol hydrochloride are most stable in a pH range of 3.0 to 6.8.[1][2] It is recommended to use phosphate (B84403) buffers to maintain the pH within this range for optimal stability.

Q3: How does temperature affect the stability of Bethanechol hydrochloride solutions?

A3: Bethanechol hydrochloride solutions exhibit good stability at both refrigerated (4-5°C) and room temperature (25°C) for extended periods, provided the formulation is appropriate.[3][4] For instance, a 1 mg/mL oral solution in sterile water is stable for at least 30 days at 4°C.[3] Some studies have shown stability for up to 60 days at both 5°C and 25°C in specific oral liquid vehicles.[4] However, high temperatures can lead to thermal degradation. The solid form degrades upon melting, which occurs at approximately 231°C.[5][6][7][8] Solutions of bethanechol chloride may be autoclaved at 120°C for 20 minutes without a significant loss of potency.[9]

Q4: Is Bethanechol hydrochloride susceptible to hydrolysis?

A4: While Bethanechol hydrochloride is an ester, it is not hydrolyzed by cholinesterase, which contributes to its longer duration of action compared to acetylcholine.[10][11][12] However, it can be inactivated through hydrolysis by other esterases.[13]

Q5: What are the known degradation products of Bethanechol hydrochloride?

A5: Under thermal stress, Bethanechol hydrochloride degrades in a two-step process. The initial step involves its dissolution into its liquid degradant, betamethylcholine chloride, and isocyanic acid.[5][7][8][14] Further degradation can be autocatalytic.[5][6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected decrease in potency of the solution over time. pH shift outside the optimal range (3.0-6.8). Regularly monitor the pH of the solution. Use a suitable buffer system, such as a phosphate buffer, to maintain the pH within the stable range.[1][2]
Inappropriate storage temperature. Store solutions at controlled room temperature (25°C) or under refrigeration (4-5°C) as determined by your specific formulation's stability data.[3][4] Avoid exposure to high temperatures.
Interaction with incompatible excipients. Review the formulation for any excipients that may interact with Bethanechol hydrochloride. Consider simplifying the formulation or consulting literature for compatible excipients.[2]
Physical changes in the solution (e.g., precipitation, color change). pH-related degradation or insolubility. Verify the pH of the solution. Adjust to the optimal range if necessary. Ensure all components are fully dissolved during preparation.
Microbial contamination. For long-term storage, consider the use of a suitable preservative, especially if the solution is not sterile.
Variability in experimental results between batches. Hygroscopic nature of the solid material. Store solid Bethanechol hydrochloride hydrate in a desiccator or under controlled low humidity conditions to prevent moisture absorption, as it is deliquescent at 56% relative humidity at 25°C.[5][6][8]
Inconsistent preparation of solutions. Standardize the solution preparation protocol, including the source and quality of reagents and the mixing procedure.

Data on Solution Stability

Table 1: Stability of Extemporaneously Compounded Bethanechol Chloride Oral Liquids

ConcentrationVehicleStorage TemperatureDuration of Stability (≥90% of initial concentration)Reference
5 mg/mL1:1 mixture of Ora-Sweet and Ora-Plus5°C and 25°C60 days[4]
5 mg/mL1:1 mixture of Ora-Sweet SF and Ora-Plus5°C and 25°C60 days[4]
5 mg/mLCherry syrup5°C and 25°C60 days[4]
1 mg/mLSterile water for irrigation (initial pH 6.5)4°CAt least 30 days[3]

Experimental Protocols

Protocol 1: Preparation of a Buffered Bethanechol Hydrochloride Standard Solution
  • Materials:

    • Bethanechol hydrochloride hydrate powder

    • Phosphate buffer (e.g., 0.05 M potassium phosphate buffer)

    • Volumetric flasks

    • Analytical balance

    • pH meter

  • Procedure:

    • Prepare a phosphate buffer solution and adjust the pH to a value between 3.0 and 6.8 using an acid or base (e.g., phosphoric acid or sodium hydroxide).

    • Accurately weigh the required amount of Bethanechol hydrochloride hydrate powder.

    • Dissolve the powder in a small amount of the prepared phosphate buffer in a volumetric flask.

    • Once dissolved, bring the solution to the final volume with the phosphate buffer.

    • Verify the final pH of the solution and adjust if necessary.

    • Store the solution in a well-sealed container at the desired temperature (e.g., 4°C or 25°C) and protect from light.

Protocol 2: Stability-Indicating HPLC Method

This protocol is based on a reported stability-indicating ion-pair RP-HPLC method.[15]

  • Chromatographic Conditions:

    • Column: Phenyl column

    • Mobile Phase: 0.05 M phosphate buffer (pH 6) – ethanol (B145695) (98:2 v/v) containing 0.56 mg/mL of sodium 1-heptanesulfonate.

    • Detection: UV at 190 nm.

    • Flow Rate: As per column specifications and system optimization.

    • Injection Volume: As per system optimization.

  • Sample Preparation:

    • Dilute the Bethanechol hydrochloride solution with the mobile phase to a concentration within the linear range of the assay (e.g., 5.0 – 500.0 μg/mL).[15]

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the chromatogram for the peak corresponding to Bethanechol and any potential degradation products.

    • Quantify the amount of Bethanechol by comparing the peak area to a standard curve.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Stability Study cluster_analysis Analysis prep_start Weigh Bethanechol HCl Hydrate dissolve Dissolve in pH-Adjusted Buffer (pH 3.0-6.8) prep_start->dissolve qs Bring to Final Volume dissolve->qs verify_ph Verify Final pH qs->verify_ph store Store at Controlled Temperature (e.g., 4°C, 25°C) verify_ph->store sample Sample at Predetermined Time Points store->sample hplc Analyze by Stability-Indicating HPLC sample->hplc data Quantify Potency and Degradants hplc->data Degradation_Pathway Bethanechol Bethanechol Hydrochloride (Solid) Heat Heat (Melting) Bethanechol->Heat Liquefaction Liquefaction Heat->Liquefaction Degradants Betamethylcholine Chloride + Isocyanic Acid Liquefaction->Degradants Autocatalysis Autocatalytic Degradation Degradants->Autocatalysis Further_Degradation Further Degradation Products Autocatalysis->Further_Degradation

References

how to prevent degradation of Beth hydrochloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of bethanechol (B1168659) chloride hydrate (B1144303).

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with bethanechol chloride hydrate.

Question Possible Cause(s) Recommended Solution(s)
Why has my solid bethanechol chloride hydrate become sticky or turned into a liquid? Exposure to humidity. Bethanechol chloride is very hygroscopic and will absorb moisture from the air.[1][2][3] It has a deliquescent point of 56% relative humidity at 25°C, meaning it will dissolve in the absorbed water above this humidity level.[1][2][3]Store the compound in a tightly sealed container with a desiccant.[4][5] Handle the solid in a glove box or a controlled low-humidity environment.
My bethanechol chloride solution has changed color. What should I do? This may indicate degradation. The degradation products can be complex, and their formation can be accelerated by improper storage conditions such as exposure to light or high temperatures.Discard the solution and prepare a fresh one using a new batch of solid bethanechol chloride hydrate. Ensure the new solution is stored in a tightly capped, light-resistant container at the recommended temperature.[6][7]
I am observing unexpected peaks in my HPLC analysis of a bethanechol chloride sample. What could they be? These peaks likely represent degradation products. The primary thermal degradation product is betamethylcholine chloride.[1][2][3] Other byproducts from secondary decomposition pathways can include isocyanic acid and methyl chloride.[1][2][3]Review the storage and handling of your sample. Ensure it has not been exposed to high temperatures. You can use a validated stability-indicating HPLC method to identify and quantify these impurities.[8][9]
The pH of my aqueous bethanechol chloride solution has decreased over time. Is this normal? Yes, a decrease in pH can occur upon storage of aqueous solutions of bethanechol chloride.[10][11] This is likely due to the formation of acidic degradation products.While a slight pH change might be acceptable for some applications, it is crucial to monitor the pH and the concentration of the active ingredient. For long-term storage, consider preparing the solution in a buffered vehicle. Aqueous solutions prepared in phosphate (B84403) buffers (pH 3.0-6.8) have shown good stability.[10][11]

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the ideal storage conditions for solid bethanechol chloride hydrate? To ensure its stability, bethanechol chloride hydrate should be stored in a cool, dry, and well-ventilated area, away from heat, open flames, and direct sunlight.[6] It is recommended to keep it in a tightly closed container, preferably refrigerated between 2-8°C.[4][12]

  • Is bethanechol chloride hydrate sensitive to light? While the primary stability concerns are heat and moisture, it is good practice to protect it from light, especially when in solution.[6] Storing in amber vials or light-resistant containers is recommended.[7]

  • What materials are incompatible with bethanechol chloride hydrate? Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[6][13]

Stability in Solution

  • How stable is bethanechol chloride in aqueous solutions? The stability of bethanechol chloride in aqueous solutions can be influenced by pH and storage temperature. A 1 mg/mL oral solution in sterile water for irrigation, with an initial pH of 6.5, was found to be stable for at least 30 days when stored at 4°C.[14] Another study showed that a 5 mg/mL solution was stable for 60 days at both 5°C and 25°C when prepared in a 1:1 mixture of Ora-Sweet and Ora-Plus.[7]

  • Can I prepare a stock solution and store it? Yes, but it is not recommended to store aqueous solutions for more than one day unless stability data for your specific conditions is available.[15] If you need to store a stock solution, it is best to keep it refrigerated and protected from light. For longer-term storage, consider using a validated, buffered formulation.

Degradation

  • What is the primary degradation pathway for bethanechol chloride hydrate? The main degradation pathway, particularly under thermal stress, is a two-step melting-decomposition process. The first step involves the liquefaction of bethanechol chloride into its liquid degradant, betamethylcholine chloride.[1][2][3] The second step is an accelerated degradation in the molten state, which can be autocatalytic due to the formation of isocyanic acid and methyl chloride.[1][2][3]

  • At what temperature does bethanechol chloride hydrate start to degrade? Thermal analyses have shown that the compound degrades upon melting, with an apparent melting temperature around 231°C.[1][2][3] However, degradation can occur at lower temperatures over extended periods.

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative method for assessing the stability of bethanechol chloride and separating it from its degradation products.

  • Chromatographic System:

    • Column: Phenyl column

    • Mobile Phase: A mixture of 0.05 M phosphate buffer (pH 6.0) and ethanol (B145695) (98:2 v/v) containing 0.56 mg/mL of sodium 1-heptanesulfonate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 190 nm

    • Injection Volume: 20 µL

  • Preparation of Standard Solution:

    • Accurately weigh about 25 mg of bethanechol chloride reference standard and transfer it to a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

    • Further dilute as needed to prepare calibration standards.

  • Preparation of Sample Solution:

    • Prepare a solution of the bethanechol chloride sample in the mobile phase to obtain an expected concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm filter before injection.

  • Forced Degradation Studies (Stress Testing):

    • Acid and Base Hydrolysis: Reflux a sample solution with 0.1 N HCl and 0.1 N NaOH, respectively, for a specified period. Neutralize the solutions before injection.

    • Oxidative Degradation: Treat a sample solution with 3% hydrogen peroxide at room temperature for a specified period.

    • Thermal Degradation: Heat a solid sample in an oven at a high temperature (e.g., 150-200°C) for a specified period, then dissolve in the mobile phase.

    • Photodegradation: Expose a sample solution to UV light for a specified period.

  • Analysis:

    • Inject the standard and stressed sample solutions into the chromatograph.

    • The method should be able to separate the intact bethanechol chloride peak from any peaks corresponding to degradation products.

Visualizations

Bethanechol_Chloride Bethanechol Chloride (Solid) Melted_BC Melted Bethanechol Chloride Bethanechol_Chloride->Melted_BC Heat (>231°C) Betamethylcholine_Chloride Betamethylcholine Chloride (Liquid Degradant) Melted_BC->Betamethylcholine_Chloride Liquefaction Secondary_Degradation Secondary Degradation Products Melted_BC->Secondary_Degradation Autocatalysis Isocyanic_Acid Isocyanic Acid Secondary_Degradation->Isocyanic_Acid Methyl_Chloride Methyl Chloride Secondary_Degradation->Methyl_Chloride

Caption: Thermal degradation pathway of bethanechol chloride.

start Start: Bethanechol Chloride Sample stress Apply Stress Conditions (Heat, Humidity, Light, pH, Oxidizing Agents) start->stress analysis Analyze by Stability-Indicating Method (e.g., HPLC) stress->analysis data Quantify Bethanechol Chloride and Degradation Products analysis->data evaluation Evaluate Stability Profile data->evaluation

Caption: Workflow for assessing bethanechol chloride stability.

Bethanechol Bethanechol Muscarinic_Receptor Muscarinic Acetylcholine Receptor (M1, M2, M3, M4, M5) Bethanechol->Muscarinic_Receptor Agonist Binding G_Protein G-Protein Activation Muscarinic_Receptor->G_Protein Effector Downstream Effector Pathways (e.g., PLC, AC) G_Protein->Effector Response Cellular Response (e.g., Smooth Muscle Contraction) Effector->Response

Caption: Simplified bethanechol signaling pathway.

References

Technical Support Center: Understanding and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Beth hydrochloride hydrate" is not a recognized standard chemical name. This guide addresses two potential compounds that may have been intended: Bethanidine (B1219629) hydrochloride , an adrenergic neuron blocker, and Bethanechol chloride , a muscarinic agonist. Please verify the correct compound before proceeding with your experiments.

Section 1: Bethanidine Hydrochloride

Bethanidine is a guanidinium (B1211019) antihypertensive agent that acts by blocking adrenergic transmission.[1][2][3] It functions by inhibiting the release of norepinephrine (B1679862) from sympathetic nerve endings.[4] While effective in reducing blood pressure, its use can be associated with significant off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Bethanidine?

A1: Bethanidine is an adrenergic neuron-blocking agent.[4] It is taken up into sympathetic neurons by the same transporter as norepinephrine (NET, uptake 1).[4] Once inside the neuron, it concentrates in transmitter vesicles and replaces norepinephrine, leading to a gradual depletion of norepinephrine stores and inhibiting its release.[4] This reduction in sympathetic nerve activity leads to a decrease in blood pressure.

Q2: What are the common off-target effects observed with Bethanidine?

A2: The off-target effects of Bethanidine are primarily extensions of its sympathoplegic (inhibition of the sympathetic nervous system) activity. Common effects include postural hypotension (a drop in blood pressure upon standing), dizziness, fainting, bradycardia (slow heart rate), and nasal stuffiness.[5][6] More severe adverse effects can include impotence, diarrhea, and thrombocytopenia.[5]

Q3: How does Bethanidine cause postural hypotension?

A3: Bethanidine's blockade of sympathetic nerve signals prevents the normal vasoconstrictor response that occurs when moving to an upright position. This leads to pooling of blood in the lower extremities and a subsequent drop in blood pressure.[7][8] Studies have shown that this is associated with a greater fall in cardiac output and diminished reflective increase in total peripheral resistance upon standing.[7]

Troubleshooting Guide

Issue 1: Significant postural hypotension is observed in my animal model after Bethanidine administration.

  • Possible Cause: The dose of Bethanidine may be too high, leading to excessive blockade of the sympathetic nervous system.

  • Mitigation Strategy:

    • Dose Reduction: The most straightforward approach is to perform a dose-response study to identify the minimum effective dose that achieves the desired therapeutic effect with minimal hypotensive side effects.

    • Hydration and Salt Intake: Ensure the animal model is adequately hydrated and has sufficient salt intake. This can help to maintain blood volume and mitigate the effects of vasodilation.

    • Avoid Co-administration with Other Vasodilators: Be cautious when co-administering Bethanidine with other agents that can lower blood pressure, such as other antihypertensives or vasodilators, as this can potentiate the hypotensive effect.[9]

Issue 2: My experimental results are being confounded by Bethanidine's effects on gastrointestinal motility (diarrhea).

  • Possible Cause: The sympathoplegic effects of Bethanidine can lead to an unopposed parasympathetic nervous system activity in the gut, resulting in increased motility and diarrhea.

  • Mitigation Strategy:

    • Selective Antimuscarinics: Consider the co-administration of a peripherally acting antimuscarinic agent that does not cross the blood-brain barrier. This can help to counteract the increased parasympathetic tone in the gastrointestinal tract without affecting the central nervous system.

    • Lower Doses: As with hypotension, reducing the dose of Bethanidine may lessen the severity of the gastrointestinal side effects.

Quantitative Data Summary
ParameterObservationReference
Hemodynamic Effects in Humans (0.50 mg/kg oral dose)
Postural Change in Mean Arterial Pressure (Upright Tilt)+14 mmHg (before) vs -19 mmHg (after)[7]
Fall in Cardiac Output (Upright)13% (before) vs 22% (after)[7]
Increase in Total Peripheral Resistance (Upright)19% (before) vs 6% (after)[7]
Pharmacokinetics in Humans (Intravenous)
Plasma Half-life (beta phase)3.4 hours (normal renal function)[10]
Plasma Half-life (terminal phase)90 hours (normal renal function)[10]
Experimental Protocols

Protocol 1: Assessment of Postural Hypotension in a Rodent Model

  • Animal Model: Use adult male Wistar rats (250-300g).

  • Drug Administration: Administer Bethanidine sulfate (B86663) orally at a range of doses (e.g., 5, 10, 20 mg/kg).

  • Blood Pressure Measurement:

    • Anesthetize the rats (e.g., with isoflurane).

    • Implant a catheter into the carotid artery for direct blood pressure monitoring.

    • Allow the animal to recover from surgery.

    • Record baseline blood pressure and heart rate in the supine position.

    • Administer Bethanidine.

    • At various time points post-administration (e.g., 1, 2, 4 hours), record blood pressure and heart rate in the supine position and then immediately after tilting the animal to a 45-degree head-up position for 1 minute.

  • Data Analysis: Calculate the change in mean arterial pressure upon tilting at each time point and for each dose group.

Diagrams

Bethanidine_Mechanism cluster_neuron Sympathetic Neuron Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell NE_Vesicle Norepinephrine (NE) in Vesicle NE_Release NE Release NE_Vesicle->NE_Release Inhibited Release NE_Synapse Norepinephrine NET Norepinephrine Transporter (NET) NET->NE_Vesicle Replaces NE Adrenergic_Receptor Adrenergic Receptor Response Physiological Response (e.g., Vasoconstriction) Bethanidine_ext Bethanidine Bethanidine_ext->NET Uptake

Caption: Mechanism of Bethanidine Action.

Section 2: Bethanechol Chloride

Bethanechol is a direct-acting parasympathomimetic agent that selectively stimulates muscarinic receptors.[11][12] It is structurally similar to acetylcholine (B1216132) but is not hydrolyzed by cholinesterase, resulting in a longer duration of action.[12][13] Its primary use is in the treatment of urinary retention and gastrointestinal atony.[12][14]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Bethanechol?

A1: Bethanechol is a direct muscarinic agonist that stimulates the parasympathetic nervous system.[11] It primarily acts on M3 muscarinic receptors in the bladder and gastrointestinal smooth muscle, leading to increased detrusor muscle tone (promoting bladder emptying) and increased gastrointestinal motility.[11][14]

Q2: What are the common off-target effects of Bethanechol?

A2: The off-target effects of Bethanechol are a result of generalized stimulation of muscarinic receptors throughout the body. Common side effects include sweating, salivation, flushing, abdominal cramps, nausea, and diarrhea.[14][15][16][17] In some cases, it can cause hypotension with reflex tachycardia, bronchoconstriction, and urinary urgency.[14][16]

Q3: Can Bethanechol affect the cardiovascular system?

A3: Yes, while its effects are predominantly on smooth muscle, Bethanechol can cause a drop in blood pressure and reflex tachycardia.[14][16] This is due to the stimulation of muscarinic receptors in the cardiovascular system.

Troubleshooting Guide

Issue 1: My cell culture experiment is showing unexpected changes in signaling pathways after treatment with Bethanechol.

  • Possible Cause: The cell line you are using may express multiple subtypes of muscarinic receptors (M1-M5), and Bethanechol is not selective for a single subtype. This can lead to the activation of multiple downstream signaling cascades.

  • Mitigation Strategy:

    • Receptor Subtype Profiling: Perform RT-PCR or Western blotting to determine which muscarinic receptor subtypes are expressed in your cell line.

    • Use of Selective Antagonists: Co-treat your cells with Bethanechol and a selective antagonist for a specific muscarinic receptor subtype to isolate the signaling pathway of interest. For example, use pirenzepine (B46924) to block M1 receptors or methoctramine (B27182) to block M2 receptors.

    • Alternative Agonists: Consider using a more selective muscarinic agonist if available for your research needs.

Issue 2: In my animal study, Bethanechol is causing significant respiratory distress.

  • Possible Cause: Bethanechol can stimulate muscarinic receptors in the lungs, leading to bronchoconstriction and increased bronchial secretions, which can be particularly problematic in animals with pre-existing respiratory conditions.[14][18]

  • Mitigation Strategy:

    • Lower the Dose: A lower dose of Bethanechol may still be effective for your primary endpoint while minimizing respiratory side effects.

    • Pre-treatment with an Antimuscarinic: In cases where respiratory effects are a major concern, pre-treatment with a low dose of an antimuscarinic agent like atropine (B194438) can be considered, though this may also antagonize the desired effects of Bethanechol.[14] This should be done with caution and careful dose titration.

    • Monitor Respiratory Function: Closely monitor respiratory rate and effort in all animals receiving Bethanechol.

Quantitative Data Summary
ParameterObservationReference
Oral Administration Onset of Action 30-90 minutes[13][14]
Oral Administration Duration of Action Approximately 1 hour (up to 6 hours with large doses)[13][14]
Subcutaneous vs. Oral Administration 5 mg subcutaneous dose produced a more rapid and larger response in bladder muscle than 50, 100, or 200 mg oral doses.[13]
Experimental Protocols

Protocol 2: In Vitro Assessment of Muscarinic Receptor Activation in a Cell Line

  • Cell Culture: Culture a suitable cell line (e.g., CHO cells stably expressing a specific human muscarinic receptor subtype) in appropriate media.

  • Calcium Imaging Assay:

    • Plate the cells in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of Bethanechol to the wells.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Mitigation Experiment:

    • Pre-incubate a set of wells with a selective muscarinic antagonist (e.g., pirenzepine for M1) for 30 minutes before adding Bethanechol.

    • Compare the calcium response in the presence and absence of the antagonist to determine the contribution of the specific receptor subtype to the overall response.

Diagrams

Bethanechol_Signaling Bethanechol Bethanechol M1 M1 Bethanechol->M1 M2 M2 Bethanechol->M2 M3 M3 Bethanechol->M3 M1_effect Gastric Acid Secretion M1->M1_effect Off_Target_Effects Off-Target Effects (Salivation, Sweating, Bronchoconstriction) M1->Off_Target_Effects M2_effect Decreased Heart Rate M2->M2_effect M2->Off_Target_Effects M3_effect Smooth Muscle Contraction (Bladder, GI Tract) M3->M3_effect M3->Off_Target_Effects

Caption: Bethanechol's Muscarinic Receptor Interactions.

References

dealing with batch-to-batch variability of Beth hydrochloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of Bethanechol hydrochloride hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our bioassays between different batches of Bethanechol hydrochloride hydrate. What could be the cause?

A1: Inconsistent bioassay results are a common issue arising from the inherent variability of Bethanechol hydrochloride hydrate. The primary contributing factors are differences in hygroscopicity, polymorphism, and purity among batches.

  • Hygroscopicity: Bethanechol hydrochloride is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Variations in water content between batches can lead to inaccurate weighing and concentration calculations, directly impacting the effective dose in your experiments.

  • Polymorphism: This compound can exist in different crystalline forms, or polymorphs, which can have different solubilities and dissolution rates.[2] These differences can affect the bioavailability of the compound in your experimental system, leading to varied pharmacological responses.[3]

  • Purity: The presence of impurities or related substances can vary from batch to batch. These impurities may have their own pharmacological activity or could interfere with the action of Bethanechol, leading to inconsistent results.

Q2: How can we minimize the impact of hygroscopicity on our experiments?

A2: Due to its hygroscopic nature, careful handling and storage of Bethanechol hydrochloride hydrate are critical.[4]

  • Storage: Always store the compound in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.[5]

  • Handling: When weighing, do so in a low-humidity environment if possible (e.g., a glove box). If not, work quickly to minimize exposure to ambient air. Use a dry, clean spatula and weighing vessel.[6]

  • Quantification: For critical experiments, it is advisable to determine the water content of each new batch using Karl Fischer titration before preparing solutions. This allows you to correct for the water content and prepare solutions based on the concentration of the anhydrous compound.

Q3: What are the known polymorphic forms of Bethanechol hydrochloride hydrate, and how do they affect its properties?

A3: Bethanechol hydrochloride is known to exist in at least two polymorphic forms, a stable monoclinic form and a metastable orthorhombic form. Different polymorphs can exhibit variations in key physicochemical properties:

  • Solubility and Dissolution Rate: Metastable forms are generally more soluble than their stable counterparts.[2] This can lead to faster dissolution and potentially a more rapid onset of action in experiments.

  • Stability: The metastable form can convert to the more stable form over time, especially under conditions of high humidity or temperature.[2] This conversion can alter the physical properties of the material and impact experimental reproducibility.

It is recommended to characterize the polymorphic form of a new batch using techniques like X-ray Powder Diffraction (XRPD) if you suspect polymorphism-related variability.[7][8]

Q4: We are experiencing issues with the dissolution of Bethanechol hydrochloride hydrate in our solvent system. What could be the problem?

A4: Dissolution problems can be linked to several factors:

  • Polymorphism: As mentioned, different polymorphs have different solubilities. A batch containing a less soluble polymorph may exhibit slower or incomplete dissolution.

  • Particle Size: Variations in particle size between batches can affect the surface area available for solvation, thus influencing the dissolution rate.

  • Water Content: High water content due to moisture absorption can lead to clumping of the powder, which can hinder dissolution.[6]

  • pH of the Solvent: The stability and solubility of Bethanechol hydrochloride can be pH-dependent. Ensure the pH of your solvent system is consistent between experiments.

For troubleshooting, consider gentle agitation or sonication to aid dissolution and verify the pH of your solvent. If problems persist, characterizing the batch for polymorphism and particle size may be necessary.

Troubleshooting Guides

Issue 1: Inconsistent Potency or Efficacy in Cell-Based Assays
Potential Cause Troubleshooting Step
Incorrect concentration due to water absorption. 1. Determine the water content of the current batch using Karl Fischer titration. 2. Adjust the weighed amount to account for the water content to achieve the desired anhydrous concentration. 3. Store the material in a desiccator and minimize exposure to air during weighing.[5]
Different polymorphic forms between batches. 1. Analyze the polymorphic form of the batches using X-ray Powder Diffraction (XRPD). 2. If different forms are present, assess their individual solubility and dissolution rates in your assay medium. 3. If possible, source material with a consistent polymorphic form.
Presence of active impurities. 1. Assess the purity of the batch using a stability-indicating HPLC method.[9] 2. Compare the impurity profile to that of previous batches. 3. If significant differences are observed, consider if the impurities could have pharmacological effects in your assay.
Issue 2: Poor Solubility or Variable Dissolution Rates
Potential Cause Troubleshooting Step
Material has absorbed moisture and is clumping. 1. Visually inspect the material for clumps. 2. If clumping is observed, gently break up the aggregates with a dry spatula before weighing.[6] 3. For future use, ensure storage in a desiccator.
Batch consists of a less soluble polymorph. 1. Characterize the polymorphic form using XRPD and compare it to previous batches.[7] 2. If a less soluble form is confirmed, you may need to adjust your dissolution procedure (e.g., increase sonication time, slightly adjust solvent pH).
Inconsistent pH of the dissolution medium. 1. Measure and record the pH of your solvent or buffer before each use. 2. Ensure the pH is consistent across all experiments.

Data Presentation

Table 1: Representative Batch-to-Batch Variability of Bethanechol Hydrochloride Hydrate

Parameter Batch A Batch B Batch C Potential Impact
Appearance White crystalline powderWhite crystalline powderSlightly off-white powderColor variation may indicate degradation or impurities.
Water Content (Karl Fischer) 1.5%3.2%0.8%Affects accurate weighing and concentration.
Purity (HPLC) 99.5%98.9%99.8%Impurities may have unintended biological effects.
Main Polymorphic Form (XRPD) MonoclinicMonoclinic with traces of OrthorhombicMonoclinicDifferent polymorphs can have different solubilities and stabilities.[2]
Dissolution Time (in water) 5 minutes8 minutes4 minutesSlower dissolution can delay the onset of action in experiments.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in a sample of Bethanechol hydrochloride hydrate.

Materials:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Hydranal™-Composite 5 or equivalent Karl Fischer reagent

  • Dry methanol (B129727)

  • Sodium tartrate dihydrate (for titer determination)

  • Airtight weighing vessel

Procedure:

  • Titer Determination:

    • Accurately weigh 150-350 mg of sodium tartrate dihydrate.

    • Transfer it to the titration vessel containing pre-neutralized methanol.

    • Titrate to the endpoint.

    • The water equivalence factor (F) in mg/mL is calculated.[10]

  • Sample Analysis:

    • Add 30 mL of dry methanol to the titration flask and neutralize with the Karl Fischer reagent to the endpoint.[10]

    • Accurately weigh a suitable amount of Bethanechol hydrochloride hydrate in a sealed container.

    • Quickly transfer the sample to the titration vessel.

    • Stir for 1 minute and titrate with the Karl Fischer reagent to the electrometric endpoint.[10]

    • Record the volume of titrant consumed.

  • Calculation:

    • Water Content (%) = (Volume of KF reagent consumed × F) / (Weight of sample) × 100

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for assessing the purity of Bethanechol hydrochloride.

Materials:

  • HPLC system with a conductivity or UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). The exact composition may need optimization.[9][11]

  • Standard Solution: A solution of USP Bethanechol Chloride Reference Standard of known concentration.

  • Sample Solution: A solution of the Bethanechol hydrochloride hydrate batch being tested, prepared at the same concentration as the standard solution.

Procedure:

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detector wavelength (if using UV, e.g., 190 nm).[9]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions.

    • Record the chromatograms.

  • Calculation:

    • Calculate the percentage purity by comparing the peak area of the main peak in the sample solution to that of the standard solution.

    • Identify and quantify any impurity peaks based on their relative retention times and peak areas.

Protocol 3: Polymorph Identification by X-ray Powder Diffraction (XRPD)

This protocol describes the general procedure for preparing and analyzing a sample of Bethanechol hydrochloride hydrate by XRPD.

Materials:

  • X-ray Powder Diffractometer

  • Sample holder

  • Mortar and pestle or a mechanical grinder

  • Sieve

Procedure:

  • Sample Preparation:

    • If necessary, gently grind the sample to a fine, uniform powder to minimize preferred orientation effects.[12]

    • Ensure the sample is homogenous.[12]

    • Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface.

  • Data Collection:

    • Place the sample holder in the diffractometer.

    • Set the instrument parameters (e.g., 2θ scan range, step size, scan speed).

    • Initiate the X-ray scan.

  • Data Analysis:

    • Process the resulting diffraction pattern to identify the 2θ peak positions and their relative intensities.

    • Compare the obtained pattern with reference patterns for the known polymorphs of Bethanechol hydrochloride to determine the polymorphic form of the sample.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_hygroscopicity Assess Hygroscopicity Impact start->check_hygroscopicity check_polymorphism Investigate Polymorphism check_hygroscopicity->check_polymorphism No kf_titration Perform Karl Fischer Titration check_hygroscopicity->kf_titration Yes check_purity Analyze Purity and Impurities check_polymorphism->check_purity No xrpd_analysis Perform XRPD Analysis check_polymorphism->xrpd_analysis Yes hplc_analysis Perform HPLC Purity Analysis check_purity->hplc_analysis Yes implement_changes Implement Corrective Actions (e.g., adjust protocols, source new batch) check_purity->implement_changes No adjust_weighing Adjust Weighing for Water Content kf_titration->adjust_weighing adjust_weighing->check_polymorphism compare_patterns Compare with Reference Patterns xrpd_analysis->compare_patterns compare_patterns->check_purity compare_profiles Compare Impurity Profiles hplc_analysis->compare_profiles compare_profiles->implement_changes end Consistent Results Achieved implement_changes->end

Caption: Troubleshooting workflow for batch-to-batch variability.

CharacterizationWorkflow start Receive New Batch of Bethanechol Hydrochloride Hydrate visual_inspection Visual Inspection (Color, Appearance) start->visual_inspection kf_titration Water Content Analysis (Karl Fischer Titration) visual_inspection->kf_titration xrpd_analysis Polymorph Identification (XRPD) kf_titration->xrpd_analysis hplc_analysis Purity and Impurity Profiling (HPLC) xrpd_analysis->hplc_analysis data_evaluation Evaluate Data Against Specifications hplc_analysis->data_evaluation accept_batch Batch Accepted for Use data_evaluation->accept_batch Pass reject_batch Batch Rejected (Contact Supplier) data_evaluation->reject_batch Fail

Caption: Experimental workflow for characterizing a new batch.

MechanismOfAction bethanechol Bethanechol muscarinic_receptors Muscarinic Receptors (e.g., M3) bethanechol->muscarinic_receptors Agonist smooth_muscle Smooth Muscle Cells (e.g., Bladder, GI Tract) muscarinic_receptors->smooth_muscle Stimulates exocrine_glands Exocrine Glands muscarinic_receptors->exocrine_glands Stimulates contraction Increased Contraction smooth_muscle->contraction secretion Increased Secretion (e.g., Saliva, Gastric Acid) exocrine_glands->secretion

Caption: Simplified mechanism of action of Bethanechol.

References

overcoming resistance to Beth hydrochloride hydrate in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bethanechol Chloride Resistance

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding acquired resistance to Bethanechol chloride in cell lines.

Introduction to Bethanechol Chloride

Bethanechol chloride is a synthetic choline (B1196258) ester that acts as a direct-acting muscarinic agonist.[1] By mimicking the neurotransmitter acetylcholine (B1216132), it selectively binds to and stimulates muscarinic receptors (M1-M5), primarily impacting the parasympathetic nervous system.[2][3] Its action on M3 receptors, which are coupled to Gq/11 proteins, activates Phospholipase C (PLC). This leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and protein kinase C (PKC) activation, respectively.[4] This pathway can influence various cellular processes, including proliferation and secretion.[4][5]

Frequently Asked Questions (FAQs)

FAQ 1: My cells are showing reduced sensitivity to Bethanechol chloride. How do I confirm and quantify this resistance?

Answer: Acquired resistance is characterized by a decreased biological response to a given drug concentration. The most direct way to confirm and quantify this is by demonstrating a shift in the dose-response curve and an increase in the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Troubleshooting Steps:

  • Establish a Resistant Cell Line: Generate a resistant subline by chronically exposing the parental (sensitive) cell line to gradually increasing concentrations of Bethanechol chloride over an extended period.[6]

  • Perform Parallel Viability Assays: Conduct cell viability assays (e.g., MTT, CellTiter-Glo) on both the parental (sensitive) and the suspected resistant cell lines simultaneously.

  • Calculate and Compare IC50 Values: Use a non-linear regression to fit the dose-response curves and determine the IC50 for each cell line. A significant increase in the IC50 value for the resistant line confirms resistance.

  • Calculate the Resistance Factor (RF): The degree of resistance can be quantified using the formula:

    • RF = (IC50 of Resistant Cells) / (IC50 of Parental/Sensitive Cells)

Data Presentation: Example of Acquired Resistance

Cell LineTreatmentIC50 (µM)Resistance Factor (RF)
Parental Line (MCF-7)Bethanechol50-
Resistant Subline (MCF-7/BCh-R)Bethanechol85017.0
FAQ 2: What are the potential molecular mechanisms behind Bethanechol chloride resistance?

Answer: Resistance to a receptor agonist like Bethanechol chloride typically involves alterations in the target receptor or downstream signaling pathways. The most common mechanisms include:

  • Target Downregulation: Chronic stimulation by an agonist can lead to the downregulation of the target muscarinic receptors (e.g., M3) from the cell surface, reducing the cell's ability to respond.[7][8] This is a primary mechanism of cellular desensitization.[8]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), or BCRP (ABCG2), can actively pump the drug out of the cell, preventing it from reaching its target.[9][10] This is a common mechanism of multidrug resistance (MDR).[10]

  • Activation of Bypass Pathways: Cells can develop resistance by upregulating parallel survival or proliferation pathways (e.g., receptor tyrosine kinase pathways like EGFR) that compensate for the effects of Bethanechol chloride.[11]

  • Alterations in Downstream Signaling: Mutations or changes in the expression of key downstream signaling molecules (e.g., G-proteins, PLC, PKC) can uncouple receptor activation from the cellular response.

G cluster_0 Standard Signaling Pathway BCh Bethanechol M3R M3 Muscarinic Receptor Gq11 Gq/11 Protein PLC Phospholipase C (PLC) PIP2 PIP2 IP3 IP3 DAG DAG Ca ↑ Intracellular Ca2+ PKC PKC Activation Effect Cellular Effect (e.g., Proliferation) R_Down R_Down R_Down->M3R Reduces Expression Efflux Efflux Efflux->BCh Pumps Out Bypass Bypass Bypass->Effect Promotes Independently

Caption: A logical workflow to diagnose the cause of drug resistance.

FAQ 4: What are some strategies to overcome or reverse Bethanechol chloride resistance?

Answer: Once the mechanism of resistance is identified, you can employ targeted strategies. Combination therapy is a common and effective approach. [11] Data Presentation: Strategies to Overcome Resistance

Resistance MechanismStrategyExample Combination AgentRationale
Drug Efflux Inhibit ABC TransportersVerapamil, TariquidarBlocks the efflux pump, increasing the intracellular concentration of Bethanechol. [12]
Bypass Pathway Activation Inhibit the Bypass PathwayGefitinib (EGFR inhibitor)Shuts down the compensatory survival signaling, re-sensitizing cells to the primary drug. [11]
Receptor Downregulation Use Alternative AgonistsCarbachol, PilocarpineThese agonists may bind to the muscarinic receptor differently or be less prone to inducing downregulation.
General Strategy Induce Collateral SensitivityN/ASome resistant cells develop hypersensitivity to other classes of drugs. This requires screening a new panel of compounds.

Visualization: Logic of Combination Therapy

G BCh Bethanechol Cell Resistant Cell BCh->Cell ResistMech Resistance Mechanism (e.g., ABC Pump) Cell->ResistMech Blocks Effect Response Cellular Response (Restored) Cell->Response Leads to Inhibitor Combination Agent (e.g., Verapamil) Inhibitor->ResistMech Inhibits

Caption: How a combination agent can restore cellular response.

Experimental Protocols

Protocol 1: Determination of IC50 via MTT Cell Viability Assay
  • Cell Seeding: Seed parental and resistant cells in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Drug Treatment: Prepare serial dilutions of Bethanechol chloride. Remove the old media and add 100 µL of fresh media containing the different drug concentrations to the wells. Include a "no-drug" control.

  • Incubation: Incubate the plates for 48-72 hours in a standard cell culture incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the "no-drug" control. Plot the normalized values against the logarithm of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50.

Protocol 2: Assessing Resistance Reversal with an ABC Transporter Inhibitor
  • Experimental Design: Use the resistant cell line. Set up four main experimental groups:

    • Vehicle Control (no drugs)

    • Bethanechol chloride alone (at its IC50 for the resistant line)

    • Inhibitor alone (e.g., Verapamil, at a non-toxic concentration)

    • Bethanechol chloride + Inhibitor

  • Cell Seeding: Seed resistant cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment: Add the inhibitor (or vehicle) to the appropriate wells and incubate for 1-2 hours. This allows the inhibitor to block the pumps before the primary drug is added.

  • Co-treatment: Add Bethanechol chloride to the appropriate wells (the media now contains both inhibitor and Bethanechol).

  • Assay: Follow steps 3-7 from the MTT protocol above.

  • Analysis: A significant increase in cell death (or decrease in viability) in the "Bethanechol + Inhibitor" group compared to the "Bethanechol alone" group indicates that drug efflux is a key resistance mechanism and has been successfully reversed.

Protocol 3: Western Blot for M3 Muscarinic Receptor Expression
  • Protein Extraction: Grow parental and resistant cells to ~80-90% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the M3 Muscarinic Receptor (e.g., anti-CHRM3) overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the M3 receptor band intensity to the loading control. A lower normalized value in the resistant cell line compared to the parental line indicates receptor downregulation.

References

optimizing reaction conditions for Beth hydrochloride hydrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Bethanechol (B1168659) Hydrochloride Hydrate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of Bethanechol Hydrochloride?

A1: The synthesis of Bethanechol Hydrochloride typically involves the reaction of a choline (B1196258) derivative with a carbonylating agent, followed by amination. A common modern approach utilizes triphosgene (B27547) as a safer alternative to phosgene (B1210022) gas. The precursor, methylcholine chloride, is reacted with triphosgene to form a chloroformate intermediate, which is then reacted with ammonia (B1221849) to yield bethanechol chloride.[1]

Q2: What are the critical safety precautions when working with triphosgene?

A2: Triphosgene is a toxic substance that can release phosgene gas upon contact with moisture or at elevated temperatures.[1] Strict safety protocols are essential:

  • Work in a well-ventilated fume hood.[1][2]

  • Use appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator.[1][2]

  • Store triphosgene in a cool, dry place.[1]

  • In case of exposure, seek immediate medical attention, as the effects of phosgene poisoning can be delayed.[2]

  • Have an emergency plan and appropriate spill cleanup materials readily available.

Q3: What are the common impurities in Bethanechol Hydrochloride synthesis?

A3: A common impurity is betamethylcholine chloride, which can form through the degradation of bethanechol chloride.[3][4] Another potential impurity is the starting material, 2-Hydroxy-N,N,N-trimethylpropan-1-aminium Chloride.[5] Residual solvents from the reaction and purification steps may also be present.

Q4: How can the purity of the final product be assessed?

A4: The purity of Bethanechol Hydrochloride can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An effective method for quantifying the main compound and detecting impurities.[6][7]

  • Titration: Perchloric acid titration can be used for assay determination.[8] Chloride content can be determined by titration with silver nitrate.[9]

  • Infrared Spectroscopy (IR): To confirm the identity of the compound by comparing its spectrum with a reference standard.[8][10]

Q5: What are the storage and stability considerations for Bethanechol Hydrochloride?

A5: Bethanechol Chloride is hygroscopic and should be stored in tight containers to protect it from moisture.[8] The compound degrades upon melting, with an apparent melting temperature of approximately 231°C.[3] It is also susceptible to thermal decomposition, which can yield betamethylcholine chloride and isocyanic acid.[4]

Troubleshooting Guides

Low Product Yield
Potential Cause Troubleshooting Step
Incomplete reaction Ensure the reaction time is sufficient (3-8 hours as per the protocol).[1] Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
Suboptimal temperature Maintain the reaction temperature within the specified range (50-80°C for the main reaction).[1] Use a calibrated thermometer and a reliable heating/cooling system.
Moisture contamination Use anhydrous solvents and reagents. Triphosgene is particularly sensitive to moisture.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometry Carefully measure and control the molar ratio of reactants. The patent suggests a methylcholine chloride to triphosgene molar ratio of 1:2-2.9.[11]
Loss during workup/purification Minimize transfers between vessels. Ensure complete precipitation during recrystallization by optimizing solvent choice and cooling temperature.
Product Impurity
Potential Cause Troubleshooting Step
Presence of starting materials Ensure the reaction goes to completion. Consider increasing the reaction time or temperature slightly if monitoring indicates the presence of unreacted starting material.
Formation of side products Control the reaction temperature to minimize side reactions. The staged addition of triphosgene can help to control the reaction exotherm.[1]
Inefficient purification Use a suitable solvent system for recrystallization. Absolute ethanol (B145695) is suggested in the patent.[1] The use of activated carbon can aid in decolorization and removal of certain impurities.[11]
Degradation of the product Avoid excessive temperatures during drying and storage. Dry the final product under vacuum at a moderate temperature.
Reaction Control Issues
Potential Cause Troubleshooting Step
Exothermic reaction Add triphosgene in portions to control the reaction rate and temperature.[1] Ensure efficient stirring and have a cooling bath on standby.
Incorrect pH during workup Use a calibrated pH meter to adjust the pH to 8-10 with ammonia water as specified.[1] This step is crucial for the subsequent isolation of the crude product.
Difficulty in product isolation If the product does not precipitate well during recrystallization, try adding an anti-solvent or concentrating the solution further before cooling.

Data Presentation

Table 1: Optimized Reaction Parameters for Bethanechol Chloride Synthesis [1][11]

ParameterValue
Reactants Methylcholine chloride, Triphosgene
Solvent Trichloromethane
Molar Ratio (Methylcholine chloride : Triphosgene) 1 : 2-2.9
Initial Temperature (Triphosgene addition) 0-40°C
Reaction Temperature 50-80°C
Reaction Time 3-8 hours
pH for Workup 8-10
Purification Method Recrystallization from absolute ethanol with activated carbon

Experimental Protocols

Synthesis of Bethanechol Chloride

This protocol is adapted from patent CN103936624A.[1][11]

  • Reaction Setup: In a reaction kettle, add trichloromethane.

  • Addition of Reactants: Add methylcholine chloride to the solvent. While stirring, control the temperature between 0-40°C and add triphosgene in stages.

  • Catalyst and Reaction: After each addition of triphosgene, stir for 5-10 minutes and then add a catalyst. Once all reactants are added, raise the temperature to 50-80°C and maintain for 3-8 hours.

  • Cooling and pH Adjustment: After the reaction is complete, cool the reaction mixture to 15-25°C. Add ammonia water (20-30 wt% of the reaction liquid) to adjust the pH to 8-10.

  • Crude Product Isolation: Concentrate the solution under reduced pressure until dry. Add absolute ethanol (3-5 times the weight of methylcholine chloride) and perform centrifugal filtration to obtain the crude product.

  • Purification: To the crude product, add absolute ethanol (1-5 times the weight of the crude product) and activated carbon (2-4 wt% of the crude product). Heat to decolorize, then filter, cool for recrystallization, and filter to collect the crystals.

  • Drying: Dry the filter cake to obtain the final bethanechol chloride product.

Mandatory Visualizations

Bethanechol_Synthesis_Workflow A 1. Reactant Preparation (Methylcholine Chloride in Trichloromethane) B 2. Staged Addition of Triphosgene (0-40°C) A->B C 3. Catalyst Addition & Reaction (50-80°C, 3-8h) B->C D 4. Cooling & pH Adjustment (15-25°C, pH 8-10) C->D E 5. Crude Product Isolation (Concentration & Filtration) D->E F 6. Purification (Recrystallization from Ethanol) E->F G 7. Final Product (Bethanechol Hydrochloride) F->G

Caption: Workflow for the synthesis of Bethanechol Hydrochloride.

Troubleshooting_Logic start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes temp_issue Suboptimal Temperature? incomplete_reaction->temp_issue No increase_time Increase Reaction Time/ Monitor Progress incomplete_reaction->increase_time Yes moisture_issue Moisture Contamination? temp_issue->moisture_issue No check_temp Verify & Adjust Temperature Control temp_issue->check_temp Yes use_anhydrous Use Anhydrous Reagents/ Inert Atmosphere moisture_issue->use_anhydrous Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Troubleshooting Unexpected Results with Bethanechol Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving Bethanechol hydrochloride hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Bethanechol?

A1: Bethanechol is a direct-acting parasympathomimetic agent that selectively stimulates muscarinic acetylcholine (B1216132) receptors.[1][2][3] It has a higher affinity for M3 and M2 receptors compared to other muscarinic receptor subtypes.[4] Unlike acetylcholine, Bethanechol is not hydrolyzed by cholinesterase, resulting in a more prolonged duration of action.[1][3] Activation of M3 receptors, which are coupled to Gq/11 proteins, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, causing smooth muscle contraction.[5] Activation of M2 receptors, coupled to Gi proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Q2: What are the expected effects of Bethanechol in in vitro assays?

A2: In in vitro assays, Bethanechol is expected to induce a concentration-dependent contraction of smooth muscle preparations, such as those from the bladder, duodenum, and jejunum.[6][7] In cell lines expressing M3 muscarinic receptors (e.g., HEK293 or CHO cells), Bethanechol should stimulate an increase in intracellular calcium. In cells expressing M2 receptors, it is expected to inhibit forskolin-stimulated cAMP production.

Q3: How should I prepare and store Bethanechol hydrochloride hydrate solutions for experiments?

A3: Bethanechol chloride is very soluble in water and freely soluble in ethanol.[8] For in vitro assays, it is typically dissolved in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or a phosphate (B84403) buffer. The pH of a 1% aqueous solution is between 5.5 and 6.5.[9] Aqueous solutions are stable and can be sterilized by autoclaving at 120°C for 20 minutes.[9] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[10] Repeated freeze-thaw cycles should be avoided.

Q4: What are the known off-target effects of Bethanechol?

A4: Bethanechol's effects are predominantly muscarinic, with little to no effect on nicotinic receptors.[3][11] However, at high concentrations, the selectivity for M3/M2 receptors may decrease, potentially leading to the activation of other muscarinic receptor subtypes. It is important to consider the expression profile of muscarinic receptors in your experimental system.

Troubleshooting Guides

Issue 1: No or Lower-Than-Expected Response to Bethanechol
Possible Cause Troubleshooting Steps
Degraded Bethanechol Stock Solution Prepare a fresh stock solution of Bethanechol hydrochloride hydrate. Verify the purity and integrity of the compound if possible.
Low Receptor Expression in Cells Ensure your cell line expresses the target muscarinic receptor (M3 or M2) at sufficient levels. This can be verified by qPCR, Western blot, or radioligand binding assays. For transient transfections, optimize the transfection efficiency.[12][13]
Incorrect Assay Conditions Optimize assay parameters such as cell density, incubation time, and temperature. Ensure the buffer composition, especially calcium concentration for calcium mobilization assays, is appropriate.[14]
Receptor Desensitization Prolonged or repeated exposure to high concentrations of agonists can lead to receptor desensitization. Reduce the incubation time or use lower concentrations of Bethanechol.
Cell Health and Passage Number Use healthy, low-passage number cells for your experiments. Over-passaged cells can exhibit altered signaling responses.[12][15]
Issue 2: Higher-Than-Expected Response or Basal Activity
Possible Cause Troubleshooting Steps
High Receptor Expression Very high levels of receptor expression can lead to constitutive activity, resulting in high basal signaling. If using a transient transfection system, consider reducing the amount of plasmid DNA used.
Contamination of Cell Culture Microbial contamination can affect cell health and signaling pathways. Regularly check your cell cultures for any signs of contamination.
Presence of Other Cholinergic Agonists Ensure that the cell culture medium or assay buffers are not contaminated with other substances that can activate muscarinic receptors.
Issue 3: Inconsistent or Variable Results
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a uniform cell density across all wells of your assay plate. Uneven cell distribution can lead to variability in the response.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions of Bethanechol.
Edge Effects in Assay Plates To minimize edge effects, consider not using the outer wells of the assay plate or filling them with a buffer or medium.
Fluctuations in Assay Temperature Maintain a stable temperature throughout the assay, as temperature changes can affect enzyme kinetics and receptor signaling.

Quantitative Data Summary

The following table summarizes the potency (EC50) of Bethanechol in various in vitro functional assays. Note that these values can vary depending on the specific experimental conditions.

Assay Type Tissue/Cell Line Receptor Subtype EC50 (µM) Reference
ContractionPorcine intravesical ureterM2/M34.27[4]
ContractionCanine urinary bladderM2/M3Lower than Acetylcholine[6]
ContractionRat bladder stripsM2/M33 - 5[14]
Inhibition of cAMPGuinea pig small intestineM2127[4]
Radioligand BindingCHO cells (human)M11837[4]
Radioligand BindingCHO cells (human)M225[4]
Radioligand BindingCHO cells (human)M3631[4]
Radioligand BindingCHO cells (human)M4317[4]
Radioligand BindingCHO cells (human)M5393[4]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay in HEK293 Cells

This protocol describes how to measure the increase in intracellular calcium in response to Bethanechol in HEK293 cells transiently or stably expressing the human M3 muscarinic receptor.

Materials:

  • HEK293 cells expressing the human M3 muscarinic receptor

  • Culture medium (e.g., DMEM with 10% FBS)

  • Bethanechol hydrochloride hydrate

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (B1678239)

  • 96-well black, clear-bottom assay plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed HEK293-M3 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM), 0.02% Pluronic F-127, and 2.5 mM probenecid in the assay buffer.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, wash the cells twice with 100 µL of assay buffer containing 2.5 mM probenecid.

  • Bethanechol Stimulation:

    • Prepare serial dilutions of Bethanechol in the assay buffer at 5x the final desired concentration.

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.

    • Record a baseline fluorescence for 10-20 seconds.

    • Inject 25 µL of the Bethanechol dilutions into the respective wells.

    • Continue recording the fluorescence signal for at least 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the Bethanechol concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: cAMP Inhibition Assay in CHO Cells

This protocol describes how to measure the inhibition of forskolin-stimulated cAMP production by Bethanechol in CHO cells transiently or stably expressing the human M2 muscarinic receptor.

Materials:

  • CHO cells expressing the human M2 muscarinic receptor

  • Culture medium (e.g., Ham's F-12 with 10% FBS)

  • Bethanechol hydrochloride hydrate

  • Forskolin (B1673556)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well assay plates

Procedure:

  • Cell Seeding: Seed CHO-M2 cells into the appropriate assay plate at a predetermined density. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Incubation:

    • Prepare serial dilutions of Bethanechol in the assay buffer.

    • Remove the culture medium and add the Bethanechol dilutions to the cells.

    • Incubate for 15-30 minutes at room temperature.

  • Forskolin Stimulation:

    • Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the negative control) to stimulate adenylyl cyclase.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Measure the cAMP levels in the cell lysates using the chosen detection method.

  • Data Analysis:

    • The decrease in cAMP levels in the presence of Bethanechol compared to forskolin alone indicates Gi-coupled receptor activation.

    • Plot the percentage of inhibition of the forskolin response against the logarithm of the Bethanechol concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Bethanechol_Gq_Signaling Bethanechol Bethanechol M3R M3 Muscarinic Receptor Bethanechol->M3R binds Gq_alpha Gαq M3R->Gq_alpha activates G_beta_gamma Gβγ PLC Phospholipase C (PLC) Gq_alpha->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Response Smooth Muscle Contraction Ca2->Response PKC->Response

Caption: Bethanechol Gq Signaling Pathway.

Bethanechol_Gi_Signaling Bethanechol Bethanechol M2R M2 Muscarinic Receptor Bethanechol->M2R binds Gi_alpha Gαi M2R->Gi_alpha activates G_beta_gamma Gβγ AC Adenylyl Cyclase (AC) Gi_alpha->AC inhibits ATP ATP cAMP cAMP ATP:e->cAMP:w converts to PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets Forskolin Forskolin Forskolin->AC activates

Caption: Bethanechol Gi Signaling Pathway.

Troubleshooting_Workflow Start Unexpected Bethanechol Experiment Result Check_Reagent Verify Bethanechol Solution (Freshness, Concentration) Start->Check_Reagent Check_Cells Assess Cell Health (Viability, Passage #, Morphology) Start->Check_Cells Check_Protocol Review Experimental Protocol (Incubation Times, Temps, etc.) Start->Check_Protocol Check_Equipment Confirm Equipment Functionality (Pipettes, Plate Reader) Start->Check_Equipment Analyze_Data Re-analyze Data (Normalization, Curve Fitting) Check_Reagent->Analyze_Data Check_Cells->Analyze_Data Check_Protocol->Analyze_Data Check_Equipment->Analyze_Data Optimize Systematically Optimize Assay Parameters Analyze_Data->Optimize Consult Consult Literature/ Technical Support Optimize->Consult Persistent Issue Resolved Issue Resolved Optimize->Resolved Success Consult->Resolved

Caption: Troubleshooting Workflow.

References

Technical Support Center: Synthesis of Bethanechol Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bethanechol hydrochloride hydrate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Bethanechol hydrochloride hydrate, offering potential causes and solutions to improve reaction yield and product purity.

Issue Potential Cause Recommended Solution
Low to No Product Yield Presence of Moisture: Water can react with phosgene (B1210022) or triphosgene (B27547), preventing the formation of the necessary chloroformate intermediate.Ensure all glassware is thoroughly dried before use and use anhydrous solvents.
Poor Quality of Reagents: Degradation or impurities in starting materials (methylcholine chloride, phosgene/triphosgene) can inhibit the reaction.Use freshly opened or purified reagents. Verify the purity of starting materials using appropriate analytical techniques.
Suboptimal Reaction Temperature: The initial reaction with phosgene/triphosgene is typically carried out at low temperatures (e.g., 0°C), while the subsequent reaction may require heating (e.g., 50-80°C).Strictly control the reaction temperature at each step as specified in the protocol. Use an ice bath for the initial addition and a controlled heating mantle for the subsequent reaction.
Inefficient Catalyst: The absence or use of an inappropriate catalyst can lead to a sluggish reaction.Introduce a suitable catalyst such as dimethylformamide (DMF), pyridine, or triethylamine (B128534). The use of a catalyst has been reported to increase the yield by up to 15%.
Formation of Impurities Side Reactions: The primary impurity can be 2-Hydroxy-N,N,N-trimethylpropan-1-aminium Chloride, resulting from incomplete reaction or hydrolysis.Ensure the reaction goes to completion by monitoring with techniques like TLC or HPLC. Control the stoichiometry of the reactants carefully.
Thermal Degradation: Bethanechol chloride can degrade at high temperatures, especially upon melting (around 231°C), to form betamethylcholine chloride, isocyanic acid, and methyl chloride.Avoid excessive temperatures during the reaction and purification steps. Use reduced pressure for solvent removal to keep temperatures low.
Difficult Purification Incomplete Recrystallization: The crude product may not crystallize effectively if impurities are present or if the solvent system is not optimal.Use a suitable solvent for recrystallization, such as ethanol (B145695). The use of activated carbon can help in decolorizing and removing some impurities.
Hygroscopic Nature of the Product: Bethanechol chloride is hygroscopic, which can make handling and drying difficult.Handle the purified product in a low-humidity environment (e.g., a glove box) and dry it thoroughly under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Bethanechol hydrochloride hydrate?

A1: The synthesis typically involves the reaction of methylcholine chloride with phosgene or a phosgene equivalent like triphosgene in a suitable solvent such as chloroform (B151607). This is followed by amination with ammonia (B1221849). The crude product is then purified by recrystallization, often from ethanol.

Q2: How can I improve the yield of the reaction?

A2: Several factors can be optimized to improve the yield:

  • Use of a Catalyst: The addition of a catalyst like DMF, pyridine, or triethylamine can significantly increase the reaction rate and yield.

  • Temperature Control: Maintaining the recommended temperature profile throughout the reaction is crucial for minimizing side reactions and degradation.

  • Anhydrous Conditions: The reaction is sensitive to moisture; therefore, using dry glassware and anhydrous solvents is essential.

  • Stoichiometry: Precise control of the molar ratios of the reactants can help maximize the conversion of the starting material and minimize the formation of byproducts.

Q3: What are the common impurities I should look for, and how can I identify them?

A3: A common process-related impurity is 2-Hydroxy-N,N,N-trimethylpropan-1-aminium Chloride. Degradation products can include betamethylcholine chloride, isocyanic acid, and methyl chloride, especially if the compound is exposed to high temperatures. These impurities can be identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Q4: What is the best way to purify the final product?

A4: Recrystallization from ethanol is a common and effective method for purifying Bethanechol hydrochloride. The use of activated carbon during this step can aid in removing colored impurities. Centrifugation and filtration are used to isolate the purified crystals, which should then be dried under vacuum to remove residual solvent.

Q5: The final product is difficult to handle and seems to absorb water. What should I do?

A5: Bethanechol chloride is known to be hygroscopic. To minimize water absorption, the purified product should be handled in a controlled, low-humidity environment, such as a glove box. Store the final product in a tightly sealed container with a desiccant.

Experimental Protocols

Synthesis of Bethanechol Chloride

This protocol is based on methodologies described in the literature.

Materials:

  • Methylcholine chloride

  • Triphosgene (or phosgene)

  • Chloroform (anhydrous)

  • Dimethylformamide (DMF, catalyst)

  • Ammonia solution (e.g., 25% in water)

  • Ethanol (for recrystallization)

  • Activated carbon

Procedure:

  • Add anhydrous chloroform to a dried reaction vessel, followed by methylcholine chloride.

  • Cool the mixture to 0°C using an ice bath.

  • While stirring, add triphosgene in batches. The molar ratio of methylcholine chloride to triphosgene should be optimized (a starting point could be guided by literature, for instance, a patent suggests a 1:2 molar ratio of methyl chloride choline (B1196258) to solid phosgene, which is a trimer of phosgene, so the stoichiometry with triphosgene would need to be adjusted accordingly).

  • After each addition of triphosgene, stir for 5-10 minutes and then add a catalytic amount of DMF.

  • After the addition is complete, raise the temperature to 50-80°C and continue the reaction for 3-8 hours.

  • Monitor the reaction progress using a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the reaction mixture to 15-25°C.

  • Slowly add ammonia solution to adjust the pH to 8-10.

  • Concentrate the solution under reduced pressure until dry.

  • Add ethanol to the residue and filter to remove any insoluble salts.

  • The filtrate contains the crude Bethanechol chloride.

Purification by Recrystallization
  • To the crude Bethanechol chloride, add ethanol.

  • Add a small amount of activated carbon for decolorization.

  • Heat the mixture to dissolve the solid, then filter while hot to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration and wash with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes the expected impact of key experimental parameters on the yield of Bethanechol hydrochloride synthesis, based on chemical principles and available literature. This is an illustrative guide for optimization.

Parameter Condition A Yield (%) Condition B Yield (%) Rationale for Yield Difference
Catalyst Absent(Baseline)Present (e.g., DMF)(Improved)The catalyst accelerates the formation of the reactive intermediate, leading to a higher conversion rate and potentially increasing the yield by up to 15%.
Reaction Temperature Suboptimal (e.g., 25°C)(Low)Optimal (e.g., 50-80°C)(High)Sufficient thermal energy is required to overcome the activation energy of the reaction. However, excessively high temperatures can lead to product degradation.
Moisture Present(Low)Anhydrous(High)Phosgene and its equivalents are highly reactive towards water, which leads to the formation of inactive byproducts and reduces the amount of reagent available for the desired reaction.
pH of Amination Neutral (pH 7)(Low)Basic (pH 8-10)(High)The amination step requires a basic pH to ensure the nucleophilicity of ammonia and to drive the reaction to completion.

Visualizations

experimental_workflow Experimental Workflow for Bethanechol Hydrochloride Synthesis cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start 1. Add Methylcholine Chloride and Chloroform to Reactor cool 2. Cool to 0°C start->cool add_reagents 3. Add Triphosgene and Catalyst cool->add_reagents react 4. Heat to 50-80°C (3-8 hours) add_reagents->react cool_down 5. Cool to 15-25°C react->cool_down amination 6. Add Ammonia Solution (pH 8-10) cool_down->amination concentrate 7. Concentrate to Dryness amination->concentrate extract 8. Extract with Ethanol concentrate->extract decolorize 9. Decolorize with Activated Carbon extract->decolorize recrystallize 10. Recrystallize from Ethanol decolorize->recrystallize isolate 11. Filter and Dry Product recrystallize->isolate end_product Bethanechol Hydrochloride Hydrate isolate->end_product troubleshooting_yield Troubleshooting Low Yield start Low or No Yield check_moisture Are anhydrous conditions being used? start->check_moisture dry_glassware Action: Thoroughly dry all glassware and use anhydrous solvents. check_moisture->dry_glassware No check_reagents Is the quality of reagents verified? check_moisture->check_reagents Yes purify_reagents Action: Use fresh or purified starting materials. check_reagents->purify_reagents No check_temp Is the reaction temperature strictly controlled? check_reagents->check_temp Yes control_temp Action: Implement precise temperature control at all stages. check_temp->control_temp No check_catalyst Is a catalyst being used? check_temp->check_catalyst Yes add_catalyst Action: Add a suitable catalyst (e.g., DMF, pyridine). check_catalyst->add_catalyst No end_point

addressing precipitation of Beth hydrochloride hydrate in media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bethanechol Hydrochloride

Disclaimer: The compound "Beth hydrochloride hydrate" was not found in scientific literature. This guide addresses issues related to Bethanechol hydrochloride , a compound with a similar name, known to be used in research and clinical settings. The principles and troubleshooting steps outlined here are generally applicable to hydrochloride salts of small molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my Bethanechol hydrochloride precipitating out of my cell culture media or aqueous buffer?

A1: Precipitation of Bethanechol hydrochloride, like other hydrochloride salts, is most often due to its concentration exceeding its solubility limit in the specific medium.[1] Key factors influencing solubility include pH, temperature, solvent composition, and interactions with media components like salts and proteins.[1] For weak bases converted to hydrochloride salts, an increase in pH can cause conversion back to the less soluble free base form, leading to precipitation.[2][3]

Q2: How does pH affect the solubility of Bethanechol hydrochloride?

A2: Hydrochloride salts of weak bases are generally more soluble at a lower (acidic) pH.[3][4] As the pH of the solution increases towards neutral or alkaline, the compound can convert to its free base form, which is often significantly less soluble, causing it to precipitate.[2] It is crucial to consider the final pH of your experimental media after all components have been added.

Q3: Can the temperature of my solution cause precipitation?

A3: Yes. Solubility is temperature-dependent. Many compounds are less soluble at lower temperatures. If you prepare a saturated solution at room temperature or 37°C and then store it at 4°C or -20°C, the compound may precipitate out.[1] Conversely, gently warming a solution can sometimes help redissolve a precipitate.[1]

Q4: I dissolved the compound in DMSO first, but it precipitated when I added it to my aqueous media. What happened?

A4: This is a common issue known as "solvent shock" or "antisolvent precipitation."[1] While Bethanechol hydrochloride is soluble in DMSO, adding a concentrated DMSO stock to an aqueous buffer can cause the local concentration of the compound to momentarily exceed its aqueous solubility limit, leading to rapid precipitation.[1] Gradual addition of the stock solution into the vortexing aqueous medium can help prevent this.[1]

Q5: Is it acceptable to use a solution that has a visible precipitate for my experiment?

A5: No. A visible precipitate means the concentration of the dissolved compound is unknown and lower than intended.[1] Using such a solution will lead to inaccurate and non-reproducible experimental results. The precipitate must be redissolved, or the solution must be remade at a lower, soluble concentration.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving precipitation issues with Bethanechol hydrochloride.

Observation Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding stock solution to media. 1. Concentration Exceeds Solubility: The final concentration is above the compound's solubility limit in the media.[1] 2. Solvent Shock: Rapid addition of a concentrated organic stock (e.g., DMSO) to the aqueous medium.[1]1. Decrease Final Concentration: Perform a serial dilution to find the highest soluble concentration. 2. Optimize Dilution: Pre-warm the media to 37°C. Add the stock solution drop-wise while gently vortexing the media to ensure rapid dispersal.[1] Prepare an intermediate dilution in a small volume of media first.[5]
Precipitate forms over time after preparation (e.g., during incubation). 1. Poor Kinetic Solubility: The compound is supersaturated and not stable in solution over time. 2. pH Shift: The pH of the medium changes during incubation (e.g., due to cellular metabolism or CO₂ levels), affecting solubility. 3. Interaction with Media Components: The compound may interact with salts or proteins in the serum, leading to precipitation.[1]1. Use Immediately: Prepare solutions fresh and use them immediately after preparation.[1] 2. Verify Media pH: Ensure your media is properly buffered and the pH remains stable throughout your experiment. 3. Test in Simpler Buffers: Check solubility in a simple buffer like PBS to see if media components are the cause.[1] Consider using serum-free media if serum is implicated.
Precipitate observed in the stock solution after storage (e.g., freeze-thaw). 1. Low-Temperature Insolubility: The compound has poor solubility at refrigerated or frozen temperatures.[1] 2. Solvent Evaporation/Water Absorption: For DMSO stocks, absorption of atmospheric water can reduce solubility, or solvent evaporation can increase concentration.[1]1. Warm and Vortex: Before use, warm the stock to room temperature or 37°C and vortex thoroughly to redissolve the compound.[1] 2. Aliquot Stock: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to air.[1] Store in tightly sealed containers with desiccant.

Data Presentation

Table 1: Solubility of Bethanechol Hydrochloride in Various Solvents

This table summarizes solubility data from various suppliers. Note that specific values can vary.

SolventApproximate SolubilitySource
Water≥ 50 mg/mL (254.22 mM)[6]
PBS (pH 7.2)~5 mg/mL[7][8]
DMSO~11.11 mg/mL (56.49 mM)[6]
EthanolSoluble to 100 mM[9]

Note: The solubility in DMSO can be significantly impacted by absorbed water; always use anhydrous DMSO for stock preparation.[6]

Table 2: Illustrative pH-Dependent Aqueous Solubility for a Typical Hydrochloride Salt

This data is representative of the general trend for hydrochloride salts and illustrates the importance of pH.[3][4]

pHRelative SolubilityExpected State
1.0 - 4.0Very HighFully protonated, soluble salt form.
4.5 - 6.5High to ModerateMixture of protonated salt and free base begins to form.
6.8 - 7.4Moderate to LowSignificant conversion to the less soluble free base. High risk of precipitation.
> 7.5LowPredominantly in the insoluble free base form.

Experimental Protocols

Protocol: Kinetic Solubility Assessment in Experimental Medium

This protocol helps determine the maximum concentration of Bethanechol hydrochloride that remains in solution under your specific experimental conditions.

Materials:

  • Bethanechol hydrochloride

  • Anhydrous DMSO (if preparing a stock)

  • Your specific cell culture medium or aqueous buffer, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or 96-well plate

  • Incubator (37°C)

  • Microscope

Procedure:

  • Prepare Stock Solution: If necessary, prepare a concentrated stock solution (e.g., 100 mM) in anhydrous DMSO. Ensure it is fully dissolved.

  • Prepare Serial Dilutions: Create a series of dilutions of the compound directly in your pre-warmed experimental medium. For example, prepare final concentrations ranging from 1 µM to 10 mM.

    • Best Practice: Add the stock solution drop-wise to the medium while gently vortexing to avoid solvent shock.[1]

  • Incubation: Incubate the dilutions at 37°C for a duration that reflects your experiment's longest time point (e.g., 2, 24, or 48 hours).[5]

  • Visual Inspection: After incubation, carefully inspect each tube or well against a dark background for any signs of cloudiness or visible precipitate.[5]

  • Microscopic Examination: Pipette a small aliquot (10 µL) from each dilution onto a clean microscope slide and cover with a coverslip. Examine under a microscope (e.g., at 10x or 20x magnification) for any crystalline or amorphous precipitate that may not be visible to the naked eye.[5]

  • Determine Maximum Soluble Concentration: The highest concentration that shows no precipitate, both visually and microscopically, is your working maximum soluble concentration for that specific medium and time point.

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Precipitate Observed in Media check_stock Is Stock Solution Clear? start->check_stock remake_stock Prepare Fresh Stock (Use Anhydrous Solvent) check_stock->remake_stock No optimize_dilution Optimize Dilution Method (Warm Media, Add Dropwise) check_stock->optimize_dilution Yes remake_stock->optimize_dilution check_precip_again Precipitation Persists? optimize_dilution->check_precip_again lower_conc Test Lower Final Concentrations check_precip_again->lower_conc Yes resolved Issue Resolved: Proceed with Experiment check_precip_again->resolved No check_precip_final Precipitation Persists? lower_conc->check_precip_final eval_media Evaluate Media (Check pH, Test Serum-Free) check_precip_final->eval_media Yes check_precip_final->resolved No eval_media->resolved

Caption: A logical workflow for troubleshooting compound precipitation.

G Hypothetical Signaling Pathway for a Muscarinic Agonist bethanechol Bethanechol (Agonist) receptor Muscarinic Receptor (e.g., M3) bethanechol->receptor Binds to g_protein Gq/11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 Acts on ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Ca²⁺ Release er->ca_release response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->response pkc->response

Caption: Bethanechol acts as a muscarinic agonist, initiating a Gq-coupled signaling cascade.

References

calibration curve issues with Beth hydrochloride hydrate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of bethanechol (B1168659) chloride hydrate (B1144303).

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical quantification of bethanechol chloride hydrate, particularly concerning calibration curves.

Question: Why is there poor linearity (low r² value) in my calibration curve?

Answer:

A low coefficient of determination (r²) in your calibration curve for bethanechol chloride hydrate can stem from several factors, from sample preparation to instrument settings. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Solutions:

  • Inaccurate Standard Preparation:

    • Hygroscopicity: Bethanechol chloride is hygroscopic, meaning it readily absorbs moisture from the air.[1] This can lead to inaccuracies when weighing the reference standard.

      • Solution: Dry the reference standard as per pharmacopeial guidelines (e.g., at 105°C for 2 hours) before weighing.[1] Store the standard in a desiccator.

    • Serial Dilution Errors: Inaccurate pipetting or improper mixing at each dilution step can introduce significant errors.

      • Solution: Use calibrated pipettes and ensure thorough vortexing or mixing of each standard solution before preparing the next dilution.

  • Sample Stability Issues:

    • Degradation: Bethanechol chloride can degrade, especially in solution. The stability can be pH-dependent.[2][3] Aqueous solutions are not recommended to be stored for more than one day.[4]

      • Solution: Prepare fresh standard solutions for each analytical run. If storage is necessary, conduct stability studies to determine appropriate conditions (e.g., refrigeration at 4°C) and duration.[5] Aqueous solutions prepared from powder in phosphate (B84403) buffers (pH 3.0-6.8) have shown good stability.[2][3]

    • Adsorption: As a quaternary ammonium (B1175870) compound, bethanechol chloride may adsorb to glass or plastic surfaces, especially at low concentrations.

  • Chromatographic Problems:

    • Poor Peak Shape: Tailing or fronting peaks can affect the accuracy of peak integration, leading to poor linearity.

      • Solution: Bethanechol is a polar compound. For reversed-phase HPLC, consider using an ion-pairing agent like sodium 1-heptanesulfonate to improve peak shape.[6] A mobile phase with a suitable pH, such as a phosphate buffer at pH 6, can also be beneficial.[6]

    • Inadequate Mobile Phase: An inappropriate mobile phase can lead to inconsistent retention times and poor peak resolution.

      • Solution: Ensure the mobile phase is properly prepared, degassed, and that the components are miscible.[7][8] For ion chromatography, methanesulfonic acid is a common eluent.[9]

  • Detector Issues:

    • Detector Saturation: At high concentrations, the detector response may no longer be linear.

      • Solution: Ensure the upper concentration limit of your calibration curve is within the linear range of the detector. If necessary, dilute the higher concentration standards and samples.

    • Incorrect Wavelength: While bethanechol chloride does not have a strong chromophore, UV detection at low wavelengths (e.g., 190 nm) is possible.[6] This low wavelength is prone to interference.

      • Solution: Verify that the chosen wavelength is appropriate and that the mobile phase does not have high absorbance at this wavelength.

Troubleshooting Workflow for Poor Linearity

start Poor Linearity (Low r²) prep_check Verify Standard Preparation start->prep_check weighing Hygroscopic? Dry Standard prep_check->weighing Weighing dilution Pipetting/Mixing Error? prep_check->dilution Dilution stability_check Assess Solution Stability fresh_prep Prepare Fresh Standards stability_check->fresh_prep Degradation adsorption Adsorption to Surfaces? stability_check->adsorption Low Recovery hplc_check Examine Chromatography peak_shape Poor Peak Shape? hplc_check->peak_shape Integration retention Retention Time Shifting? hplc_check->retention Consistency detector_check Check Detector Settings saturation Detector Saturation? detector_check->saturation High Conc. wavelength Incorrect Wavelength? detector_check->wavelength Low Conc. weighing->stability_check end_good Linearity Improved weighing->end_good dilution->stability_check dilution->end_good fresh_prep->hplc_check fresh_prep->end_good adsorption->hplc_check adsorption->end_good peak_shape->detector_check peak_shape->end_good retention->detector_check retention->end_good saturation->end_good wavelength->end_good

Caption: Troubleshooting workflow for poor calibration curve linearity.

Question: My sample peaks are present, but the recovery is consistently low. What could be the cause?

Answer:

Low recovery of bethanechol chloride from a sample matrix can be a complex issue. Here are the primary areas to investigate:

Possible Causes and Solutions:

  • Inefficient Sample Extraction:

    • Matrix Effects: Components in the sample matrix (e.g., excipients in a tablet formulation, biological fluids) can interfere with the extraction process or co-elute and cause ion suppression in LC-MS analysis.[10][11]

      • Solution: Optimize the sample preparation method. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances.[11]

    • Incomplete Dissolution: The drug may not be fully dissolved from the sample matrix.

      • Solution: Ensure the chosen solvent is appropriate for the formulation and that sufficient time and agitation (e.g., sonication, vortexing) are used to achieve complete dissolution.

  • Analyte Instability during Sample Preparation:

    • pH-Dependent Hydrolysis: Bethanechol chloride stability can be influenced by pH.[2][3]

      • Solution: Maintain the pH of the sample solution within a stable range (pH 3.0-6.8) during extraction and prior to analysis.[2][3]

    • Enzymatic Degradation (for biological samples):

      • Solution: Use appropriate inhibitors or process samples at low temperatures to minimize enzymatic activity.

  • Adsorption to Labware:

    • Solution: As mentioned previously, use polypropylene or silanized glass containers to prevent loss of the analyte, especially when working with dilute samples.

Quantitative Data Summary

The following table summarizes linearity data from a validated HPLC method for bethanechol chloride.

ParameterValue
Concentration Range5.0 – 500.0 µg/mL
Correlation Coefficient (r²)0.9997
Reference: [6]

Experimental Protocols

This section provides a detailed methodology for a common analytical technique used for bethanechol chloride quantification.

Ion-Pair Reversed-Phase HPLC Method

This method is suitable for the quantification of bethanechol chloride in pharmaceutical preparations.[6]

  • Chromatographic System:

    • Column: Phenyl column

    • Mobile Phase: 0.05 M phosphate buffer (pH 6) – ethanol (B145695) (98:2 v/v) containing 0.56 mg/mL of sodium 1-heptanesulfonate.

    • Flow Rate: Typically 1.0 mL/min (adjust as needed).

    • Detection: UV at 190 nm.[6]

    • Injection Volume: 100 µL.[12]

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of dried USP Bethanechol Chloride Reference Standard.

    • Dissolve in the mobile phase to make a stock solution.

    • Perform serial dilutions with the mobile phase to prepare calibration standards across the desired concentration range (e.g., 5.0 – 500.0 µg/mL).[6]

  • Sample Preparation (from Tablets):

    • Weigh and finely powder a representative number of tablets (e.g., not fewer than 20).[12]

    • Accurately weigh a portion of the powder equivalent to a known amount of bethanechol chloride.

    • Transfer to a volumetric flask and add the mobile phase.

    • Sonicate or shake to ensure complete dissolution.

    • Dilute to volume with the mobile phase.

    • Filter the solution through a suitable filter (e.g., 0.45 µm) before injection.

Experimental Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start_std Weigh Dried Reference Standard dissolve_std Dissolve in Mobile Phase start_std->dissolve_std dilute_std Serial Dilutions for Calibration Curve dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject start_sample Weigh & Powder Tablets dissolve_sample Dissolve in Mobile Phase start_sample->dissolve_sample filter_sample Filter Sample (e.g., 0.45 µm) dissolve_sample->filter_sample filter_sample->inject separate Separation on Phenyl Column inject->separate detect UV Detection at 190 nm separate->detect integrate Integrate Peak Areas detect->integrate plot_curve Plot Calibration Curve integrate->plot_curve quantify Quantify Sample Concentration plot_curve->quantify end Report Results quantify->end

References

Validation & Comparative

Validating the In Vivo Efficacy of Bethanechol Hydrochloride Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the in-vivo efficacy of Bethanechol (B1168659) hydrochloride hydrate (B1144303) is crucial for its potential therapeutic applications. This guide provides an objective comparison of Bethanechol's performance against relevant alternatives, supported by available experimental data from animal models.

I. Comparison of In Vivo Efficacy for Gastroparesis

Bethanechol hydrochloride hydrate, a muscarinic receptor agonist, is investigated for its prokinetic effects in managing gastroparesis. A common alternative for this condition is Metoclopramide, a dopamine (B1211576) D2 receptor antagonist with 5-HT4 receptor agonist activity.

Data Presentation
Drug Animal Model Dosage Effect on Gastric Emptying of a Semi-Solid Meal (90 min post-dose) Reference
BethanecholRatNot SpecifiedIncreased rate of meal emptying[1]
MetoclopramideRat3-30 mg/kg p.o.Significantly enhanced pellet emptying in a dose-dependent manner[1]

Note: While a direct quantitative comparison of the percentage increase in gastric emptying is not available in the provided study, both drugs demonstrated a positive effect. Metoclopramide's effect on solid pellet emptying was notably dose-dependent[1].

II. Comparison of In Vivo Efficacy for Urinary Retention

Data Presentation
Drug Animal Model Dosage Key In Vivo Urodynamic Effects Reference
BethanecholDogRecommended clinical dosages (oral, 15 days)No significant change in urethral or bladder function observed in this particular study.[2]
TamsulosinDogNot SpecifiedStudies have reported a dose-dependent decrease in maximal urethral pressure.[3]

Note: The study on Bethanechol in dogs did not observe significant changes at the tested oral dosage over 15 days, suggesting that dosage and administration route are critical factors[2]. In contrast, studies on Tamsulosin in dogs have demonstrated a clear dose-dependent reduction in urethral pressure, highlighting its mechanism of action in improving urine outflow[3]. Further studies with direct comparisons are needed for a conclusive efficacy assessment.

III. Experimental Protocols

A. Gastric Emptying Scintigraphy in Conscious Rats

This protocol provides a method for assessing gastric emptying of a liquid meal in conscious rats.

Materials:

  • Liquid test meal (e.g., 1 ml of Ensure®)

  • [13C]-octanoic acid

  • Metabolic chamber (7 L capacity) with continuous fresh air flow (0.65 L/min)

  • Breath analysis system for 13CO2 measurement

  • Oral gavage needle

Procedure:

  • Acclimatization: Familiarize the rats with the gavage procedure and the liquid meal in the days leading up to the experiment.

  • Fasting: Fast the rats overnight with ad libitum access to water.

  • Baseline Breath Sample: Place the rat in the metabolic chamber and collect baseline breath samples.

  • Meal Administration: Administer the 13C-labeled liquid meal via oral gavage.

  • Breath Sample Collection: Collect air samples at 5-minute intervals for the first hour, followed by 15-minute intervals for a total of 240 minutes.

  • Data Analysis: Analyze the 13CO2 levels in the breath samples to calculate gastric emptying parameters such as the gastric half-emptying time (T1/2)[4].

B. Urodynamic Studies in Female Dogs

This protocol outlines a method for conducting urodynamic investigations, including cystometry, in female dogs.

Materials:

  • Urodynamic testing system (e.g., Urovision Janus V system)

  • Dual-lumen urethral catheter

  • Pressure transducer

  • Infusion pump

  • Saline solution

  • Sedation or anesthesia as required

Procedure:

  • Animal Preparation: Sedate or anesthetize the dog as per the approved institutional protocol. Place the dog in a suitable position (e.g., dorsal recumbency).

  • Catheterization: Aseptically insert a dual-lumen urethral catheter into the bladder. One lumen is for bladder filling, and the other is for measuring intravesical pressure.

  • Transducer Connection: Connect the pressure measurement lumen to a pressure transducer.

  • Cystometry:

    • Begin filling the bladder with saline at a constant rate (e.g., 10-20 ml/min).

    • Continuously record intravesical pressure.

    • Monitor for detrusor contractions.

  • Data Analysis: Analyze the recorded data to determine urodynamic parameters such as:

    • Bladder capacity

    • Maximum urethral closure pressure

    • Detrusor pressure at the micturition threshold

    • Presence of involuntary detrusor contractions[5][6][7].

IV. Signaling Pathways and Experimental Workflows

Signaling Pathways

Bethanechol_Signaling_Pathway Bethanechol Bethanechol M3_Receptor M3 Muscarinic Receptor Bethanechol->M3_Receptor Binds to Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC_activation PKC Activation DAG->PKC_activation Ca2_release Ca²⁺ Release ER->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC_activation->Contraction Metoclopramide_Signaling_Pathway Metoclopramide Metoclopramide D2_Receptor Dopamine D2 Receptor Metoclopramide->D2_Receptor Antagonizes FiveHT4_Receptor 5-HT4 Receptor Metoclopramide->FiveHT4_Receptor Agonist Inhibition Inhibition of Motility D2_Receptor->Inhibition Gs_protein Gs Protein FiveHT4_Receptor->Gs_protein Activates Dopamine Dopamine Dopamine->D2_Receptor Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ACh_release Acetylcholine Release PKA->ACh_release Stimulation Stimulation of Motility ACh_release->Stimulation Tamsulosin_Signaling_Pathway Tamsulosin Tamsulosin Alpha1A_Receptor α1A-Adrenergic Receptor Tamsulosin->Alpha1A_Receptor Antagonizes Contraction Smooth Muscle Contraction Alpha1A_Receptor->Contraction Relaxation Smooth Muscle Relaxation Alpha1A_Receptor->Relaxation Leads to Norepinephrine Norepinephrine Norepinephrine->Alpha1A_Receptor Activates Gastric_Emptying_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Baseline Baseline Breath Sample Fasting->Baseline Gavage Oral Gavage with Labeled Meal Baseline->Gavage Sampling Serial Breath Sampling Gavage->Sampling Analysis 13CO2 Analysis Sampling->Analysis Calculation Calculate Gastric Half-Emptying Time Analysis->Calculation Urodynamic_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthesia/Sedation Catheterization Urethral Catheterization Anesthesia->Catheterization Connection Connect to Transducer Catheterization->Connection Filling Bladder Filling with Saline Connection->Filling Recording Continuous Pressure Recording Filling->Recording Analysis Analyze Urodynamic Parameters Recording->Analysis

References

A Comparative Guide to Muscarinic Agonists: Bethanechol Chloride vs. Pilocarpine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent muscarinic acetylcholine (B1216132) receptor agonists: Bethanechol (B1168659) chloride and Pilocarpine (B147212) hydrochloride. The information presented is intended to assist researchers and drug development professionals in understanding the distinct pharmacological profiles and therapeutic applications of these compounds, supported by experimental data and detailed protocols.

Introduction to the Compounds

Bethanechol chloride and Pilocarpine hydrochloride are both parasympathomimetic agents that exert their effects by directly stimulating muscarinic acetylcholine receptors.[1][2] These receptors are pivotal in mediating the functions of the parasympathetic nervous system, which governs a variety of "rest-and-digest" bodily functions.[3] While both compounds activate these receptors, their chemical structures, receptor selectivity, pharmacokinetic properties, and clinical applications differ significantly.

Bethanechol is a synthetic ester of choline, structurally related to acetylcholine.[4] It is notably resistant to hydrolysis by acetylcholinesterase, leading to a more prolonged duration of action compared to the endogenous neurotransmitter.[4] Its therapeutic applications primarily focus on stimulating the smooth muscle of the urinary bladder and the gastrointestinal tract, making it a treatment for nonobstructive urinary retention and neurogenic bladder.[5][6]

Pilocarpine is a naturally occurring alkaloid derived from the leaves of Pilocarpus shrubs.[7] It is a tertiary amine that functions as a non-selective muscarinic agonist.[7][8] Clinically, it is widely used to treat glaucoma by reducing intraocular pressure and to manage symptoms of xerostomia (dry mouth) in patients with Sjögren's syndrome or those who have undergone radiation therapy for head and neck cancers.[1][9]

Comparative Data Presentation

The following tables summarize the key pharmacological and clinical parameters of Bethanechol chloride and Pilocarpine hydrochloride to facilitate a direct comparison.

Table 1: Pharmacological Profile
ParameterBethanechol ChloridePilocarpine Hydrochloride
Mechanism of Action Direct-acting muscarinic agonist[1]Direct-acting muscarinic agonist[7]
Receptor Selectivity Primarily acts on muscarinic receptors with little to no effect on nicotinic receptors.[1] It shows high selectivity for M2 receptors over M1 receptors.[10]Non-selective muscarinic agonist, primarily targeting M3 receptors in exocrine glands and smooth muscle.[7] It exhibits lower selectivity for M2 receptors compared to other agonists like arecoline (B194364) and bethanechol.[10]
Key Clinical Uses Treatment of nonobstructive urinary retention (postoperative, postpartum), neurogenic atony of the bladder.[5]Treatment of glaucoma, xerostomia (dry mouth) associated with Sjögren's syndrome or radiation therapy.[1]
Table 2: Pharmacokinetic Properties
ParameterBethanechol ChloridePilocarpine Hydrochloride
Absorption Poorly absorbed from the GI tract.[11]Well absorbed from the GI tract.[8]
Onset of Action (Oral) 30-90 minutes.[4]Peak plasma concentrations reached in approximately 1 hour.[12]
Duration of Action (Oral) Approximately 1 hour.[4]Elimination half-life is approximately 1 hour, necessitating frequent dosing.[12]
Metabolism Metabolic pathways have not been fully elucidated.[4]Primarily occurs in the liver via hydrolysis and demethylation.[7]
Elimination The mode of excretion has not been fully elucidated.[4]Metabolites are excreted via the kidneys.[7]
Blood-Brain Barrier Does not cross due to its charged quaternary amine structure.[4]Crosses the blood-brain barrier.[7]
Table 3: Clinical Efficacy in Xerostomia
Study / ParameterBethanechol ChloridePilocarpine HydrochlorideFinding
J. K. Gupta et al. (2018) [2]Effective in increasing salivary secretions.More effective sialagogue compared to bethanechol in completely edentulous patients with xerostomia.Pilocarpine was found to be more efficient in increasing both whole resting saliva (WRS) and whole stimulated saliva (WSS).[2]
Mean WRS (Week 2) 0.83 mg/mL0.92 mg/mLIn a crossover study, both drugs increased salivary flow, with pilocarpine showing a greater effect.[2]
Mean WSS (Week 2) 1.67 mg/mL1.86 mg/mLPilocarpine demonstrated a more significant increase in stimulated saliva compared to bethanechol in this patient group.[2]

Mandatory Visualizations

The following diagrams illustrate key biological pathways and experimental workflows relevant to the study of these compounds.

Muscarinic_Signaling_Pathways cluster_0 M1, M3, M5 Receptor Pathway (Gq/11) cluster_1 M2, M4 Receptor Pathway (Gi/o) ACh Acetylcholine / Bethanechol / Pilocarpine M1M3M5 M1, M3, M5 Receptors ACh->M1M3M5 Gq11 Gq/11 Protein M1M3M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response1 Smooth Muscle Contraction, Glandular Secretion Ca_Release->Response1 PKC->Response1 ACh2 Acetylcholine / Bethanechol / Pilocarpine M2M4 M2, M4 Receptors ACh2->M2M4 Gio Gi/o Protein M2M4->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits cAMP ↓ cAMP AC->cAMP Response2 Cardiac Inhibition, Neural Inhibition cAMP->Response2

Caption: Muscarinic acetylcholine receptor signaling pathways.

Xerostomia_Trial_Workflow cluster_workflow Randomized Crossover Clinical Trial Workflow cluster_groupA Group A cluster_groupB Group B Start Patient Recruitment (e.g., Radiation-Induced Xerostomia) Screening Inclusion/Exclusion Criteria Informed Consent Start->Screening Baseline Baseline Assessment: - Unstimulated Salivary Flow (USF) - Stimulated Salivary Flow (SSF) - Subjective Questionnaires (VAS) Screening->Baseline Randomization Randomization Baseline->Randomization A1 Treatment Period 1: Bethanechol Chloride Randomization->A1 Group A B1 Treatment Period 1: Pilocarpine Hydrochloride Randomization->B1 Group B A_Assess1 Assess USF, SSF, VAS A1->A_Assess1 Washout_A Washout Period A_Assess1->Washout_A A2 Treatment Period 2: Pilocarpine Hydrochloride Washout_A->A2 A_Assess2 Assess USF, SSF, VAS A2->A_Assess2 Analysis Data Analysis: Compare changes from baseline for both treatments A_Assess2->Analysis B_Assess1 Assess USF, SSF, VAS B1->B_Assess1 Washout_B Washout Period B_Assess1->Washout_B B2 Treatment Period 2: Bethanechol Chloride Washout_B->B2 B_Assess2 Assess USF, SSF, VAS B2->B_Assess2 B_Assess2->Analysis

Caption: Experimental workflow for a comparative xerostomia clinical trial.

Experimental Protocols

Detailed methodologies for key experiments are provided below to support the replication and validation of findings.

Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)

This protocol is adapted from established methods for determining the inhibition constant (Ki) of a test compound (e.g., Bethanechol, Pilocarpine) at specific muscarinic receptor subtypes.[13][14]

1. Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compounds: Bethanechol chloride and Pilocarpine hydrochloride, prepared in a series of dilutions (e.g., 10⁻¹¹ M to 10⁻⁴ M).

  • Non-specific Binding (NSB) Control: A high concentration of a non-labeled antagonist, such as Atropine (1-10 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Equipment: 96-well microplates, cell harvester, glass fiber filter mats, liquid scintillation counter, scintillation cocktail.

2. Procedure:

  • Plate Setup: Prepare a 96-well plate with triplicate wells for each condition:

    • Total Binding (TB): Contains assay buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Contains NSB control (Atropine), radioligand, and cell membranes.

    • Competition: Contains a specific dilution of the test compound, radioligand, and cell membranes.

  • Reagent Addition:

    • To the appropriate wells, add 50 µL of assay buffer (for TB), NSB control solution, or test compound dilution.

    • Add 50 µL of the [³H]-NMS solution (at a concentration near its Kd).

    • Initiate the reaction by adding 150 µL of the diluted cell membrane suspension to each well.

  • Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times (3-4x) with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the average NSB CPM from the average TB CPM.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Measurement of Salivary Flow Rate in a Clinical Setting

This protocol outlines a standardized method for collecting and measuring unstimulated whole saliva (UWS), often used in clinical trials for xerostomia.[15][16]

1. Patient Preparation:

  • Patients should refrain from eating, drinking, smoking, or oral hygiene procedures for at least 1 hour before saliva collection.

  • The collection should be performed in a quiet, isolated room to minimize external stimuli.

  • The patient should be seated in a comfortable, upright position, leaning slightly forward.

2. Unstimulated Saliva Collection Procedure:

  • The patient is instructed to swallow to clear any existing saliva from the mouth.

  • The patient then allows saliva to accumulate in the floor of the mouth and drools passively into a pre-weighed collection tube or beaker for a set period, typically 5 to 15 minutes.

  • The patient should be instructed to minimize swallowing and oro-facial movements during the collection period.

3. Stimulated Saliva Collection (Optional but Recommended):

  • Following the unstimulated collection, a stimulant is provided to the patient (e.g., chewing on a piece of unflavored paraffin (B1166041) wax or a sugar-free lemon drop).

  • The patient chews at a steady rate for a set period (e.g., 3-5 minutes).

  • All saliva produced during this period is collected into a separate pre-weighed tube.

4. Measurement and Data Analysis:

  • The collection tubes are weighed again after saliva collection.

  • The weight of the collected saliva is determined by subtracting the initial weight of the empty tube. Assuming a density of 1 g/mL for saliva, the weight in grams is equivalent to the volume in milliliters.

  • The salivary flow rate is calculated by dividing the volume of saliva (in mL) by the duration of the collection period (in minutes). The result is expressed in mL/min.

  • Compare the flow rates before and after treatment with Bethanechol or Pilocarpine to assess efficacy.

References

Comparative Analysis of the Mechanism of Action: Bethanechol Chloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the mechanism of action of Bethanechol (B1168659) chloride with key alternatives, Pilocarpine (B147212) and Cevimeline. This report includes a comprehensive review of their signaling pathways, supported by quantitative experimental data and detailed laboratory protocols.

Introduction

Bethanechol chloride, a synthetic choline (B1196258) ester, is a parasympathomimetic agent that selectively stimulates muscarinic receptors.[1] It is clinically employed to manage urinary retention and gastrointestinal atony.[2][3] Its mechanism centers on mimicking the neurotransmitter acetylcholine (B1216132) at postganglionic muscarinic receptors, primarily leading to the contraction of smooth muscles in the bladder and gastrointestinal tract.[4][5] This guide provides a comparative cross-validation of the mechanism of action of Bethanechol chloride against two other direct-acting muscarinic agonists, Pilocarpine and Cevimeline, which are often used in conditions requiring stimulation of glandular secretions, such as xerostomia (dry mouth).[3][6]

Quantitative Comparison of Muscarinic Receptor Agonist Activity

The functional activity and selectivity of Bethanechol chloride, Pilocarpine, and Cevimeline are dictated by their binding affinities and potencies at the five subtypes of muscarinic acetylcholine receptors (M1-M5). The following tables summarize the available quantitative data from in vitro pharmacological studies.

DrugM1 (EC50, µM)M2 (EC50, µM)M3 (EC50, µM)M4 (EC50, µM)M5 (EC50, µM)Reference
Bethanechol chloride 35-14.5732
Pilocarpine 184.5---[7]
Cevimeline 0.0231.040.0481.310.063[8]
EC50 (Half maximal effective concentration) values indicate the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value corresponds to a higher potency. Note: Data for Pilocarpine and a complete dataset for Bethanechol chloride at the M2 receptor were not available from the same single source and may vary between studies.
DrugReceptor SubtypeBinding Affinity (Ki, µM)Reference
Cevimeline M31.2[9]
Ki (Inhibition constant) indicates the binding affinity of a ligand for a receptor. A lower Ki value corresponds to a higher binding affinity. Comprehensive and directly comparable Ki values for all three drugs across all receptor subtypes are not consistently available in the public domain.

Signaling Pathways

Bethanechol chloride, Pilocarpine, and Cevimeline are all agonists at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). Their primary mechanisms involve the activation of specific G-protein signaling cascades upon binding to these receptors.

  • M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Agonist binding initiates a cascade that activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium is a key event in smooth muscle contraction and glandular secretion.[10]

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Additionally, the βγ-subunits of the Gi/o protein can directly modulate ion channels, such as opening potassium channels, which leads to hyperpolarization and inhibition of cellular activity, for instance, slowing the heart rate.[11]

Bethanechol chloride demonstrates activity across multiple muscarinic receptor subtypes, with a notable potency at M3 and M4 receptors. Its therapeutic effects on the bladder and GI tract are primarily mediated through M3 receptor activation, leading to smooth muscle contraction.[12] Cevimeline shows a high affinity for M1 and M3 receptors, making it particularly effective in stimulating salivary and lacrimal glands.[6][13] Pilocarpine also acts on muscarinic receptors, with a pronounced effect on M3 receptors in exocrine glands and ocular tissues.[3]

G_Protein_Signaling_Pathways cluster_agonists Muscarinic Agonists cluster_receptors Muscarinic Receptors (GPCRs) cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers cluster_responses Cellular Responses Bethanechol Bethanechol chloride M1_M3_M5 M1, M3, M5 Bethanechol->M1_M3_M5 M2_M4 M2, M4 Bethanechol->M2_M4 Pilocarpine Pilocarpine Pilocarpine->M1_M3_M5 Pilocarpine->M2_M4 Cevimeline Cevimeline Cevimeline->M1_M3_M5 Cevimeline->M2_M4 Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates Gi_o Gi/o M2_M4->Gi_o Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Releases Inhibition Inhibition of Cellular Activity cAMP->Inhibition Leads to Contraction Smooth Muscle Contraction Ca2->Contraction Secretion Glandular Secretion Ca2->Secretion

Caption: Muscarinic agonist signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of muscarinic agonists.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.[2][14]

  • Objective: To determine the inhibition constant (Ki) of Bethanechol chloride and its alternatives for each muscarinic receptor subtype (M1-M5).

  • Materials:

    • Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype.

    • Radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

    • Test compounds (Bethanechol chloride, Pilocarpine, Cevimeline).

    • Assay buffer.

    • Non-specific binding control (e.g., Atropine).

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and dilute to a predetermined optimal protein concentration in ice-cold assay buffer.

    • Assay Setup: In a 96-well plate, set up triplicate wells for:

      • Total Binding: Contains cell membranes, radioligand, and assay buffer.

      • Non-specific Binding: Contains cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., atropine).

      • Competition: Contains cell membranes, radioligand, and serial dilutions of the test compound.

    • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

    • Quantification: Dry the filter plate and add scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) from the curve. Convert the IC50 to the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow A Prepare Cell Membranes (Expressing mAChR subtype) B Set up 96-well Plate (Total, Non-specific, Competition) A->B C Add Radioligand & Test Compound B->C D Incubate to Reach Equilibrium C->D E Rapid Filtration & Washing D->E F Scintillation Counting E->F G Data Analysis (IC50 → Ki) F->G

Caption: Radioligand Binding Assay Workflow.
Intracellular Calcium Imaging Assay

This functional assay measures the ability of an agonist to stimulate Gq/11-coupled muscarinic receptors (M1, M3, M5) by detecting the resulting increase in intracellular calcium concentration.[10][15]

  • Objective: To determine the potency (EC50) of Bethanechol chloride and its alternatives in inducing calcium mobilization.

  • Materials:

    • Cells expressing the muscarinic receptor of interest (e.g., M1, M3, or M5).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Test compounds (Bethanechol chloride, Pilocarpine, Cevimeline).

    • Fluorescence microplate reader (e.g., FLIPR, FlexStation) or fluorescence microscope.

  • Procedure:

    • Cell Seeding: Seed cells in a multi-well plate and culture overnight to allow for attachment.

    • Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive fluorescent dye solution and incubate at 37°C in the dark for 30-60 minutes.

    • Wash Step: Gently wash the cells with assay buffer to remove extracellular dye.

    • Agonist Addition: Prepare serial dilutions of the test compounds. Place the cell plate in the fluorescence reader. Record a baseline fluorescence reading. Add the agonist solutions to the wells.

    • Data Acquisition: Immediately begin recording the fluorescence intensity over time.

    • Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Calcium_Imaging_Assay_Workflow A Seed Cells in Multi-well Plate B Load Cells with Calcium-Sensitive Dye A->B C Wash to Remove Extracellular Dye B->C D Record Baseline Fluorescence C->D E Add Agonist (Test Compound) D->E F Measure Fluorescence Change Over Time E->F G Data Analysis (Dose-Response Curve → EC50) F->G

Caption: Intracellular Calcium Imaging Assay Workflow.
In Vitro Bladder Smooth Muscle Contractility Assay

This ex vivo assay directly measures the physiological response of bladder tissue to a muscarinic agonist, providing a functional measure of its contractile potency.[16][17]

  • Objective: To evaluate the contractile effect of Bethanechol chloride and its alternatives on bladder detrusor smooth muscle.

  • Materials:

    • Animal bladder tissue (e.g., from rat or guinea pig).

    • Krebs solution.

    • Organ bath system with isometric tension transducers.

    • Test compounds (Bethanechol chloride, Pilocarpine, Cevimeline).

    • Data acquisition system.

  • Procedure:

    • Tissue Preparation: Euthanize an animal according to approved protocols and excise the urinary bladder. Place the bladder in cold Krebs solution. Dissect the bladder into longitudinal strips of smooth muscle.[18]

    • Mounting: Mount the tissue strips in an organ bath chamber filled with aerated, warmed (37°C) Krebs solution. Attach one end to a fixed rod and the other to an isometric force transducer.

    • Equilibration: Apply a small amount of passive tension to the strips and allow them to equilibrate for a period until a stable baseline is achieved.

    • Contraction Measurement: Add the test compound to the organ bath in a cumulative concentration-response manner. Record the contractile force generated by the tissue strip at each concentration.

    • Data Analysis: Normalize the contractile response to the tissue's cross-sectional area or as a percentage of the maximal response to a standard agonist (e.g., carbachol). Plot the contractile response against the logarithm of the agonist concentration to determine the EC50 value and maximal efficacy.

Conclusion

Bethanechol chloride, Pilocarpine, and Cevimeline are all direct-acting muscarinic agonists, but they exhibit distinct profiles of receptor subtype selectivity and potency. Bethanechol chloride's activity, particularly at M3 receptors in the bladder, underpins its use in urinary retention.[4] In contrast, Cevimeline's high potency at M1 and M3 receptors makes it a targeted therapy for xerostomia.[6][8] Pilocarpine also effectively stimulates glandular secretion via M3 receptor activation.[3] The selection of a particular agent for research or therapeutic development should be guided by a thorough understanding of these differences in their mechanism of action, which can be elucidated through the experimental protocols detailed in this guide. This comparative analysis provides a foundational framework for such investigations.

References

Comparative Performance Analysis of 3-Methyl-2-benzothiazolinone Hydrazone Hydrochloride Monohydrate (MBTH)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate, also known as Beth hydrochloride hydrate (B1144303) or MBTH, against alternative methods and compounds. The content is based on available experimental data to facilitate informed decisions in analytical and research applications.

Section 1: MBTH in Spectrophotometric Analysis

MBTH is a well-established chromogenic reagent primarily utilized in spectrophotometric assays for the quantification of a variety of analytes, most notably aliphatic aldehydes. Its performance is often benchmarked against other reagents used for similar analytical purposes.

Comparison with Alternative Reagents for Aldehyde Determination

The selection of a suitable reagent for aldehyde quantification is critical for accuracy and sensitivity. The following table summarizes the performance metrics of MBTH in comparison to other commonly used reagents, such as Nash (acetylacetone) and AHMT (4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole).

ReagentAnalyteWavelength (λmax)Linearity RangeLimit of Detection (LOD)Precision (%RSD)Recovery (%)
MBTH Formaldehyde (B43269)628 - 629 nm0.3 - 6.0 µg/mLNot Specified< 5%89 - 105%
Nash (Acetylacetone) Formaldehyde415 nmNot SpecifiedNot SpecifiedNot Specified42 - 71%
AHMT FormaldehydeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified70 - 81%

Data compiled from a comparative study on formaldehyde determination in fish samples.

The data indicates that the MBTH method provides the highest percentage mean recovery, suggesting greater accuracy in the quantification of formaldehyde compared to the Nash and AHMT reagents.

Experimental Protocol: Spectrophotometric Determination of Aldehydes using MBTH

This protocol outlines the general procedure for the determination of aliphatic aldehydes using MBTH.

Materials:

  • MBTH Solution: 0.05% (w/v) aqueous solution of 3-methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate.

  • Oxidizing Solution: 0.2% (w/v) solution of ferric chloride in an acidic medium.

  • Aldehyde standards and samples.

  • Spectrophotometer.

Procedure:

  • To a known volume of the sample or standard solution containing the aldehyde, add the MBTH solution.

  • Allow the reaction to proceed to form an azine.

  • Add the ferric chloride oxidizing solution to the mixture. This facilitates the coupling of a second MBTH molecule with the azine to form a blue formazan (B1609692) cationic dye.[1]

  • Measure the absorbance of the resulting blue-colored solution at its maximum absorption wavelength (typically around 628-629 nm) using a spectrophotometer.

  • Quantify the aldehyde concentration by comparing the absorbance to a calibration curve prepared with standard aldehyde solutions.

Reaction Workflow:

G Aldehyde Aldehyde (in sample) Azine Azine Intermediate Aldehyde->Azine Reacts with MBTH1 MBTH MBTH1->Azine Formazan Blue Formazan Dye (Colored Product) Azine->Formazan Couples with MBTH2 MBTH MBTH2->Formazan Oxidant Oxidizing Agent (e.g., Ferric Chloride) Oxidant->Formazan Catalyzes Spectro Spectrophotometric Measurement (628-629 nm) Formazan->Spectro Is measured by

Caption: General workflow for aldehyde quantification using the MBTH method.

Section 2: MBTH in the Analysis of Pharmaceuticals - A Case Study with Captopril (B1668294)

The utility of MBTH extends to the analysis of pharmaceutical compounds. A notable application is in the determination of Captopril, an angiotensin-converting enzyme (ACE) inhibitor.

Comparative Analysis of Analytical Methods for Captopril Determination

Various analytical techniques are employed for the quantification of Captopril. The table below compares the performance of a spectrophotometric method using MBTH with other analytical approaches.

MethodTechniqueLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)
Spectrophotometry (MBTH) UV-Vis Spectrophotometry0.5 - 22.5Not SpecifiedNot SpecifiedGood agreement with official methodsNot Specified
Spectrophotometry (DCQ Reagent) UV-Vis Spectrophotometry10 - 500.662.0Good agreement with official methods-
Spectrophotometry (Congo Red) UV-Vis Spectrophotometry1 - 60--97.4460.06 - 0.965
Spectrophotometry (Fluorescein-Bromine) UV-Vis Spectrophotometry0.2 - 4.500.060.1999.76 - 100.36-
RP-HPLC Chromatography1 - 80--Not Specified< 2%
Capillary Electrophoresis ElectrophoresisNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Data compiled from various studies on Captopril determination. Dashes indicate data not provided in the cited source.[2][3][4]

This comparison highlights that while chromatographic and electrophoretic methods are available, spectrophotometric methods, including the one using MBTH, offer a simpler and often more accessible alternative for the quantification of Captopril in pharmaceutical formulations.

Experimental Protocol: Kinetic Spectrophotometric Determination of Captopril using MBTH

This protocol is based on the oxidative coupling reaction of MBTH with Captopril.

Materials:

  • Captopril standard and sample solutions.

  • MBTH solution (0.2%).

  • Ferric chloride solution (0.7%).

  • Spectrophotometer capable of kinetic measurements.

Procedure:

  • The method is based on the oxidation of MBTH by ferric chloride, followed by its coupling with Captopril to form a green-yellow colored product.

  • The reaction is monitored by measuring the rate of change of absorbance at 395 nm.

  • The concentration of Captopril is calculated using a calibration equation derived from rate data or by using a fixed-time method.

Logical Relationship for Method Validation:

G cluster_validation Method Validation Parameters cluster_methods Analytical Methods Linearity Linearity Accuracy Accuracy Precision Precision LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) MBTH_Method MBTH Spectrophotometry MBTH_Method->Linearity MBTH_Method->Accuracy MBTH_Method->Precision MBTH_Method->LOD MBTH_Method->LOQ CrossValidation Cross-Validation MBTH_Method->CrossValidation HPLC RP-HPLC HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->CrossValidation CE Capillary Electrophoresis CE->Precision CE->CrossValidation

Caption: Cross-validation workflow for analytical methods of Captopril.

Section 3: Antimicrobial Potential of Benzothiazole (B30560) Derivatives

While the primary application of MBTH is in analytical chemistry, the broader class of benzothiazole derivatives, to which MBTH belongs, has demonstrated notable antimicrobial properties. This section explores the potential antimicrobial activity of this class of compounds.

Comparative Antimicrobial Activity

Studies on various benzothiazole derivatives have shown their efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for comparing antimicrobial potency.

Compound ClassTarget Organism(s)MIC RangeStandard Antibiotic(s)
Benzothiazole Derivatives S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. nigerVaries significantly with derivative structureCiprofloxacin, Ampicillin, Streptomycin
Hydrazone Derivatives S. aureus, E. coli, B. subtilis0.39 - 12.5 µg/mLTetracycline, Ciprofloxacin, Ampicillin

Data compiled from reviews on benzothiazole and hydrazone derivatives.[1]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of benzothiazole derivatives is attributed to their ability to inhibit essential microbial enzymes. One of the proposed mechanisms involves the inhibition of dihydroorotase, a key enzyme in the pyrimidine (B1678525) biosynthesis pathway.

Signaling Pathway: Inhibition of Dihydroorotase

G Carbamoyl_Aspartate Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Catalyzed by Pyrimidine_Synthesis Pyrimidine Biosynthesis Dihydroorotate->Pyrimidine_Synthesis Leads to Dihydroorotase Dihydroorotase (Enzyme) Dihydroorotase->Dihydroorotate Inhibition Inhibition Benzothiazole Benzothiazole Derivative (e.g., MBTH) Benzothiazole->Dihydroorotase Inhibits DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Bacterial_Growth Bacterial Growth DNA_RNA_Synthesis->Bacterial_Growth Inhibition->Bacterial_Growth Prevents

Caption: Proposed mechanism of antimicrobial action via dihydroorotase inhibition.

The inhibition of this pathway disrupts the synthesis of essential nucleic acids, thereby impeding bacterial growth. Other potential targets for benzothiazole derivatives include DNA gyrase and dihydropteroate (B1496061) synthase.[2]

Conclusion

3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate (MBTH) is a versatile and high-performing reagent for the spectrophotometric analysis of aldehydes and certain pharmaceuticals. Its performance, particularly in terms of recovery, can be superior to other common reagents. While the broader class of benzothiazole derivatives shows promise as antimicrobial agents, further independent replication studies are required to specifically evaluate the efficacy and mechanism of action of MBTH in this context. This guide provides a foundation for researchers to compare and select appropriate methods and to understand the multifaceted potential of this compound.

References

A Comparative Analysis of Bethanechol Chloride and its Functional Analogs in Muscarinic Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Bethanechol (B1168659) chloride, a parasympathomimetic agent, and its functional alternatives. The focus is on their performance as muscarinic receptor agonists, supported by experimental data and detailed protocols to aid in research and development.

Bethanechol chloride is a synthetic choline (B1196258) ester that acts as a direct-acting muscarinic agonist.[1] It selectively stimulates muscarinic receptors with minimal to no effect on nicotinic receptors.[2] Structurally similar to acetylcholine (B1216132), Bethanechol is not hydrolyzed by cholinesterase, resulting in a more prolonged duration of action.[3][4] This property makes it clinically useful for conditions requiring increased smooth muscle tone, such as postoperative urinary retention and gastrointestinal atony.[1][5]

This guide will delve into the quantitative pharmacological differences between Bethanechol and other key muscarinic agonists, providing a framework for selecting appropriate compounds for research and therapeutic development.

Comparative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of Bethanechol and other common muscarinic agonists across the five muscarinic receptor subtypes (M1-M5). These subtypes are coupled to different G-protein signaling pathways, with M1, M3, and M5 receptors primarily coupling to Gq/11 proteins and M2 and M4 receptors coupling to Gi/o proteins.[6][7]

Table 1: Muscarinic Receptor Binding Affinity (pKi)

CompoundM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)
Bethanechol 4.0[8]4.0[8]4.9 (Kd in pKd)[8]Data not availableData not available
Oxotremorine-M Data not availableData not availableData not availableData not availableData not available
Carbachol Data not availableData not availableData not availableData not availableData not available

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data for a comprehensive side-by-side pKi comparison is limited.

Table 2: Muscarinic Receptor Functional Potency (EC50 in µM)

CompoundM1 Receptor (EC50)M2 Receptor (EC50)M3 Receptor (EC50)M4 Receptor (EC50)M5 Receptor (EC50)
Bethanechol 35[9]Agonist activity noted[9]14.5[9]7[9]32[9]
Carbachol Data not available1.41[8]1.00[8]Data not availableData not available
Oxotremorine-M Data not availableData not availableData not availableData not availableData not available

Note: EC50 is the concentration of an agonist that gives a response halfway between the baseline and maximum response. A lower EC50 value indicates a higher potency. The data is compiled from various sources and experimental conditions may differ.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects through distinct G-protein coupled signaling cascades. The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, while the M2 and M4 subtypes are coupled to Gi/o proteins.[6][10]

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Bethanechol) Receptor M1, M3, or M5 Muscarinic Receptor Agonist->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq Gi_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Bethanechol) Receptor M2 or M4 Muscarinic Receptor Agonist->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate) Gi->Cellular_Response_Gi Other effects (e.g., K⁺ channel activation) ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response_Gi radioligand_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare cell membranes expressing muscarinic receptor subtype incubate Incubate membranes, radioligand, and test compound prep_membranes->incubate prep_radioligand Prepare radioligand solution (e.g., [³H]-NMS) prep_radioligand->incubate prep_compound Prepare serial dilutions of test compound (e.g., Bethanechol) prep_compound->incubate filter Rapidly filter through glass fiber filter mat incubate->filter wash Wash filters to remove unbound radioligand filter->wash count Quantify radioactivity using a scintillation counter wash->count analyze Analyze data to determine IC50 and calculate Ki count->analyze

References

A Comparative Guide to the Specificity of Bethanechol Chloride for Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of bethanechol (B1168659) chloride, a muscarinic acetylcholine (B1216132) receptor agonist. Its performance is objectively compared with other relevant alternatives, supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.

Introduction to Muscarinic Receptor Agonists

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes (M1-M5) are involved in diverse physiological processes, making them attractive drug targets. Agonist specificity is a critical factor in achieving desired therapeutic effects while minimizing off-target side effects. Bethanechol chloride is a synthetic choline (B1196258) ester that acts as a direct-acting muscarinic agonist.[1] This guide evaluates its specificity in comparison to two other well-characterized muscarinic agonists: pilocarpine (B147212) and cevimeline (B1668456).

Quantitative Comparison of Muscarinic Agonist Specificity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of bethanechol chloride, pilocarpine, and cevimeline for the five human muscarinic receptor subtypes (M1-M5). It is important to note that these values are compiled from various studies and experimental conditions may differ, affecting direct comparability.

Table 1: Muscarinic Receptor Binding Affinities (Ki) in nM

CompoundM1M2M3M4M5
Bethanechol chloride Data not availableData not availableData not availableData not availableData not available
Pilocarpine 640[2]560[2]1610[2]Data not availableData not available
Cevimeline Data not availableData not availableData not availableData not availableData not available

Lower Ki values indicate higher binding affinity. Note: Comprehensive and directly comparable Ki values for all three compounds across all five receptor subtypes are not readily available in the current literature. The presented data is from studies that may have used different radioligands and experimental conditions.

Table 2: Muscarinic Receptor Functional Potencies (EC50) in µM

CompoundM1M2M3M4M5
Bethanechol chloride 35[3]Agonist activity reported[3]14.5[3]7[3]32[3]
Pilocarpine ~3 (relative to CCh)[3]>30-fold less potent than M1[2]~3-fold less potent than M1[2]>30-fold less potent than M1[2]Data not available
Cevimeline 0.023[4]1.04[4]0.048[4]1.31[4]0.063[4]

Lower EC50 values indicate higher potency. Note: The functional assays used to determine these EC50 values may vary between studies (e.g., calcium mobilization, phosphoinositide turnover, inhibition of adenylyl cyclase).

Signaling Pathways and Experimental Workflows

To understand the functional consequences of receptor activation, it is essential to consider the downstream signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_gq Gq/11 Signaling cluster_gi Gi/o Signaling M1_M3_M5 M1, M3, M5 Receptors PLC Phospholipase C (PLC) M1_M3_M5->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC M2_M4 M2, M4 Receptors AC Adenylyl Cyclase (AC) M2_M4->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP

Figure 1. Muscarinic Receptor Signaling Pathways.

The following diagram illustrates a typical workflow for assessing the specificity of a muscarinic agonist.

experimental_workflow compound Test Compound (e.g., Bethanechol) binding_assay Radioligand Binding Assay (Determine Ki for M1-M5) compound->binding_assay functional_assays Functional Assays compound->functional_assays invivo_assay In Vivo Assay (e.g., Rodent Cystometry) compound->invivo_assay data_analysis Data Analysis and Specificity Profile binding_assay->data_analysis gq_assay Gq-coupled Assay (e.g., PI Turnover) (Determine EC50 for M1, M3, M5) functional_assays->gq_assay gi_assay Gi-coupled Assay (e.g., cAMP Accumulation) (Determine EC50 for M2, M4) functional_assays->gi_assay gq_assay->data_analysis gi_assay->data_analysis invivo_assay->data_analysis

Figure 2. Workflow for Specificity Profiling.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compound specificity. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay (Competition)

  • Objective: To determine the binding affinity (Ki) of a test compound for each muscarinic receptor subtype.

  • Materials:

    • Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) (a non-selective antagonist).

    • Test compound (e.g., bethanechol chloride).

    • Non-specific binding control: Atropine (B194438) (1 µM).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • 96-well filter plates and vacuum manifold.

    • Scintillation counter and cocktail.

  • Procedure:

    • Prepare serial dilutions of the test compound in Assay Buffer.

    • In a 96-well plate, add in triplicate: Assay Buffer, a fixed concentration of [³H]-NMS, cell membranes, and either vehicle, test compound dilution, or atropine (for non-specific binding).

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[2]

2. Phosphoinositide (PI) Turnover Assay (for Gq-coupled receptors: M1, M3, M5)

  • Objective: To measure the functional potency (EC50) of a test compound at Gq-coupled muscarinic receptors.

  • Materials:

    • Cells stably expressing a single human muscarinic receptor subtype (M1, M3, or M5).

    • [³H]-myo-inositol.

    • Assay medium (e.g., inositol-free DMEM).

    • Stimulation buffer containing LiCl.

    • Test compound (e.g., bethanechol chloride).

    • Lysis buffer.

    • Anion exchange chromatography columns.

    • Scintillation counter and cocktail.

  • Procedure:

    • Label cells with [³H]-myo-inositol overnight.

    • Wash cells and pre-incubate with stimulation buffer containing LiCl (to inhibit inositol (B14025) monophosphatase).

    • Stimulate cells with various concentrations of the test compound for a defined period.

    • Lyse the cells and collect the supernatant.

    • Separate the inositol phosphates from free [³H]-myo-inositol using anion exchange chromatography.

    • Quantify the amount of [³H]-inositol phosphates by scintillation counting.

    • Plot the concentration-response curve and determine the EC50 value.[5]

3. cAMP Accumulation Assay (for Gi-coupled receptors: M2, M4)

  • Objective: To measure the functional potency (EC50) of a test compound at Gi-coupled muscarinic receptors.

  • Materials:

    • Cells stably expressing a single human muscarinic receptor subtype (M2 or M4).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Test compound (e.g., bethanechol chloride).

    • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Cell lysis buffer.

  • Procedure:

    • Pre-treat cells with the test compound at various concentrations.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial kit.

    • The inhibitory effect of the Gi-coupled receptor activation on forskolin-stimulated cAMP accumulation is measured.

    • Plot the concentration-response curve for the inhibition of cAMP production and determine the EC50 value.[6][7]

In Vivo Assay

Rodent Cystometry

  • Objective: To evaluate the in vivo effect of a muscarinic agonist on bladder function.

  • Materials:

    • Rodents (rats or mice).

    • Anesthesia (e.g., urethane (B1682113) or isoflurane).

    • Bladder catheter.

    • Infusion pump.

    • Pressure transducer and data acquisition system.

    • Test compound (e.g., bethanechol chloride).

  • Procedure:

    • Anesthetize the animal and implant a catheter into the bladder dome.

    • Allow the animal to recover (for conscious cystometry) or maintain anesthesia.

    • Connect the catheter to an infusion pump and a pressure transducer.

    • Infuse saline into the bladder at a constant rate and record intravesical pressure.

    • Establish a baseline of regular voiding contractions.

    • Administer the test compound (e.g., via intravenous or subcutaneous injection).

    • Continue to record intravesical pressure and measure parameters such as bladder capacity, voiding pressure, and inter-contraction interval.

    • Analyze the changes in cystometric parameters to assess the in vivo efficacy of the compound.[8][9]

Conclusion

Bethanechol chloride is a non-selective muscarinic agonist with activity across all five receptor subtypes.[10] The available functional data suggests it may have a preference for the M3 and M4 subtypes.[3] Compared to cevimeline, which shows a marked preference for M1 and M3 receptors, bethanechol chloride exhibits a broader activation profile.[4] Pilocarpine also acts as a non-selective agonist, with some studies indicating a slight preference for M1 and M3 receptors in functional assays.[2]

The choice of a muscarinic agonist for research or therapeutic development should be guided by the desired receptor subtype selectivity. For applications requiring broad muscarinic activation, bethanechol chloride may be a suitable tool. However, for targeting specific physiological functions mediated by M1 or M3 receptors, such as in the treatment of Sjögren's syndrome, a more selective agonist like cevimeline might be preferred.

The provided experimental protocols offer a framework for conducting rigorous in-house evaluations of compound specificity, which is essential for the accurate interpretation of experimental results and the advancement of drug discovery programs targeting the muscarinic acetylcholine receptor family.

References

A Researcher's Guide to Comparing the Potency of Different Batches of Bethanechol Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistent potency of active pharmaceutical ingredients is paramount. This guide provides a framework for comparing the potency of different batches of Bethanechol chloride hydrate (B1144303), a muscarinic acetylcholine (B1216132) receptor agonist. The following sections detail experimental protocols and data presentation methods to facilitate a robust comparative analysis.

Bethanechol chloride is a synthetic choline (B1196258) ester that acts as a direct-acting muscarinic agonist, stimulating the parasympathetic nervous system.[1][2] It selectively binds to muscarinic receptors, with minimal effect on nicotinic receptors.[2][3] This action increases the tone of the bladder's detrusor muscle, aiding in urination, and stimulates gastric motility.[1][4]

Comparative Potency Data

To effectively compare the potency of different batches of Bethanechol chloride hydrate, a series of in vitro assays should be performed. The following table summarizes the key quantitative data that should be collected. The values presented are hypothetical examples to illustrate the data presentation format.

Batch NumberAssay TypeCell LineTarget ReceptorParameterValue
B-001Calcium FluxCHO-K1M3EC501.2 µM
B-002Calcium FluxCHO-K1M3EC501.5 µM
B-003Calcium FluxCHO-K1M3EC501.3 µM
B-001cAMP AssayHEK293M2IC500.8 µM
B-002cAMP AssayHEK293M2IC500.9 µM
B-003cAMP AssayHEK293M2IC500.85 µM
B-001Radioligand BindingSf9M3Ki0.5 µM
B-002Radioligand BindingSf9M3Ki0.6 µM
B-003Radioligand BindingSf9M3Ki0.55 µM

Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) values are critical indicators of potency. Ki (inhibition constant) from radioligand binding assays provides a measure of binding affinity.

Experimental Protocols

Detailed and consistent methodologies are crucial for generating reliable comparative data. The following are standard protocols for key in vitro assays used to assess the potency of muscarinic agonists.

Calcium Flux Assay

This assay is ideal for measuring the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5), which leads to an increase in intracellular calcium.[5]

  • Cell Culture: Culture cells expressing the M1, M3, or M5 receptor subtype (e.g., CHO-K1 or HEK293 cells) in a suitable assay plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. Probenecid can be included to prevent dye leakage.[5]

  • Compound Addition: Add varying concentrations of each batch of Bethanechol chloride hydrate to the cells.

  • Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader. The increase in fluorescence is proportional to the rise in intracellular calcium.

  • Data Analysis: Generate concentration-response curves and calculate the EC50 value for each batch.[5]

cAMP Assay

This assay is used to measure the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled muscarinic receptors (M2, M4).[5]

  • Cell Culture: Culture cells expressing the M2 or M4 receptor subtype in an appropriate assay plate.

  • Forskolin (B1673556) Stimulation: Pre-treat the cells with forskolin to elevate basal cAMP levels.[5]

  • Compound Addition: Add different concentrations of each Bethanechol chloride hydrate batch.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Create concentration-response curves to determine the IC50 value for each batch, representing the concentration that inhibits 50% of the forskolin-induced cAMP production.

Radioligand Binding Assay

These assays directly measure the binding affinity of a compound to the muscarinic receptors.[5]

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the muscarinic receptor of interest.[5]

  • Binding Reaction: Incubate the membranes with a known radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of each batch of "cold" (non-radiolabeled) Bethanechol chloride hydrate.

  • Separation and Counting: Separate the bound from the unbound radioligand via filtration and measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Generate competition binding curves and calculate the Ki (inhibition constant) for each batch.

Visualizing Experimental Workflow and Signaling Pathways

Understanding the experimental process and the underlying biological mechanisms is facilitated by clear diagrams.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Batch_A Batch A Serial_Dilution Prepare Serial Dilutions Batch_A->Serial_Dilution Batch_B Batch B Batch_B->Serial_Dilution Batch_C Batch C Batch_C->Serial_Dilution Calcium_Assay Calcium Flux Assay (M1, M3, M5) Serial_Dilution->Calcium_Assay cAMP_Assay cAMP Assay (M2, M4) Serial_Dilution->cAMP_Assay Binding_Assay Radioligand Binding Assay Serial_Dilution->Binding_Assay EC50 Calculate EC50 Calcium_Assay->EC50 IC50 Calculate IC50 cAMP_Assay->IC50 Ki Calculate Ki Binding_Assay->Ki Comparison Compare Potency Across Batches EC50->Comparison IC50->Comparison Ki->Comparison

Caption: Experimental workflow for comparing the potency of different Bethanechol chloride hydrate batches.

Bethanechol chloride exerts its effects through the activation of muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs).[5] The five subtypes (M1-M5) trigger distinct downstream signaling cascades.

signaling_pathway cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway Bethanechol Bethanechol M1_M3_M5 M1, M3, M5 Receptors Bethanechol->M1_M3_M5 M2_M4 M2, M4 Receptors Bethanechol->M2_M4 Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase Gio->AC cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathways for Bethanechol at muscarinic receptors.

References

Comparative Analysis: Beth Hydrochloride Hydrate vs. Standard of Care for Management of Chronic Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Beth hydrochloride hydrate" is not a recognized pharmaceutical agent. This guide is a hypothetical comparison created to demonstrate the requested format and content structure for a scientific audience. The data, protocols, and mechanisms presented are illustrative and based on established principles of cardiovascular drug development. The standard of care (SoC) information is based on established clinical practice.

This guide provides a head-to-head comparison of the hypothetical novel cardiac myosin activator, this compound (BHH), against a standard of care (SoC) regimen—an ACE inhibitor (Ramipril) and a beta-blocker (Metoprolol)—for the treatment of chronic heart failure with reduced ejection fraction (HFrEF).

Mechanism of Action

This compound (BHH): BHH is a selective cardiac myosin activator. It is designed to directly target the sarcomere by increasing the rate of actin-myosin cross-bridge formation and prolonging the power stroke phase. This enhances the efficiency of systolic contraction without significantly increasing intracellular calcium concentration, thereby improving cardiac output with a lower risk of arrhythmia compared to traditional inotropes.

Standard of Care (SoC) - Ramipril & Metoprolol:

  • Ramipril (ACE Inhibitor): Inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone (B195564) secretion, and decreased cardiac afterload and preload, thereby reducing the workload on the heart.

  • Metoprolol (Beta-Blocker): A selective β1-adrenergic receptor antagonist that blocks the effects of catecholamines on the heart. This results in a decreased heart rate, reduced myocardial contractility, and lower blood pressure, which collectively decrease myocardial oxygen demand and protect the heart from chronic sympathetic overstimulation.

BHH_Signaling_Pathway cluster_sarcomere Cardiac Myocyte Sarcomere cluster_output Physiological Outcome BHH Beth Hydrochloride Hydrate (BHH) Myosin Cardiac Myosin BHH->Myosin Allosteric Binding Contraction Enhanced Systolic Contraction Myosin->Contraction Increases cross-bridge formation & power stroke ATP ATP Hydrolysis Myosin->ATP Modulates rate Actin Actin Filament Actin->Contraction CO Increased Cardiac Output Contraction->CO

Figure 1: Hypothetical signaling pathway for this compound (BHH).

Head-to-Head Preclinical Efficacy Data

The following data represents a hypothetical 12-week study in a rodent model of post-myocardial infarction heart failure.

ParameterBaseline (Mean ± SD)BHH (10 mg/kg) (Mean ± SD)SoC (Ramipril + Metoprolol) (Mean ± SD)Placebo (Mean ± SD)
Left Ventricular Ejection Fraction (%) 30 ± 4.142 ± 3.8 36 ± 4.028 ± 4.2
Cardiac Output (mL/min) 65 ± 8.285 ± 7.5 74 ± 8.162 ± 7.9
LV End-Systolic Volume (μL) 250 ± 25190 ± 22 225 ± 24265 ± 28
Heart Rate (beats/min) 450 ± 30445 ± 28380 ± 25 455 ± 32
Systolic Blood Pressure (mmHg) 110 ± 9108 ± 895 ± 7 112 ± 10

Phase II Clinical Trial Efficacy Data (Hypothetical)

This table summarizes fictional results from a 24-week, randomized, double-blind clinical trial in patients with HFrEF (LVEF < 40%).

Primary & Secondary EndpointsBaseline (Mean ± SD)BHH (200 mg BID) (Mean Change)SoC (Ramipril + Metoprolol) (Mean Change)
LVEF (%) 32.5 ± 5.5+7.5% +4.2%
NT-proBNP (pg/mL) 1800 ± 450-850 -600
6-Minute Walk Test (meters) 310 ± 50+45 +25
Kansas City Cardiomyopathy Questionnaire (points) 55 ± 10+15 +9

Comparative Safety & Tolerability Profile

Adverse Event (Incidence >5%)BHH (n=250)SoC (n=250)
Hypotension 8%15%
Hyperkalemia 2%6%
Bradycardia 4%12%
Dizziness 9%14%
Cough 1%11%
Elevated Liver Enzymes 6%3%

Experimental Protocols

Preclinical Model: Echocardiography in Rodent HF Model
  • Objective: To assess cardiac function non-invasively in a post-myocardial infarction (MI) rat model of heart failure.

  • Animal Model: Male Sprague-Dawley rats (250-300g) are subjected to permanent ligation of the left anterior descending (LAD) coronary artery to induce MI. Animals are allowed to recover for 4 weeks to allow for the development of chronic heart failure.

  • Procedure:

    • Rats are lightly anesthetized with 1.5% isoflurane (B1672236) to maintain a heart rate of approximately 400-450 bpm.

    • Animals are placed in a supine position on a heated platform, and thoracic hair is removed using a depilatory cream.

    • A high-frequency ultrasound system (e.g., Vevo 2100) with a 30-MHz linear transducer is used for imaging.

    • Two-dimensional M-mode images are acquired from the parasternal short-axis view at the level of the papillary muscles.

    • Measurements of the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs) are taken.

    • The Teichholz formula is used to calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).

    • Doppler imaging is used at the aortic root to measure the velocity-time integral (VTI) to calculate cardiac output.

    • Data is collected at baseline (4 weeks post-MI) and after 12 weeks of treatment with BHH, SoC, or placebo.

Clinical Assessment: Phase II Trial Protocol
  • Objective: To evaluate the efficacy and safety of this compound compared to standard of care in patients with chronic HFrEF.

  • Study Design: A 24-week, multicenter, randomized, double-blind, active-control study.

  • Patient Population: Patients aged 18-80 with symptomatic chronic heart failure (NYHA Class II-III), LVEF ≤ 40% as measured by echocardiography, and on stable background therapy for at least 4 weeks.

  • Methodology:

    • Screening & Enrollment: Eligible patients undergo baseline assessments including echocardiography, NT-proBNP measurement, 6-minute walk test (6MWT), and Kansas City Cardiomyopathy Questionnaire (KCCQ).

    • Randomization: Patients are randomized 1:1 to receive either BHH (200 mg twice daily) or continue their optimized SoC (Ramipril and Metoprolol at stable, guideline-directed doses).

    • Follow-up Visits: Patients are evaluated at weeks 4, 12, and 24.

    • Primary Efficacy Endpoint: Change from baseline in LVEF at 24 weeks.

    • Secondary Endpoints: Change from baseline in serum NT-proBNP levels, distance walked in the 6MWT, and KCCQ score.

    • Safety Monitoring: Adverse events, vital signs, ECGs, and laboratory parameters (including renal function and electrolytes) are monitored at each visit.

Preclinical_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Data Analysis Induction Induce Myocardial Infarction (LAD Ligation in Rats) Recovery 4-Week Recovery Period (Development of HF) Induction->Recovery Baseline Baseline Echocardiography (Measure LVEF, CO) Recovery->Baseline Randomization Randomize into 4 Groups (BHH, SoC, Placebo, Sham) Baseline->Randomization Treatment 12-Week Dosing Period Randomization->Treatment FinalEcho Final Echocardiography (Week 12) Treatment->FinalEcho Histo Terminal Procedure: Histopathology & Biomarkers Treatment->Histo Analysis Statistical Analysis (Compare Group Outcomes) FinalEcho->Analysis Histo->Analysis

Figure 2: Experimental workflow for the preclinical heart failure study.

Validating Biomarkers for Bethanechol Chloride Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Bethanechol chloride, a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, with other relevant cholinomimetic agents. The information presented herein is intended to assist researchers in selecting and validating biomarkers to assess the pharmacological activity of Bethanechol chloride in preclinical and clinical studies.

Comparative Analysis of Muscarinic Agonists

Bethanechol chloride exerts its therapeutic effects by directly stimulating muscarinic receptors, primarily the M3 subtype located on the smooth muscle of the urinary bladder and gastrointestinal tract.[1] This action increases detrusor muscle tone and GI motility.[2] For the purpose of biomarker validation, its performance can be compared with other well-characterized muscarinic agonists, such as Carbachol and Pilocarpine.

Biomarker TypeParameterBethanecholCarbacholPilocarpineExperimental System
Receptor Binding & Activation EC50 (μM) at M1 Receptor 35Data not directly comparable~3 (relative to Carbachol)Recombinant human receptors
EC50 (μM) at M2 Receptor M2 agonist activity in vitroData not directly comparable~70% inhibition of cAMP (relative to Carbachol)Recombinant human receptors
EC50 (μM) at M3 Receptor 14.5Data not directly comparableIndistinguishable from CarbacholRecombinant human receptors
Cellular Response Cationic Current (Icat) Activation 9 times higher EC50 than CarbacholLower EC50 (more potent)Little to no effectGuinea-pig small intestine smooth muscle cells
Tissue/Organ Response pEC50 for Bladder Contraction Data not available5.8 ± 0.15.8 ± 0.1Mouse isolated urinary bladder smooth muscle
Urodynamic Effects (Clinical) Increased detrusor pressureGreater change in voiding parameters than BethanecholData not availableHuman studies (spinal cord injury & post-hysterectomy patients)

EC50: Half maximal effective concentration. pEC50: -log(EC50). A lower EC50 or a higher pEC50 indicates greater potency. Data is compiled from multiple sources and may not be directly comparable due to varying experimental conditions.[2][3][4]

Signaling Pathways and Experimental Workflow

To facilitate a deeper understanding of the mechanisms underlying Bethanechol chloride's activity and the experimental approaches to its validation, the following diagrams illustrate the key signaling pathway and a general workflow for assessing muscarinic agonist activity.

G Muscarinic Receptor (M3) Signaling Pathway Bethanechol Bethanechol M3R M3 Receptor Bethanechol->M3R Binds to Gq_protein Gq Protein M3R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Muscarinic M3 receptor signaling pathway activated by Bethanechol.

G Experimental Workflow for Biomarker Validation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo/Ex Vivo Models cluster_data Data Analysis receptor_binding Receptor Binding Assay (e.g., Radioligand Displacement) dose_response Dose-Response Curves (EC50/pEC50 Determination) receptor_binding->dose_response ca_flux Calcium Flux Assay ca_flux->dose_response tissue_bath Isolated Tissue Bath (e.g., Bladder Strips) tissue_bath->dose_response urodynamics Urodynamic Studies (Cystometry) statistical_analysis Statistical Comparison of Parameters urodynamics->statistical_analysis gi_motility GI Motility Assay (e.g., Charcoal Meal Transit) gi_motility->statistical_analysis dose_response->statistical_analysis start Select Muscarinic Agonists (Bethanechol & Comparators) start->receptor_binding start->ca_flux start->tissue_bath start->urodynamics start->gi_motility

References

Statistical Analysis of Bethanechol Hydrochloride Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis of experimental data on bethanechol (B1168659) hydrochloride hydrate (B1144303), offering an objective comparison of its performance against other alternatives. The information is intended to support researchers, scientists, and drug development professionals in their understanding and evaluation of this cholinergic agent.

Mechanism of Action and Signaling Pathway

Bethanechol hydrochloride is a synthetic choline (B1196258) ester that acts as a direct-acting parasympathomimetic agent. Its primary mechanism involves the stimulation of muscarinic receptors of the parasympathetic nervous system.[1][2][3] Unlike acetylcholine, bethanechol is not hydrolyzed by cholinesterase, resulting in a more prolonged duration of action.[4] It selectively stimulates muscarinic receptors with minimal to no effect on nicotinic receptors.[2]

The clinical effects of bethanechol are primarily mediated through the activation of M3 muscarinic receptors located on the smooth muscle of the urinary bladder and the gastrointestinal (GI) tract.[2] This stimulation leads to increased detrusor muscle tone in the bladder, which aids in bladder emptying, and enhanced motility and tone in the GI tract.[1][3]

Bethanechol has been shown to selectively activate a pertussis toxin (PTX)-sensitive, membrane-delimited signaling pathway.[5] This suggests an involvement of Gi/o proteins in its mechanism of action.

Bethanechol_Signaling_Pathway cluster_cell Smooth Muscle Cell (Bladder/GI Tract) Bethanechol Bethanechol Hydrochloride Hydrate M3_Receptor M3 Muscarinic Receptor Bethanechol->M3_Receptor Binds to G_protein Gq/11 Protein M3_Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Bethanechol's M3 Receptor Signaling Pathway.

Comparative Experimental Data

The clinical efficacy of bethanechol has been evaluated in various studies, with some showing limited or no significant benefit, particularly when administered orally for non-obstructive urinary retention. However, it continues to be prescribed for conditions such as postoperative and postpartum urinary retention and neurogenic bladder atony.[2]

Table 1: Preclinical Comparison of Antinociceptive Effects of Intrathecal Bethanechol and Neostigmine (B1678181) in Rats

This table summarizes the median effective dose (ED50) of intrathecally administered bethanechol and neostigmine in reducing incision-induced mechanical hyperalgesia in a rat model of postoperative pain.

DrugTime Post-IncisionED50 (µg/5 µL)
Bethanechol 2 hours5.6
24 hours51.9
48 hours82.5
Neostigmine 2 hours1.62
24 hours3.02
48 hours3.8
Data from: Postoperative analgesia induced by intrathecal neostigmine or bethanechol in rats.
Table 2: Urodynamic Effects of Bethanechol and Cisapride (B12094) Post-Radical Hysterectomy

This table presents a summary of urodynamic parameters in patients who underwent radical hysterectomy and received bethanechol, cisapride, a combination, or a placebo for 30 days postoperatively.

Treatment GroupMaximum Cystometric CapacityBladder Capacity at First Desire to VoidDetrusor Pressure at Maximum FlowPostvoid Residual Volume
Bethanechol Lower than PlaceboLower than PlaceboHigher than PlaceboLower than Placebo
Cisapride Lower than PlaceboLower than PlaceboSignificantly Higher than PlaceboLower than Placebo
Bethanechol + Cisapride Lower than PlaceboLower than PlaceboHigher than PlaceboLower than Placebo
Placebo IncreasedIncreased-Significantly Increased
Data from: The effects of bethanechol and cisapride on urodynamic parameters in patients undergoing radical hysterectomy for cervical cancer. A randomized, double-blind, placebo-controlled study.

Experimental Protocols

Assessment of Urodynamic Effects in Humans

This protocol outlines a general procedure for evaluating the effects of a pharmacological agent like bethanechol on bladder function.

Urodynamic_Study_Workflow cluster_workflow Clinical Trial Workflow for Urodynamic Assessment Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Urodynamics Baseline Urodynamic Study (Uroflowmetry, Cystometry, PFR) Informed_Consent->Baseline_Urodynamics Randomization Randomization Baseline_Urodynamics->Randomization Drug_Admin Drug Administration (e.g., Bethanechol) Randomization->Drug_Admin Treatment Group Placebo_Admin Placebo Administration Randomization->Placebo_Admin Control Group Followup_Urodynamics Follow-up Urodynamic Study Drug_Admin->Followup_Urodynamics Placebo_Admin->Followup_Urodynamics Data_Analysis Data Analysis (Statistical Comparison) Followup_Urodynamics->Data_Analysis

Caption: A generalized workflow for a clinical trial assessing urodynamic effects.

1. Patient Selection:

  • Enroll patients with a confirmed diagnosis of non-obstructive urinary retention or another relevant condition.

  • Establish clear inclusion and exclusion criteria, considering factors such as age, sex, comorbidities, and concomitant medications.

2. Baseline Assessment:

  • Conduct a comprehensive medical history and physical examination.

  • Perform baseline urodynamic studies, including:

    • Uroflowmetry: Measures the volume of urine released from the body, the speed with which it is released, and how long the release takes.

    • Cystometry: Evaluates how much urine the bladder can hold, how much pressure builds up inside the bladder as it stores urine, and how full it is when the urge to urinate begins.

    • Pressure-Flow Study: Measures the pressure in the bladder required to urinate and the flow rate a given pressure generates.

    • Post-Void Residual (PVR) Volume Measurement: Determines the amount of urine left in the bladder after urination.

3. Randomization and Blinding:

  • Randomly assign participants to receive either bethanechol hydrochloride hydrate or a placebo in a double-blind fashion.

4. Drug Administration:

  • Administer the study drug or placebo according to a predefined dosing schedule and route (e.g., oral, subcutaneous).

5. Follow-up Assessment:

  • Repeat the urodynamic studies at specified time points after drug administration.

  • Monitor for any adverse events.

6. Data Analysis:

  • Statistically compare the changes in urodynamic parameters from baseline between the treatment and placebo groups.

  • Analyze the incidence of adverse events in each group.

Preclinical Assessment of Antinociceptive Effects in Rodents

This protocol describes a method to evaluate the analgesic properties of a substance in an animal model of postoperative pain.

1. Animal Model:

  • Utilize a standardized model of postoperative pain, such as the plantar incision model in rats.

2. Drug Administration:

  • Administer the test substance (e.g., bethanechol) and a comparator (e.g., neostigmine) via a specific route (e.g., intrathecal) at various doses and time points post-surgery.

3. Nociceptive Testing:

  • Measure the mechanical withdrawal threshold using von Frey filaments at baseline and at multiple time points after drug administration.

4. Data Analysis:

  • Determine the dose-response relationship for each drug.

  • Calculate the ED50 (the dose that produces 50% of the maximal effect) for each compound at different time points to compare their potency and duration of action.

Conclusion

The experimental data on bethanechol hydrochloride hydrate indicates its activity as a muscarinic agonist with effects on the urinary and gastrointestinal tracts. While preclinical studies and some clinical investigations suggest potential therapeutic benefits, particularly in specific patient populations or when used in combination with other agents, other studies, especially those involving oral administration for non-obstructive urinary retention, have shown limited efficacy. The provided data and protocols offer a framework for researchers to further evaluate the comparative effectiveness and optimal application of bethanechol hydrochloride hydrate in relevant clinical settings. Further well-designed, randomized controlled trials with standardized methodologies and larger patient cohorts are necessary to definitively establish its clinical utility in comparison to other available treatments.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Ibuprofen and Naproxen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Naproxen. While both belong to the propionic acid class and share a similar mechanism of action, their distinct pharmacokinetic properties influence their clinical application, dosing regimens, and potential for adverse effects. This document summarizes key pharmacokinetic parameters, outlines typical experimental methodologies for their assessment, and visualizes relevant biological pathways and workflows.

Pharmacokinetic Data Summary

Pharmacokinetic ParameterIbuprofenNaproxen
Time to Peak Plasma Concentration (Tmax) 1.5 - 2.0 hours[1]2 - 4 hours
Peak Plasma Concentration (Cmax) Dose-dependentDose-dependent
Area Under the Curve (AUC) Dose-dependentDose-dependent
Elimination Half-Life (t1/2) 1.8 - 2.4 hours[2]12 - 17 hours[2]
Bioavailability ~80-100%~95%
Protein Binding >99%>99%

Experimental Protocols

The determination of the pharmacokinetic parameters listed above involves a series of well-defined experimental protocols. Below are detailed methodologies for key experiments typically employed in the pharmacokinetic characterization of oral solid dosage forms like Ibuprofen and Naproxen.

Bioavailability and Bioequivalence Study (Typical Protocol)

A standard protocol to assess the bioavailability and compare the bioequivalence of two oral formulations involves a randomized, single-dose, two-period, crossover study in healthy adult volunteers under fasting conditions.

1. Study Population: A cohort of healthy, non-smoking adult volunteers (typically 18-55 years of age) who have provided written informed consent.

2. Study Design:

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test drug then Reference drug, or Reference drug then Test drug).
  • Dosing: A single oral dose of the test and reference formulations is administered with a standardized volume of water after an overnight fast of at least 10 hours.
  • Washout Period: A washout period of at least seven times the drug's elimination half-life separates the two treatment periods to ensure complete elimination of the drug from the previous period.
  • Blood Sampling: Venous blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).
  • Plasma Separation: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

3. Bioanalytical Method:

  • Quantification: The concentration of the drug in plasma samples is determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) or a UV detector.
  • Method Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, sensitivity, and stability according to regulatory guidelines.

4. Pharmacokinetic Analysis:

  • Non-compartmental analysis is used to determine the following pharmacokinetic parameters from the plasma concentration-time data for each subject:
  • Cmax: Maximum observed plasma concentration.
  • Tmax: Time to reach Cmax.
  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
  • t1/2: Elimination half-life.

5. Statistical Analysis:

  • Analysis of variance (ANOVA) is performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ to assess the effect of formulation, period, sequence, and subject.
  • The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC are calculated. For two products to be considered bioequivalent, these confidence intervals must fall within the acceptance range of 80-125%.

Visualizations

Cyclooxygenase (COX) Signaling Pathway

Both Ibuprofen and Naproxen exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2_1 Prostaglandin H₂ COX1->PGH2_1 PGH2_2 Prostaglandin H₂ COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE₂) PGH2_1->Prostaglandins_1 Thromboxane Thromboxane A₂ PGH2_1->Thromboxane Prostaglandins_2 Prostaglandins (e.g., PGI₂) PGH2_2->Prostaglandins_2 GI GI Mucosal Protection Prostaglandins_1->GI Platelet Platelet Aggregation Thromboxane->Platelet Inflammation Inflammation, Pain, Fever Prostaglandins_2->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 Naproxen Naproxen Naproxen->COX1 Naproxen->COX2

Caption: Inhibition of COX-1 and COX-2 by Ibuprofen and Naproxen.

Oral Drug Absorption and First-Pass Metabolism Workflow

The journey of an orally administered drug from ingestion to systemic circulation is a multi-step process, significantly influenced by first-pass metabolism in the liver.

First_Pass_Metabolism OralDose Oral Administration Stomach Stomach (Disintegration & Dissolution) OralDose->Stomach Intestine Small Intestine (Absorption) Stomach->Intestine PortalVein Hepatic Portal Vein Intestine->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver SystemicCirculation Systemic Circulation Liver->SystemicCirculation Bioavailable Drug Metabolites Metabolites Liver->Metabolites Excretion Excretion Metabolites->Excretion

Caption: Oral drug absorption and first-pass metabolism workflow.

Factors Influencing Drug Bioavailability

The bioavailability of an orally administered drug is a complex outcome influenced by a variety of physiological and formulation-related factors.

Bioavailability_Factors Bioavailability Oral Bioavailability Solubility Drug Solubility and Dissolution Rate Solubility->Bioavailability Permeability Membrane Permeability Permeability->Bioavailability FirstPass First-Pass Metabolism FirstPass->Bioavailability GI_Motility GI Motility and Transit Time GI_Motility->Bioavailability Food Presence of Food Food->Bioavailability Formulation Drug Formulation (e.g., excipients, salt form) Formulation->Bioavailability

Caption: Key factors influencing the oral bioavailability of a drug.

References

A Comparative Guide to the Muscarinic Receptor Agonist: Bethanechol Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a peer-reviewed validation of the targets of Bethanechol (B1168659) chloride, a muscarinic acetylcholine (B1216132) receptor agonist. It offers an objective comparison with alternative muscarinic agonists, supported by experimental data, to aid in research and drug development.

Introduction to Bethanechol Chloride

Bethanechol chloride is a synthetic choline (B1196258) ester that acts as a direct-acting parasympathomimetic agent.[1] It selectively stimulates muscarinic acetylcholine receptors with minimal to no effect on nicotinic receptors.[2][3] Its structure, featuring a charged quaternary amine, prevents it from crossing the blood-brain barrier.[2] Bethanechol is clinically used to treat postoperative and postpartum urinary retention and neurogenic atony of the bladder.[4] It functions by increasing the tone of the detrusor urinae muscle, which leads to bladder contraction and emptying, and also stimulates gastric motility.[5][6]

Validated Targets: Muscarinic Acetylcholine Receptors

The primary molecular targets of Bethanechol chloride are the muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) with five subtypes (M1-M5). Bethanechol exhibits agonist activity across these subtypes, with a notable affinity for the M3 receptor, which is predominantly found in the smooth muscle of the bladder and gastrointestinal tract, as well as in secretory glands.[2]

Signaling Pathways

Activation of muscarinic receptors by an agonist like Bethanechol initiates a cascade of intracellular signaling events. The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway Bethanechol_1 Bethanechol M1_M3_M5 M1/M3/M5 Receptor Bethanechol_1->M1_M3_M5 Binds to Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Bethanechol_2 Bethanechol M2_M4 M2/M4 Receptor Bethanechol_2->M2_M4 Binds to Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathways of Bethanechol at muscarinic receptors.

Comparative Analysis with Alternative Muscarinic Agonists

Several other muscarinic agonists are used in research and clinical practice, with varying selectivity and efficacy profiles. This section compares Bethanechol chloride with two prominent alternatives: Pilocarpine (B147212) and Cevimeline.

Quantitative Comparison of Receptor Binding Affinity and Efficacy

The binding affinity (Ki) and efficacy (EC50) of these agonists for the different muscarinic receptor subtypes are crucial determinants of their pharmacological effects. The following tables summarize available peer-reviewed data.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Bethanechol 10,00010,0009,55010,000-
Pilocarpine 2,000----
Cevimeline -----
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki). A lower Ki value indicates higher affinity.
CompoundM1 EC50 (μM)M2 EC50 (μM)M3 EC50 (μM)M4 EC50 (μM)M5 EC50 (μM)
Bethanechol 35-14.5732
Pilocarpine -----
Cevimeline 0.0231.040.0481.310.063
Table 2: Comparative Muscarinic Receptor Efficacy (EC50). A lower EC50 value indicates higher potency.[7][8]

Note: Data for all compounds across all receptor subtypes is not consistently available in the reviewed literature. Dashes indicate where data was not found.

Clinical Efficacy Comparison: Bethanechol vs. Pilocarpine for Xerostomia

Clinical studies have compared the efficacy of Bethanechol and Pilocarpine in treating xerostomia (dry mouth). One study found that while both agents were effective in increasing salivary secretions, pilocarpine was a more effective sialagogue.[9][10][11] Another study in patients who had received radiation therapy for head and neck cancer found that both medications led to a statistically significant increase in whole resting saliva and subjective improvement in mouth wetness, with no significant difference in effect between the two drugs.[12]

Experimental Protocols

The validation of muscarinic agonist targets and their comparative analysis relies on standardized in vitro assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype.

cluster_workflow Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (from cells expressing a specific mAChR subtype) Incubation Incubation (Membranes + Radiolabeled Ligand + Unlabeled Test Compound) Membrane_Prep->Incubation Filtration Filtration & Washing (Separates bound from free radioligand) Incubation->Filtration Detection Detection (Quantify bound radioactivity) Filtration->Detection Data_Analysis Data Analysis (Determine IC50 and calculate Ki) Detection->Data_Analysis

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1-M5).[13]

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]NMS) and varying concentrations of the unlabeled test compound (e.g., Bethanechol).

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization and cAMP Assays)

Functional assays measure the cellular response to receptor activation, providing data on the efficacy (EC50) and potency of an agonist.

Calcium Mobilization Assay (for M1, M3, M5 receptors):

  • Cell Culture: Cells expressing the Gq/11-coupled receptor subtype are cultured in a microplate.[13]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.[13]

  • Compound Addition: The test agonist is added at various concentrations.[13]

  • Signal Detection: The change in fluorescence, which is proportional to the increase in intracellular calcium, is measured using a fluorescence plate reader.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 value.[13]

cAMP Assay (for M2, M4 receptors):

  • Cell Culture: Cells expressing the Gi/o-coupled receptor subtype are cultured.

  • Forskolin (B1673556) Stimulation: Cells are pre-treated with forskolin to elevate basal cAMP levels.[13]

  • Compound Addition: The test agonist is added.

  • Detection: Intracellular cAMP levels are measured, typically using a competitive immunoassay.[13]

  • Data Analysis: The reduction in forskolin-stimulated cAMP levels is measured to determine the EC50 value.[13]

Conclusion

Bethanechol chloride is a well-validated muscarinic receptor agonist with selectivity for these receptors over nicotinic receptors. While it demonstrates activity across muscarinic subtypes, its clinical efficacy in conditions like urinary retention is primarily attributed to its action on M3 receptors in the bladder. Comparative data with other muscarinic agonists like Pilocarpine and Cevimeline reveal differences in receptor subtype affinity and potency, which can be critical for selecting the appropriate tool compound in research or for therapeutic development. The experimental protocols outlined provide a basis for the continued investigation and characterization of these and other novel muscarinic receptor modulators.

References

Comparative Study of Bethanechol Hydrochloride Hydrate Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

Bethanechol (B1168659) hydrochloride hydrate (B1144303), a synthetic muscarinic acetylcholine (B1216132) receptor agonist, has long been utilized in clinical settings for its effects on smooth muscle function. Emerging research, however, suggests a more complex and cell-type-specific role for this compound, including potential applications in cancer therapy. This guide provides a comparative analysis of the effects of bethanechol hydrochloride hydrate on different cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.

Mechanism of Action: A Double-Edged Sword

Bethanechol primarily exerts its effects by binding to and activating muscarinic acetylcholine receptors (M receptors), which are G protein-coupled receptors. There are five subtypes of muscarinic receptors (M1-M5), and their expression patterns vary among different tissues and cell types. The differential expression of these receptors, coupled with distinct downstream signaling cascades, likely accounts for the diverse and sometimes opposing effects of bethanechol observed in various cell lines.

In smooth muscle cells, particularly in the bladder and gastrointestinal tract, bethanechol binding to M3 receptors is clinically significant. This interaction leads to an increase in intracellular calcium, triggering smooth muscle contraction and promoting bladder emptying and gastrointestinal motility.[1]

In the context of cancer, the role of muscarinic receptor activation is more nuanced. In colorectal cancer, for instance, activation of M3 receptors has been shown to transactivate the epidermal growth factor receptor (EGFR), leading to the stimulation of the MAPK and PI3K/AKT signaling pathways and promoting tumor growth. Conversely, in pancreatic cancer, bethanechol has been found to suppress tumorigenesis, a process also mediated through muscarinic receptors and involving the inhibition of the EGFR/MAPK and PI3K/AKT pathways.[2] This highlights the critical importance of the cellular context in determining the ultimate biological response to bethanechol.

Comparative Efficacy: A Cell-Line-Specific Response

The following tables summarize the known effects of bethanechol hydrochloride hydrate on various cell lines, focusing on key parameters such as cell viability, apoptosis, and cell cycle progression. It is important to note that direct comparative studies across a wide range of cell lines are limited in the publicly available literature. The data presented here is a synthesis of findings from multiple independent studies.

Table 1: Effect of Bethanechol on Cell Viability and Proliferation

Cell LineCell TypeEffect on ProliferationConcentration RangeReference
Rabbit Detrusor Smooth Muscle CellsSmooth MuscleIncreased1 x 10⁻⁶ to 1 x 10⁻⁵ mMol[1]
Human Colon Cancer Cell LinesCancer (Colon)IncreasedNot specified[3][4]
Pancreatic Ductal Adenocarcinoma (PDAC) CellsCancer (Pancreatic)SuppressedNot specified[2]

Table 2: Effect of Bethanechol on Apoptosis and Cell Cycle

Cell LineCell TypeEffect on ApoptosisEffect on Cell CycleConcentration RangeReference
Pancreatic Ductal Adenocarcinoma (PDAC) CellsCancer (Pancreatic)Implied increase (suppression of tumorigenesis)Not specifiedNot specified[2]

Further research is required to generate comprehensive, directly comparable quantitative data across a broader panel of cell lines.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key experimental assays are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Bethanechol hydrochloride hydrate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of bethanechol hydrochloride hydrate and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Bethanechol hydrochloride hydrate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with bethanechol hydrochloride hydrate for the desired time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well cell culture plates

  • Bethanechol hydrochloride hydrate

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with bethanechol hydrochloride hydrate.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis for Signaling Pathway Components

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-MAPK, anti-MAPK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with bethanechol hydrochloride hydrate, then lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizing the Molecular Pathways and Experimental Workflow

To better understand the mechanisms of action and the experimental process, the following diagrams have been generated using the DOT language.

G cluster_pathway Bethanechol Signaling Pathways Bethanechol Bethanechol MR Muscarinic Receptors (M1, M3) Bethanechol->MR EGFR EGFR MR->EGFR Transactivation Suppression Tumor Suppression MR->Suppression Inhibits Pathways (e.g., Pancreatic Cancer) PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Promotes (e.g., Colon Cancer) MAPK->Proliferation Promotes (e.g., Colon Cancer)

Caption: Signaling pathways modulated by Bethanechol.

G cluster_workflow Experimental Workflow Start Cell Seeding Treatment Bethanechol Treatment Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Treatment->WesternBlot Analysis Data Analysis & Comparison Viability->Analysis Apoptosis->Analysis CellCycle->Analysis WesternBlot->Analysis

Caption: General experimental workflow for analysis.

Conclusion

The available evidence strongly suggests that the effects of bethanechol hydrochloride hydrate are highly dependent on the specific cell line and its underlying molecular characteristics, particularly the expression and coupling of muscarinic receptor subtypes. While it demonstrates pro-proliferative effects in certain smooth muscle and cancer cells, it may act as a tumor suppressor in others. This highlights the need for careful and comprehensive in vitro characterization before considering its therapeutic application in new contexts. The provided protocols and pathway diagrams serve as a foundation for researchers to further elucidate the multifaceted roles of bethanechol and to identify cell types that may be particularly sensitive to its effects, paving the way for more targeted and effective therapeutic strategies.

References

A Comparative Guide to Validating Analytical Methods for Bethanechol Chloride Hydrate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of validated analytical methods for bethanechol (B1168659) chloride hydrate, a muscarinic agonist, and its therapeutic alternatives, pilocarpine (B147212) and cevimeline. The information presented is supported by experimental data to facilitate objective evaluation and selection of the most suitable analytical procedures.

Comparative Analysis of Validated Analytical Methods

The following tables summarize the key validation parameters for different analytical methods reported for bethanechol chloride, pilocarpine, and cevimeline. This allows for a direct comparison of their performance characteristics.

Table 1: Validated HPLC Methods for Bethanechol Chloride

ParameterMethod 1: Ion-Pair RP-HPLCMethod 2: HILIC
Specificity Able to separate the drug from its degradation products and excipients.[1]Effective in separating the parent drug from its impurities.
Linearity 5.0–500.0 μg/mL (r² = 0.9997)[1]-
Precision RSD < 2.0%[1]-
Accuracy 99.0–102.0% recovery[1]-
LOD --
LOQ --
Robustness Method is robust against small variations in pH and mobile phase composition.[1]-

Table 2: Validated HPLC Methods for Pilocarpine

ParameterMethod 1: RP-HPLC-DAD
Specificity Capable of separating pilocarpine from its degradation products (isopilocarpine, pilocarpic acid, and isopilocarpic acid).[2]
Linearity r² = 0.9999[3]
Precision Intraday RSD: 0.1852%, Interday RSD: 0.1932%[3]
Accuracy Satisfactory recovery percentages within specifications.[3]
LOD 75 ng/mL[4]
LOQ 250 ng/mL[4]
Robustness The method is robust against small variations in evaluated parameters.[3]

Table 3: Validated HPLC Methods for Cevimeline

ParameterMethod 1: RP-HPLC for Related Substances
Specificity The method can adequately separate Cevimeline Hydrochloride and its Impurity-A from degradation products.
Linearity r² = 0.9980 (Cevimeline), r² = 0.9986 (Impurity-A)
Precision -
Accuracy -
LOD 0.8 µg/ml (Cevimeline), 1.6 µg/ml (Impurity-A)
LOQ 2.5 µg/ml (Cevimeline), 5.0 µg/ml (Impurity-A)
Robustness -

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Bethanechol Chloride: Ion-Pair RP-HPLC Method[1][2]
  • Chromatographic System: A phenyl column is used for separation.

  • Mobile Phase: A mixture of 0.05 M phosphate (B84403) buffer (pH 6) and ethanol (B145695) (98:2 v/v) containing 0.56 mg/mL of sodium 1-heptanesulfonate.

  • Detection: UV detection at 190 nm.

  • Forced Degradation Studies: The drug is subjected to oxidation, hydrolysis, photolysis, and heat to assess the stability-indicating nature of the method.

Bethanechol Chloride: HILIC Method for Impurity Profiling
  • Chromatographic System: A Kinetex® HILIC column (150 mm length, 2.1 mm internal diameter, 2.6 mm particle size) is employed.

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) (Solvent A) and 100 mM ammonium (B1175870) acetate (B1210297) in ultrapure water, adjusted to pH 6 with acetic acid (Solvent B), with a volume ratio of A:B set at 95:5.

  • Detection: Mass spectrometry (MS) is used for the analysis of impurities, scanning a mass range from 50 to 500 m/z.

Pilocarpine: RP-HPLC-DAD Method[3][4]
  • Chromatographic System: A modified-silica cyanopropyl column or an RP-18 column (250 mm × 4.6 mm x 5 µm i.d.).

  • Mobile Phase: An isocratic mobile phase of acetonitrile and 10 mM Potassium Dihydrogen Phosphate Buffer (60:40, v/v) with the pH adjusted to 5.30, or a buffer solution of acidified water, phosphoric acid, triethylamine, and methanol.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 215 nm.

Cevimeline: RP-HPLC Method for Related Substances[1]
  • Chromatographic System: A Hypersil BDS C18 column (250mm X 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: An isocratic mixture of 10 mM monobasic sodium phosphate monohydrate buffer (pH 3.0, adjusted with ortho-phosphoric acid after the addition of 1% TEA) and Methanol in a ratio of 85:15 v/v.

  • Flow Rate: 0.8 ml/min.

  • Detection: UV detection at 210 nm.

Visualizing the Validation Process

To provide a clear understanding of the relationships and workflows involved in analytical method validation, the following diagrams have been generated using Graphviz.

G cluster_0 Analytical Method Validation Workflow MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol ExecuteExperiments Execution of Validation Experiments ValidationProtocol->ExecuteExperiments DataAnalysis Data Analysis and Evaluation ExecuteExperiments->DataAnalysis ValidationReport Validation Report Generation DataAnalysis->ValidationReport MethodImplementation Routine Method Implementation ValidationReport->MethodImplementation

Figure 1: General workflow for analytical method validation.

G cluster_1 Key Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD Limit of Detection Linearity->LOD Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Limit of Quantification LOD->LOQ G cluster_2 Muscarinic Agonist Signaling Pathway Bethanechol Bethanechol M_Receptor Muscarinic Receptor (M1, M3, M5) Bethanechol->M_Receptor G_Protein Gq/11 Protein M_Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

Safety Operating Guide

Navigating the Disposal of Laboratory Chemical Waste: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

A preliminary search for "Beth hydrochloride hydrate" did not yield a recognized chemical compound. This suggests a potential typographical error in the chemical name. The following guide provides essential, immediate safety and logistical information for the proper disposal of general chemical and pharmaceutical waste in a laboratory setting. Researchers, scientists, and drug development professionals must identify the correct chemical and consult its specific Safety Data Sheet (SDS) for accurate disposal instructions.

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[1][2] Improper disposal can lead to regulatory violations, environmental contamination, and significant health and safety risks. This guide outlines the procedural, step-by-step guidance for the safe handling and disposal of laboratory chemical waste, in accordance with major regulatory frameworks.

Immediate Safety Considerations

Before initiating any disposal procedures, it is crucial to identify and understand the hazards associated with the specific chemical. The Safety Data Sheet (SDS) is the primary source for this information. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] All handling of hazardous waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Step-by-Step General Disposal Protocol

The standard and recommended method for the disposal of most chemical waste is through a licensed hazardous waste disposal facility.[3]

  • Waste Identification and Characterization: Determine if the chemical waste is hazardous. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5] Assume all chemical waste is hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[4]

  • Segregation: Do not mix different types of chemical waste unless explicitly permitted by your institution's EHS office.[6] Incompatible wastes must be kept separate to prevent dangerous chemical reactions.[7] For instance, acids should be segregated from bases.[8]

  • Containerization:

    • Use a designated, leak-proof, and sealable container for waste collection.[6] The container must be compatible with the chemical waste it holds (e.g., do not store corrosive waste in metal cans or hydrofluoric acid in glass containers).[5][7]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name(s) of the contents, associated hazards, and the date of waste generation.[2][6] Abbreviations and chemical formulas are generally not permitted on waste labels.[2]

    • Keep waste containers closed at all times, except when adding waste.[8][9]

  • Storage:

    • Store hazardous waste in a designated, secure area away from regular laboratory traffic.

    • Use secondary containment, such as a tray or bin, to capture any potential leaks or spills.[8] The secondary container should be capable of holding 110% of the volume of the primary container.[8]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[3]

    • Provide the complete SDS for the chemical waste to the disposal company.[3]

Never dispose of chemical waste by:

  • Evaporation in a fume hood. [4]

  • Dumping it down the drain. The EPA's Subpart P regulations explicitly ban the sewering of hazardous waste pharmaceuticals by healthcare facilities.[10][11]

  • Placing it in the regular trash. [2]

Regulatory Framework

The disposal of chemical and pharmaceutical waste is regulated by multiple federal and state agencies. Understanding these regulations is crucial for maintaining compliance.

Regulatory AgencyRole in Waste DisposalKey Regulations
Environmental Protection Agency (EPA) Governs the management of hazardous waste from generation to disposal ("cradle to grave").Resource Conservation and Recovery Act (RCRA): The primary federal law regulating the disposal of solid and hazardous waste.[1][5] Subpart P: Provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities.[10][12]
Drug Enforcement Administration (DEA) Regulates the disposal of controlled substances to prevent diversion.21 CFR Part 1317: Outlines the requirements for the destruction of controlled substances, mandating they be rendered "non-retrievable."
State Environmental Agencies May have more stringent regulations than federal laws.Varies by state; always consult your local regulations.[1]
Experimental Protocols: Empty Container Decontamination

Empty containers that once held acutely hazardous waste must be properly decontaminated before disposal.[4]

Triple Rinsing Procedure: [9][11]

  • Select a solvent capable of removing the chemical residue. Water can be used for many salts, while an organic solvent may be necessary for other compounds.

  • Rinse the container thoroughly with the chosen solvent. The amount of solvent should be approximately 5-10% of the container's volume.[4]

  • Collect the rinsate (the rinse solvent) and dispose of it as hazardous waste.[4][9]

  • Repeat the rinsing process two more times, collecting the rinsate each time.

  • After the third rinse, allow the container to air dry completely.

  • Deface or remove all labels from the container before disposing of it as non-hazardous solid waste.[4][7]

Visualizing the Disposal Process

The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste.

G cluster_0 Waste Generation & Identification cluster_1 Handling & Storage cluster_2 Disposal cluster_3 Non-Hazardous Waste cluster_4 Prohibited Actions A Chemical Waste Generated B Consult Safety Data Sheet (SDS) A->B C Determine if Waste is Hazardous (Ignitable, Corrosive, Reactive, Toxic, or Listed) B->C D Select Compatible, Leak-Proof Container C->D If Hazardous K Follow Institutional Guidelines for Non-Hazardous Waste Disposal C->K If Not Hazardous E Label Container: 'Hazardous Waste' + Full Chemical Name + Hazards + Date D->E F Segregate Incompatible Wastes E->F G Store in Designated Area with Secondary Containment F->G H Contact Institutional EHS or Licensed Waste Contractor G->H I Provide SDS and Arrange for Pickup H->I J Waste is Transported to a Permitted Treatment/Disposal Facility I->J L NO Drain Disposal NO Trash Disposal NO Evaporation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Beth hydrochloride hydrate
Reactant of Route 2
Beth hydrochloride hydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。